molecular formula C8H7BrO2 B139916 Methyl 4-bromobenzoate CAS No. 619-42-1

Methyl 4-bromobenzoate

Cat. No.: B139916
CAS No.: 619-42-1
M. Wt: 215.04 g/mol
InChI Key: CZNGTXVOZOWWKM-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzoate is a para-substituted aryl bromide. Mol­ecules of this compound are almost planar. The compound is isostructural with methyl 4-iodo­benzoate. The Zeeman effect on the N.Q.R. (nuclear quadrupole resonance) of this compound on single crystals, has been investigated by the ′ geometric method′ .>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
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InChI Key

CZNGTXVOZOWWKM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID7060702
Record name Benzoic acid, 4-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 4-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 4-bromobenzoate
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CAS No.

619-42-1
Record name Methyl 4-bromobenzoate
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Record name Methyl 4-bromobenzoate
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Record name Methyl 4-bromobenzoate
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Record name Benzoic acid, 4-bromo-, methyl ester
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Record name METHYL 4-BROMOBENZOATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the key physical properties of Methyl 4-bromobenzoate (B14158574), a compound of significant interest in organic synthesis and pharmaceutical development. The information is presented to support laboratory research and drug development professionals in their work with this versatile chemical intermediate.

Core Physical and Chemical Properties

Methyl 4-bromobenzoate is a para-substituted aryl bromide. It presents as a white to off-white or pale gray crystalline powder or crystals.[1][2] The key physical and chemical identification properties are summarized in the table below for quick reference.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₇BrO₂[3][4][5]
Molecular Weight 215.04 g/mol [3][6][7]
CAS Number 619-42-1[3][4]
Appearance White to cream to pale gray crystals or crystalline powder[1]
Melting Point 77-81 °C[8][9]
Boiling Point ~252.95 °C (rough estimate) to 262.2 °C at 760 mmHg[5][8]
Density 1.689 g/cm³[8]
Refractive Index ~1.550[5]
Vapor Pressure 0.0111 mmHg at 25°C[8][10]
Flash Point 112.4 °C[5][8]
Solubility Insoluble in water.[4][8] Slightly soluble in chloroform (B151607) and methanol.[10] Soluble in ether and alcohol.[11][4][8][10][11]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is placed in a capillary tube, which is then sealed at one end.[8] The sample is compacted to the bottom of the tube.[3]

  • Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus alongside a thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[12]

  • Purity Confirmation: For purity assessment, a mixed melting point determination can be performed. The unknown sample is mixed with a known pure sample. If there is no depression in the melting point, the unknown sample is likely pure.[3]

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a substance.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

  • Apparatus Setup: The test tube is attached to a thermometer with a rubber band or thread. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[13]

  • Heating: The side arm of the Thiele tube is gently heated.[13] This design promotes convection currents that ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Measurement: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

Solubility Testing

Understanding the solubility of a compound in various solvents is fundamental for purification (recrystallization), extraction, and formulation development. The general principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative Solubility Analysis

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a series of small test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 0.75 mL) is added to each test tube in portions.[2] A range of solvents with varying polarities should be tested, including water, ethanol, methanol, chloroform, and a nonpolar solvent like hexane.

  • Observation: After each addition of solvent, the test tube is vigorously shaken.[2] The solubility is observed and recorded. Observations can be categorized as:

    • Soluble: The entire solid dissolves.

    • Slightly Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Temperature Effects: The effect of temperature on solubility can also be investigated by gently heating the test tubes of insoluble or slightly soluble samples.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a solid organic compound like this compound.

G Figure 1: Generalized Experimental Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_sol Solubility Testing cluster_analysis Data Analysis and Reporting A Obtain Solid Sample (this compound) B Dry and Powder Sample A->B C Load Capillary Tube B->C F Place Sample in Fusion Tube with Inverted Capillary B->F I Add Sample to Various Solvents B->I D Heat in Melting Point Apparatus C->D E Record Melting Range D->E L Compile and Analyze Data E->L G Heat in Thiele Tube F->G H Record Boiling Point G->H H->L J Shake and Observe I->J K Record Solubility J->K K->L M Report Physical Properties L->M

Figure 1: Generalized Experimental Workflow for Physical Property Determination

References

An In-depth Technical Guide to the Synthesis of Methyl 4-bromobenzoate from 4-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromobenzoate (B14158574) from 4-bromobenzoic acid, a crucial transformation for the generation of intermediates in pharmaceutical and materials science research. The primary method detailed is the Fischer esterification, a reliable and widely used acid-catalyzed reaction. This document presents quantitative data, detailed experimental protocols, and a mechanistic overview to support laboratory-scale synthesis and process development.

Overview of the Synthesis

The conversion of 4-bromobenzoic acid to its methyl ester, methyl 4-bromobenzoate, is most commonly achieved through Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, typically concentrated sulfuric acid. The reaction is reversible, and to drive it towards the product, a large excess of the alcohol (methanol) is used, and the water formed as a byproduct is removed, often by the dehydrating action of the sulfuric acid catalyst.

Quantitative Data Summary

The following table summarizes key quantitative data from representative experimental protocols for the Fischer esterification of 4-bromobenzoic acid.

ParameterValueReference
Starting Material 4-Bromobenzoic acid[1][2]
Reagents Methanol (reagent and solvent), Concentrated Sulfuric Acid (catalyst)[1][3]
Molar Ratio (4-bromobenzoic acid:methanol) ~1:10 to 1:20[1]
Catalyst Loading (Sulfuric Acid) Catalytic amount (~0.1-0.2 equivalents)[1]
Reaction Temperature Reflux (~65-70 °C)[1]
Reaction Time 2 - 7 hours[1][2]
Typical Yield 85 - 99%[1][2]
Purification Method Recrystallization[1][4]
Recrystallization Solvent Ethanol (B145695), Ethanol/Water, or Hexane/Ethyl Acetate[4][5]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Fischer esterification.

Materials and Equipment
  • 4-Bromobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Ice bath

Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid.

  • Addition of Reagents: Add a large excess of anhydrous methanol (approximately 10-20 molar equivalents). The methanol acts as both a reagent and the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically maintained at reflux for 2-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Isolation
  • Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[1] Be cautious as carbon dioxide gas will be evolved. Repeat the washing until the effervescence ceases.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent is ethanol.[4] Dissolve the crude solid in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, which should induce the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Reaction Mechanism: Fischer Esterification

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of 4-bromobenzoic acid.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH 4-Bromobenzoic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH 1. Protonation of Carbonyl Oxygen MeOH Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ (from H2SO4) Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack by Methanol Protonated_Ether Protonated Ether-like Intermediate Tetrahedral_Intermediate->Protonated_Ether 3. Proton Transfer Protonated_Ester Protonated Ester Protonated_Ether->Protonated_Ester 4. Elimination of Water Water Water (H2O) Ester This compound (R-COOCH3) Protonated_Ester->Ester 5. Deprotonation H_plus_regen H+ (regenerated)

Caption: Mechanism of the Fischer Esterification of 4-bromobenzoic acid.

Experimental Workflow

The following diagram outlines the logical workflow for the synthesis and purification of this compound.

experimental_workflow start Start: 4-Bromobenzoic Acid & Methanol add_h2so4 Add conc. H2SO4 (catalyst) start->add_h2so4 reflux Reflux (2-6 hours, ~65-70°C) add_h2so4->reflux cool Cool to Room Temperature reflux->cool rotovap Remove Excess Methanol (Rotary Evaporator) cool->rotovap dissolve Dissolve Residue in Ethyl Acetate rotovap->dissolve wash_bicarb Wash with Saturated NaHCO3 Solution dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na2SO4) wash_brine->dry filter_dry Filter and Concentrate (Rotary Evaporator) dry->filter_dry crude_product Crude this compound filter_dry->crude_product recrystallize Recrystallize from Hot Ethanol crude_product->recrystallize cool_crystallize Cool to Induce Crystallization recrystallize->cool_crystallize vacuum_filter Collect Crystals by Vacuum Filtration cool_crystallize->vacuum_filter wash_cold_etoh Wash with Cold Ethanol vacuum_filter->wash_cold_etoh dry_final Dry Under Vacuum wash_cold_etoh->dry_final final_product Pure this compound dry_final->final_product

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-4-nitrobenzoic Acid (CAS No. 5081-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid, with the CAS registry number 5081-36-7, is a substituted aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[2] Notably, it has been utilized in the synthesis of vorozole (B144775) derivatives, which are aromatase inhibitors. Furthermore, derivatives of methoxybenzoic acid have shown potential in targeting cell survival signaling pathways, such as the Akt/NFκB pathway, which is often dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical properties of 3-Methoxy-4-nitrobenzoic acid, detailed experimental protocols for their determination, and a visualization of its synthesis and a key biological signaling pathway it can influence.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of 3-Methoxy-4-nitrobenzoic acid are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 5081-36-7[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance Slightly yellow powder
Melting Point 233-235 °C
Boiling Point 404.9 °C at 760 mmHg
Solubility Insoluble in water
pKa ~3.5 (estimated)
Density 1.43 g/cm³

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-Methoxy-4-nitrobenzoic acid are provided below. These protocols can be adapted for similar aromatic carboxylic acids.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. This method utilizes a heated block apparatus and a capillary tube to observe the melting process.

Apparatus and Reagents:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Capillary tubes (sealed at one end)

  • 3-Methoxy-4-nitrobenzoic acid sample, finely powdered

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of 3-Methoxy-4-nitrobenzoic acid is placed in a mortar and finely ground to a powder.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the temperature should be raised to about 10-15 °C below the expected melting point and then the heating rate slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. For pure 3-Methoxy-4-nitrobenzoic acid, this range is expected to be narrow.

Solubility Determination (Gravimetric Method)

Principle: This method determines the quantitative solubility of a compound in a specific solvent at a given temperature by creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.

Apparatus and Reagents:

  • Analytical balance

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Oven

  • 3-Methoxy-4-nitrobenzoic acid

  • Selected solvents (e.g., ethanol (B145695), methanol (B129727), acetone, water)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of 3-Methoxy-4-nitrobenzoic acid is added to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: The vials are tightly sealed and placed in a constant temperature bath, agitating for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Withdrawal and Filtration: After equilibration, the vials are allowed to stand to let the undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter into a pre-weighed, dry container.

  • Solvent Evaporation: The solvent from the filtered solution is evaporated using a gentle stream of nitrogen or by placing the container in a ventilated oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Quantification: Once the solvent is completely evaporated, the container with the solid residue is cooled to room temperature in a desiccator and weighed on an analytical balance.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

pKa Determination (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • 3-Methoxy-4-nitrobenzoic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol or methanol to dissolve the acid)

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

  • Sample Preparation: A precisely weighed amount of 3-Methoxy-4-nitrobenzoic acid is dissolved in a known volume of the chosen solvent in a beaker. A magnetic stir bar is added.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.

  • Titration: The solution is stirred gently. An initial pH reading is recorded. The NaOH titrant is added in small, known increments. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point where the pH changes rapidly.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • pKa Determination: The equivalence point is determined from the steepest part of the titration curve. The volume of NaOH at the half-equivalence point is then calculated. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.

Synthesis of 3-Methoxy-4-nitrobenzoic Acid

A common laboratory-scale synthesis of 3-Methoxy-4-nitrobenzoic acid involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start dissolve Dissolve Methyl 3-methoxy-4-nitrobenzoate in Methanol start->dissolve add_koh Add Aqueous Potassium Hydroxide dissolve->add_koh reflux Reflux for 2 hours add_koh->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Methanol (Rotary Evaporator) cool->evaporate acidify Acidify with Potassium Bisulfate to pH 3-4 evaporate->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End Product: 3-Methoxy-4-nitrobenzoic acid dry->end

Caption: Workflow for the synthesis of 3-Methoxy-4-nitrobenzoic acid.

Biological Activity: Inhibition of the Akt/NFκB Signaling Pathway

Derivatives of methoxybenzoic acid have been shown to exhibit anticancer properties by targeting critical cell survival pathways. One such pathway is the PI3K/Akt/NFκB signaling cascade, which is frequently hyperactivated in various cancers, promoting cell proliferation and inhibiting apoptosis. A derivative of 3-Methoxy-4-nitrobenzoic acid, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been demonstrated to inhibit this pathway. The proposed mechanism involves the inhibition of Akt kinase activity, which subsequently prevents the activation of the transcription factor NFκB.

Akt/NFκB Signaling Pathway and Inhibition

Akt_NFkB_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk binds pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pi3k->pip3 akt Akt (inactive) pip3->akt recruits & activates p_akt p-Akt (active) akt->p_akt phosphorylation ikb IκB p_akt->ikb phosphorylates inhibitor 3-Methoxy-4-nitrobenzoic acid derivative inhibitor->p_akt inhibits p_ikb p-IκB nfkb NFκB nucleus Nucleus nfkb->nucleus translocates to nfkb_complex IκB-NFκB (inactive complex) ub Ubiquitination & Degradation p_ikb->ub leads to ub->nfkb releases transcription Gene Transcription nucleus->transcription activates survival Cell Survival, Proliferation, Anti-apoptosis transcription->survival promotes

Caption: Inhibition of the Akt/NFκB signaling pathway by a 3-Methoxy-4-nitrobenzoic acid derivative.

References

A Technical Guide to Methyl 4-bromobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing. This document details the physicochemical properties, a standard experimental protocol for its application in cross-coupling reactions, and a visual representation of its role in synthetic pathways.

Core Physicochemical Properties

Methyl 4-bromobenzoate is an organic compound classified as an aromatic ester.[1] It is derived from the esterification of 4-bromobenzoic acid with methanol. The presence of a bromine atom on the aromatic ring makes it a versatile building block for forming carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of more complex molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueUnits
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Melting Point 77-81°C
Density 1.689g/cm³
CAS Number 619-42-1
EC Number 210-596-6

Data sourced from multiple chemical suppliers and databases.[2][3][4][5]

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This protocol details a general procedure for the coupling of this compound with a generic boronic acid.

Objective: To synthesize a 4-substituted methyl benzoate (B1203000) derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Water, deionized

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.06 mmol) in toluene (10 mL). Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Execution: Add deionized water (2 mL) to the flask. The reaction is then heated to 80-100 °C and stirred vigorously for 4-12 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-substituted methyl benzoate.

Visualizing Synthetic Pathways

Diagrams are essential for illustrating the logical flow of chemical transformations. The following diagram, rendered using Graphviz, depicts a generalized experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_purification Purification A This compound E Combine Reactants in Solvent A->E B Arylboronic Acid B->E C Palladium Catalyst C->E D Base (e.g., K2CO3) D->E F Heat under Inert Atmosphere E->F Stirring G Quench Reaction & Extract F->G Cooling H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

This technical guide provides essential information for the handling and application of this compound in a research and development setting. Its well-defined properties and reactivity make it a cornerstone reagent in the synthesis of a wide array of functionalized aromatic compounds.

References

An In-depth Technical Guide to the Solubility of Methyl 4-bromobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting a qualitative solubility profile based on available information and provides a detailed experimental protocol for determining precise quantitative solubility in various organic solvents.

Introduction

Methyl 4-bromobenzoate (CAS: 619-42-1) is an aromatic ester with the molecular formula C₈H₇BrO₂. Its structure, featuring a moderately polar ester group and a larger, nonpolar bromophenyl ring, results in a characteristic solubility profile. Understanding its solubility is crucial for its use in chemical reactions, purification processes such as recrystallization, and in the formulation of products.

Data Presentation: Qualitative Solubility Profile

While precise quantitative solubility data is not widely published, a consistent qualitative profile has been established. The following table summarizes the known solubility of this compound in water and a range of common organic solvents. This information is critical for initial solvent selection in experimental design.

SolventSolvent PolaritySolubility DescriptionCitation
WaterHighInsoluble[1][2][3][4][5]
Methanol (B129727)HighSlightly Soluble[3][4]
Ethanol (B145695)HighSoluble[5][6]
AcetoneMedium-HighSoluble
Ethyl AcetateMediumSoluble
DichloromethaneMediumSoluble
ChloroformMediumSlightly Soluble[3][4]
Diethyl EtherLow-MediumSoluble[5][6]
TolueneLowSoluble
HexaneLowSparingly Soluble
Dimethylformamide (DMF)High (Aprotic)Soluble
Dimethyl Sulfoxide (DMSO)High (Aprotic)Soluble

Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual quantitative solubility can be determined using the experimental protocol outlined below. The fact that this compound can be recrystallized from methanol and ethanol suggests that its solubility in these solvents is temperature-dependent.[4]

Experimental Protocols: Determining Quantitative Solubility

To obtain precise solubility data (e.g., in g/100 mL or mol/L) at a specific temperature, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or small flasks with secure caps

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

    • Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to let the excess solid settle.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe. Avoid disturbing the solid at the bottom of the vial.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 77-81°C is recommended).

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried this compound on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Determine the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) x 100

    • To express solubility in molarity (mol/L), use the following formula, where the molecular weight of this compound is 215.04 g/mol :

      Solubility (mol/L) = (Mass of dissolved solid (g) / 215.04 g/mol ) / Volume of solvent (L)

  • Replication:

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Select Solvent and Temperature prep Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Withdraw Supernatant and Filter settle->filter weigh_initial Record Volume and Transfer to Pre-weighed Evaporation Dish filter->weigh_initial evaporate Evaporate Solvent weigh_initial->evaporate weigh_final Cool and Weigh Dish with Dried Solute evaporate->weigh_final calculate Calculate Solubility (g/100mL or mol/L) weigh_final->calculate end End: Quantitative Solubility Data calculate->end

References

Crystal Structure of Methyl 4-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. The document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data. Detailed experimental protocols for both the synthesis of the compound and its structural determination via single-crystal X-ray diffraction are presented to facilitate replication and further research.

Crystallographic Data

The crystal structure of methyl 4-bromobenzoate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1] The molecules are observed to be nearly planar.[1] Key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical FormulaC₈H₇BrO₂
Formula Weight215.05 g/mol
Temperature173 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a23.100 (4) Å
b5.8921 (8) Å
c11.765 (2) Å
α90°
β90°
γ90°
Volume1600.4 (3) ų
Z8
Density (calculated)1.785 Mg/m³
Absorption Coefficient5.27 mm⁻¹
F(000)848
Data Collection
DiffractometerStoe IPDS-II
Theta range for data collection2.4 to 24.9°
Reflections collected10202
Independent reflections1375 [R(int) = 0.093]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1375 / 0 / 101
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.093
R indices (all data)R1 = 0.063, wR2 = 0.101

(Data sourced from Bolte & Wissler, 2006)[1]

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for all non-hydrogen atoms are provided in Table 2.

Table 2: Atomic Coordinates ( x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound.

AtomxyzU(eq)
Br(1)1150(1)2052(1)8868(1)37(1)
O(1)1056(3)3753(5)5401(2)37(1)
O(2)1480(3)7202(5)5787(2)34(1)
C(1)1265(3)4331(7)6599(2)27(1)
C(2)1598(4)5756(7)7110(2)27(1)
C(3)1576(4)5085(7)7780(2)29(1)
C(4)1198(3)2977(8)7941(2)27(1)
C(5)865(3)1521(7)7444(2)26(1)
C(6)902(3)2191(7)6771(2)29(1)
C(7)1255(3)4996(7)5866(2)28(1)
C(8)1422(4)8043(9)5096(2)41(1)

(Data sourced from Bolte & Wissler, 2006)[1]

Selected Bond Lengths and Angles

Selected intramolecular bond lengths and angles are presented in Tables 3 and 4, respectively. These values are crucial for understanding the molecular geometry.

Table 3: Selected Bond Lengths (Å) for this compound.

BondLength (Å)
Br(1)-C(4)1.901(4)
O(1)-C(7)1.201(6)
O(2)-C(7)1.334(5)
O(2)-C(8)1.450(5)
C(1)-C(2)1.387(6)
C(1)-C(6)1.398(6)
C(1)-C(7)1.491(6)
C(2)-C(3)1.371(6)
C(3)-C(4)1.380(6)
C(4)-C(5)1.379(6)
C(5)-C(6)1.381(6)

(Data sourced from Bolte & Wissler, 2006)

Table 4: Selected Bond Angles (°) for this compound.

AngleDegrees (°)
C(7)-O(2)-C(8)115.3(4)
C(2)-C(1)-C(6)119.5(4)
C(2)-C(1)-C(7)122.8(4)
C(6)-C(1)-C(7)117.7(4)
C(3)-C(2)-C(1)120.6(4)
C(4)-C(3)-C(2)119.1(4)
C(5)-C(4)-C(3)121.3(4)
C(5)-C(4)-Br(1)119.4(3)
C(3)-C(4)-Br(1)119.3(3)
C(6)-C(5)-C(4)119.2(4)
C(5)-C(6)-C(1)120.1(4)
O(1)-C(7)-O(2)123.7(4)
O(1)-C(7)-C(1)125.0(4)
O(2)-C(7)-C(1)111.3(4)

(Data sourced from Bolte & Wissler, 2006)

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of 4-bromobenzoic acid with methanol (B129727), using a strong acid as a catalyst.

Materials:

  • 4-bromobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL round-bottom flask, add 10 mmol of 4-bromobenzoic acid and 100 mmol of methanol.

  • While stirring, carefully add 1.5 mmol of dichlorohydantoin (or a catalytic amount of concentrated sulfuric acid).

  • Equip the flask with a reflux condenser and heat the mixture to 60°C.

  • Maintain the reaction at this temperature with continuous stirring for 7 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol by rotary evaporation.

  • Transfer the residue to a separatory funnel and add 20 mL of ethyl acetate.

  • Wash the organic layer with a 5% sodium carbonate solution, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.[2]

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Reaction_Vessel Round-bottom flask 4-Bromobenzoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Dichlorohydantoin / H₂SO₄ Catalyst->Reaction_Vessel Heating Heat to 60°C Reaction_Vessel->Heating Reflux Reflux for 7 hours Heating->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Washing Wash with Na₂CO₃ and H₂O Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Final_Evaporation Final Evaporation Drying->Final_Evaporation Product This compound Final_Evaporation->Product

Synthesis Workflow
Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for the determination of the crystal structure of this compound.

Crystal Growth:

  • Crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of this compound in a suitable solvent, such as methanol or an ethanol/water mixture.

Data Collection:

  • A suitable single crystal with dimensions of approximately 0.31 x 0.10 x 0.06 mm is selected and mounted on a goniometer head.[1]

  • The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 173 K) during data collection.[1]

  • Data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1]

  • A series of ω scans are performed to collect a complete dataset.[1]

  • An absorption correction is applied to the collected data.[1]

Structure Solution and Refinement:

  • The structure is solved using direct methods.[1]

  • The structure is then refined by full-matrix least-squares on F².[1]

  • Hydrogen atoms are located in a difference map and positioned geometrically, with their displacement parameters constrained to ride on their parent atoms.[1]

G Single-Crystal X-ray Diffraction Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing & Absorption Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

X-ray Diffraction Workflow

Molecular and Crystal Packing

The molecules of this compound are nearly planar. The crystal packing is characterized by a short Br⋯O interaction of 3.047 (3) Å, which links the molecules into chains.[1] The compound is isostructural with methyl 4-iodobenzoate (B1621894) but not with methyl 4-chlorobenzoate.[1]

This technical guide provides a comprehensive overview of the crystal structure of this compound, intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The detailed data and protocols herein should facilitate further investigation and application of this compound.

References

A Comprehensive Spectroscopic Analysis of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-bromobenzoate (B14158574), a compound of interest in various fields of chemical research and development. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for Methyl 4-bromobenzoate is summarized in the following tables, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.87Doublet (d)8.62HAromatic H (ortho to -COOCH₃)
7.55Doublet (d)8.62HAromatic H (ortho to -Br)
3.87Singlet (s)-3H-OCH₃

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
165.7C=O (Ester)
131.9Aromatic CH
131.1Aromatic CH
130.6Aromatic C-Br
128.5Aromatic C-COOCH₃
51.2-OCH₃

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
~3000Aromatic C-H Stretch
~1720C=O Ester Stretch (Strong)
~1600, ~1485Aromatic C=C Bending
~1280, ~1100C-O Ester Stretch
~1010C-Br Stretch

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative IntensityAssignment
214/216Moderate[M]⁺, Molecular ion peak (presence of Br isotopes)
183/185High[M - OCH₃]⁺
155/157Moderate[M - COOCH₃]⁺
127Low[C₇H₄O]⁺
76Moderate[C₆H₄]⁺

Experimental Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for an Organic Compound cluster_synthesis Compound Preparation cluster_elucidation Structural Confirmation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Provides IR_Data Functional Group Vibrational Frequencies IR->IR_Data Provides MS_Data Molecular Ion Peak Fragmentation Pattern Isotopic Ratios MS->MS_Data Provides Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

  • Sample Preparation:

    • Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • The solution is then filtered through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

    • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

  • Instrumentation and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used with a spectral width typically from 0 to 12 ppm.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 0 to 220 ppm.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

    • The resulting spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

FT-IR Spectroscopy of a Solid Organic Compound using the KBr Pellet Method

  • Sample Preparation:

    • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture is thoroughly ground to ensure a homogenous sample.

    • The powdered mixture is then transferred to a pellet die.

    • A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.

  • Instrumentation and Data Acquisition:

    • A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

    • A background spectrum of a pure KBr pellet is first collected to account for any atmospheric and instrumental variations.

    • The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry of a Solid Organic Compound

  • Sample Introduction and Ionization:

    • A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

    • The sample is vaporized by heating under high vacuum.

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., quadrupole or time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion at its specific m/z value.

  • Data Processing:

    • A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • The spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is also observed.

An In-depth Technical Guide to the Health and Safety of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for handling Methyl 4-bromobenzoate (B14158574), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Methyl 4-bromobenzoate is an organic compound frequently used in organic synthesis as an intermediate for pharmaceuticals and other fine chemicals.[1] It is a para-substituted aryl bromide.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 619-42-1[3][4]
Molecular Formula C8H7BrO2[1][4]
Molecular Weight 215.04 g/mol [4][5]
Appearance White crystals or crystalline powder[2][6]
Melting Point 77-81 °C[2][7]
Boiling Point 262.2 °C at 760 mmHg[8]
Density 1.498 g/cm³[8]
Solubility Insoluble in water.[2] Soluble in organic solvents like ethanol (B145695) and ether.[1][1][2]
Vapor Pressure 0.02 mmHg[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards are skin, eye, and respiratory irritation.[3][4][9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation

Source:[3][4][5][9]

Signal Word: Warning[3][4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3][10] Available data indicates the following potential health effects:

  • Inhalation: May cause respiratory tract irritation.[3][10]

  • Skin Contact: Causes skin irritation.[3][4] Exposure may lead to rashes.[10]

  • Eye Contact: Causes serious eye irritation.[3][4]

  • Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[10]

There is no information available on carcinogenicity or teratogenicity.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when handling this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]

  • Hand Protection: Wear protective gloves.[3]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]

  • Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95 type) is recommended. Use only in a well-ventilated area.[3]

4.2. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[3][10] Do not breathe dust.[3] Wash hands thoroughly after handling.[3][10] Use with adequate ventilation.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][10] Keep away from heat and sources of ignition.[3] Incompatible with strong oxidizing agents.[3]

4.3. First-Aid Measures

  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Get medical attention if irritation persists.[3]

  • In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation occurs.[3]

  • If Inhaled: Remove to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention.[3]

  • If Swallowed: Clean mouth with water.[3] Never give anything by mouth to an unconscious person.[4][9] Get medical attention.[3]

4.4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3][4]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3]

4.5. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment as required.[3] Avoid dust formation.[4]

  • Environmental Precautions: Do not let the chemical enter the environment.[3]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]

Visualized Safety and Handling Workflows

To further clarify the safety and handling procedures, the following diagrams illustrate key logical relationships and experimental workflows.

Safety_Information_Flow Figure 1: Logical Flow of Safety Information cluster_ID Identification cluster_Hazards Hazard Assessment cluster_Prevention Preventative Measures cluster_Response Emergency Response cluster_Disposal Disposal node_ID Chemical Identity (this compound) node_Hazards Hazard Identification - Skin Irritation - Eye Irritation - Respiratory Irritation node_ID->node_Hazards leads to node_Handling Safe Handling & Storage Procedures node_Hazards->node_Handling informs node_PPE Personal Protective Equipment (PPE) node_Hazards->node_PPE informs node_FirstAid First-Aid Measures node_Fire Fire-Fighting Measures node_Spill Accidental Release Measures node_Disposal Disposal Considerations node_Handling->node_Disposal after use node_FirstAid->node_Disposal post-incident node_Fire->node_Disposal post-incident node_Spill->node_Disposal post-incident

Figure 1: Logical Flow of Safety Information

Safe_Handling_Workflow Figure 2: Experimental Workflow for Safe Handling start Start: Prepare for Experiment risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_selection 2. Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection ventilation 3. Ensure Proper Ventilation (Fume Hood) ppe_selection->ventilation weighing 4. Weigh this compound (Avoid Dust Generation) ventilation->weighing reaction_setup 5. Set up Reaction Apparatus weighing->reaction_setup addition 6. Add Chemical to Reaction reaction_setup->addition monitoring 7. Monitor Reaction addition->monitoring cleanup 8. Decontaminate and Clean Glassware monitoring->cleanup waste_disposal 9. Dispose of Waste (Follow Institutional Guidelines) cleanup->waste_disposal end End of Experiment waste_disposal->end

References

A Technical Guide to High-Purity Methyl 4-bromobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-bromobenzoate (B14158574) (CAS No. 619-42-1) is a pivotal intermediate in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its structure, featuring a bromine atom on a benzene (B151609) ring and a methyl ester group, makes it a versatile building block for a variety of chemical transformations. For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity Methyl 4-bromobenzoate is paramount to ensure the integrity and success of their synthetic endeavors. This technical guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and key applications of high-purity this compound, supplemented with detailed experimental protocols and workflow visualizations.

Commercial Suppliers and Specifications

A multitude of chemical suppliers offer this compound in various grades and quantities. High-purity material, typically defined as having a purity of 98% or greater, is essential for applications in pharmaceutical synthesis and other sensitive research areas. The selection of a suitable supplier should be based on a thorough evaluation of their product specifications, available analytical data, and adherence to quality management systems.

Below is a summary of prominent commercial suppliers and their typical specifications for high-purity this compound.

SupplierStated PurityAnalytical MethodCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 99%GC619-42-1C₈H₇BrO₂215.04
Tokyo Chemical Industry (TCI) >98.0%GC619-42-1C₈H₇BrO₂215.05
Thermo Fisher Scientific (Alfa Aesar) 98+%Not Specified619-42-1C₈H₇BrO₂215.05
Strem Chemicals min. 99% GC / min. 98% HPLCGC/HPLC619-42-1C₈H₇BrO₂215.04
CDH Fine Chemical 99%Not Specified619-42-1C₈H₇BrO₂215.04
Hangzhou Lingrui Chemical Co., Ltd. 99%Not Specified619-42-1C₈H₇BrO₂215.05
Shandong Biotech >98.0%GC619-42-1C₈H₇BrO₂215.05

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. The most common impurities include the starting material, 4-bromobenzoic acid, and residual solvents from the synthesis and purification process. A combination of analytical techniques is typically employed for comprehensive quality control.

  • Gas Chromatography (GC): This is the most common method for determining the purity of this compound. It effectively separates the target compound from volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be particularly useful for detecting non-volatile impurities such as the corresponding carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and identifying any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information on the molecular weight of the compound and its fragmentation pattern, confirming its identity.

A crucial aspect of quality assurance is the review of the supplier's Certificate of Analysis (CoA). The CoA should provide detailed information on the tests performed, the specifications, and the results for the specific batch of the chemical.

Supplier Qualification Workflow

The process of selecting and qualifying a supplier for a critical raw material like this compound is a multi-step process that ensures the consistent quality and reliability of the supply chain.

G cluster_0 Supplier Qualification Workflow start Identify Need for High-Purity Reagent search Research Potential Suppliers (Databases, Literature, etc.) start->search request_info Request Information (CoA, Specifications, Questionnaires) search->request_info evaluate Evaluate Supplier Information (Quality, Capacity, Regulatory) request_info->evaluate sample Request and Evaluate Sample evaluate->sample audit Conduct Supplier Audit (On-site or Remote) sample->audit approve Approve Supplier and Establish Quality Agreement audit->approve monitor Ongoing Performance Monitoring (Batch-to-Batch Consistency) approve->monitor end Qualified Supplier monitor->end

Caption: A logical workflow for the qualification of a commercial supplier for high-purity chemical reagents.

Key Applications in Drug Development and Organic Synthesis

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

  • Pharmaceutical Intermediates: this compound is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Pemetrexed , a chemotherapy drug used in the treatment of certain types of cancer.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to form biphenyl (B1667301) derivatives, which are common structural motifs in pharmaceuticals and materials science.[2][3][4][5]

  • Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes in the presence of a palladium catalyst to form substituted stilbenes and other unsaturated compounds.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound can be used to introduce an alkynyl group onto the benzene ring, providing a versatile handle for further synthetic transformations.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound to synthesize methyl 4'-methylbiphenyl-4-carboxylate. This reaction is a common example of the utility of this compound in constructing biaryl structures.

Reaction Scheme:

(Image of the chemical reaction showing this compound reacting with p-tolylboronic acid in the presence of a palladium catalyst and a base to yield methyl 4'-methylbiphenyl-4-carboxylate)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methylphenylboronic acid (p-tolylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (10 mL)

  • Water (2 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add the degassed solvents, toluene (10 mL) and water (2 mL), via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure methyl 4'-methylbiphenyl-4-carboxylate.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the execution of a Suzuki-Miyaura coupling reaction in a research laboratory setting.

G cluster_1 Experimental Workflow: Suzuki-Miyaura Coupling start Reagent Preparation and Inert Atmosphere Setup add_reagents Addition of Solid Reagents (Aryl Halide, Boronic Acid, Base) start->add_reagents add_catalyst Addition of Catalyst System (Palladium Source, Ligand) add_reagents->add_catalyst add_solvents Addition of Degassed Solvents add_catalyst->add_solvents reaction Heating and Stirring (e.g., 90°C for 4-6h) add_solvents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

High-purity this compound is an indispensable reagent for researchers and professionals in the field of drug development and organic synthesis. The selection of a qualified commercial supplier is a critical first step in ensuring the quality and reproducibility of experimental results. A thorough understanding of the analytical techniques used for quality control, coupled with the implementation of robust synthetic protocols, will enable scientists to effectively utilize this versatile building block in the creation of novel and complex molecules. This guide serves as a valuable resource for navigating the procurement and application of high-purity this compound in a scientific setting.

References

A Technical Guide to the Fundamental Reactivity of the Bromine Atom in Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity inherent to the bromine substituent of methyl 4-bromobenzoate (B14158574). A compound of significant interest in organic synthesis, its utility is largely defined by the versatile chemistry of the carbon-bromine bond. This guide will explore the principal reactions, offer detailed experimental methodologies, and present quantitative data to inform synthetic strategy and experimental design.

Core Reactivity Principles: The Influence of the Methoxycarbonyl Group

The reactivity of the bromine atom in methyl 4-bromobenzoate is intrinsically linked to the electronic properties of the aromatic ring, which are modulated by the para-substituted methoxycarbonyl (-COOCH₃) group. This group is moderately electron-withdrawing through a combination of inductive and resonance effects. This electronic influence has several important consequences for the C-Br bond:

  • Increased Electrophilicity of the Aryl Carbon: The electron-withdrawing nature of the ester functional group polarizes the aromatic ring, rendering the carbon atom attached to the bromine more electrophilic and, therefore, more susceptible to nucleophilic attack.

  • Facilitation of Oxidative Addition: In the context of transition metal-catalyzed reactions, the electron-deficient nature of the aryl ring facilitates the crucial oxidative addition step, particularly with palladium(0) catalysts. This step, often the rate-determining step in cross-coupling reactions, involves the insertion of the metal center into the C-Br bond.

These electronic characteristics make this compound an excellent substrate for a wide array of cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Overview

The bromine atom of this compound serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds. The reaction couples an organoboron reagent with an organohalide.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below. The cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the active catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R Product Coupled Product RedElim->Product ArBr This compound ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Quantitative Data for Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10098
4-Methoxyphenylboronic acidPd₂(dba)₃ (1 mol%)XPhos (2.5 mol%)K₂CO₃Dioxane8095
3-Thiopheneboronic acidPdCl₂(PPh₃)₂ (3 mol%)-Na₂CO₃DME/H₂O8592

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (1-3 mol%), and ligand (if required).

  • Solvent and Base Addition: Add the specified solvent and base. The use of aqueous base solutions is common.

  • Reaction Conditions: The mixture is then heated to the specified temperature with vigorous stirring for a period of 2-24 hours, with reaction progress monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium species. This reaction is particularly useful for the synthesis of substituted alkenes.

Experimental Workflow for a Typical Heck Reaction

The following diagram illustrates a standard workflow for setting up and performing a Heck-Mizoroki reaction.

Heck_Workflow start Start reagents Combine this compound, Alkene, Base, and Solvent in a Reaction Vessel start->reagents inert Degas and Purge with Inert Gas (e.g., Argon) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Heck-Mizoroki Reaction Workflow

Quantitative Data for the Heck Reaction of this compound

AlkeneCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
StyrenePd(OAc)₂ (1 mol%)P(o-tolyl)₃ (2 mol%)Et₃NDMF10085
n-Butyl acrylatePdCl₂(PPh₃)₂ (2 mol%)-NaOAcDMA12090
1-OcteneHerrmann's catalyst (0.5 mol%)-K₂CO₃NMP14078

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., triethylamine, 2.0 mmol), and the palladium catalyst (1-2 mol%).

  • Solvent Addition: Add the appropriate high-boiling polar aprotic solvent (e.g., DMF, DMA, NMP).

  • Reaction Conditions: The tube is sealed and the mixture is heated to the designated temperature for 12-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.

Logical Relationship in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is dependent on the careful selection of the catalyst, ligand, and base to match the specific substrates.

Buchwald_Hartwig_Logic reagents This compound Amine product Aryl Amine Product reagents->product Coupling conditions Catalyst (Pd source) Ligand (Bulky, electron-rich phosphine) Base (Sterically hindered alkoxide) conditions->product Enables

Key Components for Buchwald-Hartwig Amination

Quantitative Data for Buchwald-Hartwig Amination of this compound

AmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (1 mol%)BINAP (1.5 mol%)NaOtBuToluene10096
AnilinePd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Dioxane11091
n-HexylaminePd₂(dba)₃ (0.5 mol%)BrettPhos (1.2 mol%)LHMDSTHF7094

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the palladium precatalyst, the phosphine (B1218219) ligand, and the base (e.g., sodium tert-butoxide).

  • Reagent Addition: this compound, the amine, and the solvent are then added.

  • Reaction Conditions: The vessel is sealed and heated to the appropriate temperature with stirring until the starting material is consumed (as determined by GC-MS or LC-MS).

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude material is purified by column chromatography.

Conclusion

The bromine atom in this compound provides a reliable and versatile entry point for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the para-methoxycarbonyl group enhances the reactivity of the C-Br bond, making it an ideal substrate for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The selection of appropriate catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities. The protocols and data presented herein serve as a foundational guide for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials applications.

Mechanism of esterification for Methyl 4-bromobenzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 4-bromobenzoate (B14158574) via Fischer Esterification

Introduction

Methyl 4-bromobenzoate is a valuable intermediate in organic synthesis, frequently utilized in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its synthesis is most commonly achieved through the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and key quantitative data for the synthesis of this compound from 4-bromobenzoic acid and methanol (B129727).

Core Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][4] The overall transformation involves the reaction of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to produce this compound and water.[5][6] The mechanism proceeds through a series of equilibrium steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

The detailed steps are as follows:

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromobenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7][8]

  • Nucleophilic Attack by Methanol : The alcohol (methanol), acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][9]

  • Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol group) to one of the hydroxyl groups. This is often a two-step process involving the solvent or another alcohol molecule as a shuttle.[9] This converts a hydroxyl group into a much better leaving group: water.[4]

  • Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.[4][10]

  • Deprotonation : The resulting protonated ester is deprotonated, typically by the conjugate base of the catalyst or a molecule of the alcohol solvent, to yield the final ester product, this compound, and regenerate the acid catalyst.[6][8]

Fischer_Esterification_Mechanism cluster_start Reactants cluster_mechanism Reaction Pathway cluster_end Products reactant_node reactant_node intermediate_node intermediate_node catalyst_node catalyst_node product_node product_node RCOOH 4-Bromobenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ (Protonation) ROH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ (Catalyst) Protonated_RCOOH->Tetrahedral_Intermediate + Methanol (Attack) Protonated_Intermediate Protonated Intermediate (H2O+) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O (Elimination) Water Water Protonated_Intermediate->Water Ester This compound Protonated_Ester->Ester - H+ (Deprotonation) H_plus_regen H+ (Regenerated) Experimental_Workflow step_node step_node process_node process_node product_node product_node waste_node waste_node Start Start: Combine Reactants (4-Bromobenzoic Acid, Methanol) Add_Catalyst Add H2SO4 Catalyst Start->Add_Catalyst Reflux Heat to Reflux (4-6h) Monitor by TLC Add_Catalyst->Reflux Cool Cool to Room Temp Reflux->Cool Concentrate Remove Excess Methanol (Rotary Evaporation) Cool->Concentrate Dilute Dilute with Ethyl Acetate Concentrate->Dilute Wash Wash with NaHCO3 (aq) & Brine Dilute->Wash Aqueous_Waste Aqueous Waste Wash->Aqueous_Waste Aqueous Layer Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Organic Layer Filter_Concentrate Filter & Concentrate (Rotary Evaporation) Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Purify Purification (Recrystallization/Chromatography) Crude_Product->Purify Final_Product Pure this compound Purify->Final_Product

References

The Versatility of Methyl 4-bromobenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-bromobenzoate (B14158574) is a versatile and commercially available building block in organic chemistry. Its utility stems from the presence of two key functional groups: a methyl ester, which can be hydrolyzed or further transformed, and an aryl bromide, which readily participates in a wide array of cross-coupling reactions. This technical guide provides an in-depth exploration of the applications of methyl 4-bromobenzoate, complete with experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds through the reaction of an organohalide with an organoboron species.[4] this compound can be coupled with various arylboronic acids to generate substituted biphenyls, which are common scaffolds in medicinal chemistry.[5][6]

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acid0.1% [PdCl2(NH2CH2COOH)2]K2CO3WaterRoom Temp.1.589-99[5]
2Phenylboronic acid0.5% (Ad-L-PdCl2⊂dmβ-CD)Na2CO3Water/MethanolRoom Temp.2>98[6]
3(3-propionamidophenyl)boronic acid0.01% Na2PdCl4/PPh2PhSO3Na/HCOOHK2CO3Water70-100 (conversion)[7]

Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Solvent Addition: Add 5.0 mL of distilled water to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., [PdCl2(NH2CH2COOH)2], 0.1 mol%).

  • Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 hours.

  • Work-up: After the reaction is complete, the precipitated product is collected by filtration and washed with distilled water.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Synthetic Pathway for Suzuki-Miyaura Coupling:

Suzuki_Coupling M4B This compound Catalyst Pd Catalyst, Base M4B->Catalyst PBA Phenylboronic Acid PBA->Catalyst Product Methyl 4-phenylbenzoate Catalyst->Product Suzuki Coupling

Suzuki-Miyaura coupling of this compound.
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This compound can be coupled with alkenes like styrene (B11656) or methyl acrylate (B77674) to synthesize substituted stilbenes and cinnamates, respectively.[8]

Quantitative Data for Heck Reactions:

EntryAlkeneCatalystBaseSolventAdditiveTemp. (°C)Yield (%)Reference
1StyrenePd EnCatNa2CO3NMPBu4NCl-High
23-buten-1-olPd(OAc)2LiOAcDMFLiCl, Bu4NBr60>80[9]

Experimental Protocol: Synthesis of Methyl 4-(2-phenylethenyl)benzoate

This protocol outlines a general procedure for the Heck reaction between this compound and styrene.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) and styrene (1.5 eq.) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add triethylamine (B128534) (2.0 eq.) to the solution.

  • Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) acetate (B1210297), 1-5 mol%) and a phosphine (B1218219) ligand (e.g., Tri(o-tolyl)phosphine) if required.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for several hours, monitoring the progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Experimental Workflow for a Heck Reaction:

Heck_Workflow start Start setup Combine this compound, alkene, base, and solvent in a sealed tube start->setup catalyst Add Palladium catalyst setup->catalyst react Heat reaction mixture (e.g., 80-100 °C) catalyst->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Cool, dilute with organic solvent, and wash with water and brine monitor->workup Complete purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

General workflow for a Heck coupling reaction.
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11] This reaction is highly valuable for the synthesis of substituted alkynes.[12][13]

Quantitative Data for Sonogashira Coupling Reactions:

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1Phenylacetylene (B144264)Pd(PPh3)2Cl2 / CuITriethylamineTriethylamineRefluxNot specified[14]
2PhenylacetyleneCu(I)-PANI@MWCNTKOHDMF13560[12]

Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)benzoate

The following is a general protocol for the Sonogashira coupling of this compound with phenylacetylene.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (Et3N).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.[10]

Application in Pharmaceutical Synthesis

This compound is a key starting material in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of Pemetrexed (B1662193), an antifolate chemotherapy drug.[15]

Synthesis of a Pemetrexed Intermediate:

This compound is used to synthesize 4-(4-carbomethoxyphenyl)butanal, a key intermediate for Pemetrexed.[9][16] This is typically achieved through a Heck coupling with 3-buten-1-ol.[17]

Synthetic Pathway for a Pemetrexed Intermediate:

Pemetrexed_Intermediate M4B This compound Conditions Pd(OAc)2, LiOAc, LiCl, Bu4NBr, DMF M4B->Conditions Butenol 3-buten-1-ol Butenol->Conditions Intermediate 4-(4-carbomethoxyphenyl)butanal Conditions->Intermediate Heck Coupling

Synthesis of a key Pemetrexed intermediate.

Grignard Reagent Formation

This compound can be used to prepare a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds.[18][19] The ester group is generally unreactive under the conditions of Grignard reagent formation.

Experimental Protocol: Formation of 4-(methoxycarbonyl)phenylmagnesium bromide and reaction with Benzaldehyde (B42025)

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde.

  • Apparatus Setup: Assemble a dry three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.

  • Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous THF to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.

  • Grignard Formation: Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Work-up: After the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.[20]

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it is used in the synthesis of furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine analogs, which have shown potential as antifolates.[21][22][23][24]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of reactions, particularly palladium-catalyzed cross-couplings, makes it an essential tool for the construction of complex molecules in the pharmaceutical and materials science industries. The experimental protocols and data presented in this guide highlight its broad applicability and provide a solid foundation for its use in research and development.

References

Preliminary investigation of Methyl 4-bromobenzoate as a research chemical.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-bromobenzoate (B14158574) is a para-substituted aryl bromide and a halogenated benzoate (B1203000) derivative.[1][2] With the chemical formula C₈H₇BrO₂, it serves as a crucial intermediate and building block in a wide array of organic syntheses.[1][3] Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials, making it a staple compound in both academic and industrial research laboratories.[3][4] The presence of a bromine atom on the aromatic ring and a methyl ester group provides two reactive sites, allowing for diverse chemical transformations.[3][4] This guide provides a detailed preliminary investigation into the properties, synthesis, reactivity, and applications of Methyl 4-bromobenzoate for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] It is generally insoluble in water but shows solubility in various organic solvents.[1][2][5] A summary of its key physicochemical properties is presented below.

PropertyValueReferences
Molecular Formula C₈H₇BrO₂[5][6][7]
Molecular Weight 215.04 g/mol [6][7][8]
Appearance White crystals or crystalline powder[1][2][4]
Melting Point 77-81 °C[1][4][5]
Boiling Point ~252.95 °C (estimate)[1][9]
Density 1.689 g/cm³[1][5][9]
Solubility Insoluble in water. Soluble in methanol (B129727), chloroform, ethanol, and ether.[1][2][5][9]
CAS Number 619-42-1[4][6]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the esterification of 4-bromobenzoic acid and the bromination of methyl benzoate.[4]

Fischer Esterification of 4-Bromobenzoic Acid

This is a common and straightforward method involving the reaction of 4-bromobenzoic acid with methanol in the presence of an acid catalyst.[4]

G cluster_0 Synthesis Workflow: Fischer Esterification reagents 4-Bromobenzoic Acid + Methanol + Catalyst (e.g., Dichlorohydantoin) reaction_vessel Combine in a three-necked flask reagents->reaction_vessel heating Heat at 60°C with stirring for 7 hours reaction_vessel->heating workup Reaction Work-up (e.g., Neutralization, Extraction) heating->workup purification Purification (e.g., Crystallization from Methanol) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Experimental Protocol: A detailed experimental protocol for this synthesis is as follows:

  • To a 50 mL three-necked flask, add 10 mmol of 4-bromobenzoic acid, 100 mmol of methanol, and 1.5 mmol of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (as a catalyst).[6]

  • Equip the flask with a reflux condenser.[6]

  • Heat the reaction mixture to 60°C and stir for 7 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by standard laboratory techniques, such as extraction and subsequent crystallization from methanol.[2]

Bromination of Methyl Benzoate

Another synthetic route is the direct bromination of methyl benzoate. This reaction is typically catalyzed by a palladium catalyst.[4][8]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two functional groups: the bromo substituent on the aromatic ring and the methyl ester. The bromine atom makes the compound an excellent substrate for various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[4]

Key Reactions
  • Suzuki-Miyaura Coupling: this compound readily participates in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds. This is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.

  • Heck Reaction: It can be coupled with alkenes in the presence of a palladium catalyst.

  • Buchwald-Hartwig Amination: The bromo group can be substituted by various amines to form N-aryl products.

  • Other Cross-Coupling Reactions: It is also used in other coupling reactions, such as Sonogashira and Stille couplings.

G cluster_reactions Key Cross-Coupling Reactions MBB This compound suzuki Suzuki Coupling (with R-B(OH)₂) MBB->suzuki Pd catalyst, Base heck Heck Coupling (with Alkene) MBB->heck Pd catalyst, Base buchwald Buchwald-Hartwig (with R₂NH) MBB->buchwald Pd catalyst, Base product_suzuki Biaryl Product suzuki->product_suzuki product_heck Styrenyl Product heck->product_heck product_buchwald N-Aryl Product buchwald->product_buchwald

Caption: Key cross-coupling reactions involving this compound.

Applications in Research and Development

This compound is a versatile starting material and intermediate in the synthesis of numerous target molecules:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of Pemetrexed, an antifolate cancer drug.[8][10] It is also used to prepare antifolate analogs like 5-substituted furo[2,3-d]pyrimidines and 6-substituted pyrrolo[2,3-d]pyrimidines.[2]

  • Radiopharmaceutical Chemistry: The compound is utilized in the preparation of stable radioiodinating reagents for labeling monoclonal antibodies, which have applications in cancer radiotherapy.[2]

  • Materials Science: The biaryl structures synthesized from this compound are of interest in the development of advanced materials.

  • Agrochemical Synthesis: It serves as a building block for various agrochemicals.[3]

  • Environmental Science: It has been used to stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs).[1][2]

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Raman spectra, are publicly available for reference.[7][11]

Safety and Handling

This compound is considered an irritant and requires careful handling in a laboratory setting.[5][9] The toxicological properties have not been fully investigated.[12][13]

GHS Hazard Information
Hazard ClassHazard Statement
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Data from PubChem and Sigma-Aldrich.[7][14]

Recommended Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]

    • Skin Protection: Wear protective gloves and a lab coat.[12][13]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[14]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[5][9]

    • Avoid breathing dust.[12][13]

    • Wash hands thoroughly after handling.[12][13]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

    • Keep away from strong oxidizing agents.[12][13]

  • First Aid Measures:

    • In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[9]

    • In case of skin contact: Wash off with soap and plenty of water.[12][13]

    • If inhaled: Move to fresh air. If not breathing, give artificial respiration.[12][13]

    • If swallowed: Clean mouth with water and get medical attention.[12][13]

This technical guide provides a preliminary overview of this compound for research purposes. Researchers should always consult comprehensive Safety Data Sheets (SDS) before handling this chemical and refer to the cited literature for detailed experimental procedures.

References

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of Methyl 4-bromobenzoate (B14158574) with a generic arylboronic acid.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of Methyl 4-bromobenzoate with an arylboronic acid in the presence of a base to yield the corresponding methyl 4-arylbenzoate.

Reaction Scheme

Key Reaction Components

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

  • Catalyst: Palladium complexes are the most common catalysts. The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1]

  • Ligand: Ligands, typically phosphine-based, are crucial for stabilizing the palladium catalyst and enhancing its reactivity. The steric and electronic properties of the ligand can be tuned to optimize the reaction.[1]

  • Base: A base is required to facilitate the transmetalation step of the catalytic cycle.[2] Common bases include carbonates, phosphates, and hydroxides.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Septum

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-arylbenzoate.[1]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides. These can serve as a starting point for the optimization of the reaction with this compound.

Component Example 1 Example 2 Example 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)-Buchwald-type ligand (3 mol%)
Base K₃PO₄ (2 equiv)K₂CO₃ (3 equiv)KF (3 equiv)
Solvent Toluene/H₂O (10:1)1,4-Dioxane/H₂O (4:1)1,4-Dioxane
Temperature 100 °C80-100 °C110 °C
Reference [1][3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G A Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base B Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) A->B C Solvent Addition: Degassed Toluene/H₂O B->C D Reaction: Heat at 100 °C with vigorous stirring C->D E Monitoring: TLC or GC-MS D->E F Work-up: - Cool to RT - Add H₂O - Extract with Ethyl Acetate E->F Reaction Complete G Purification: - Dry organic layer - Concentrate - Column Chromatography F->G H Product: Methyl 4-arylbenzoate G->H

General workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

References

Application Notes and Protocols for the Grignard Reaction with Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-bromophenyl)diphenylmethanol via the Grignard reaction of methyl 4-bromobenzoate (B14158574) with phenylmagnesium bromide.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[1] Grignard reagents are potent nucleophiles and strong bases, necessitating anhydrous conditions for the reaction to proceed successfully.[1][3][4]

This protocol details the preparation of phenylmagnesium bromide and its subsequent reaction with methyl 4-bromobenzoate to yield the tertiary alcohol, (4-bromophenyl)diphenylmethanol. Two equivalents of the Grignard reagent are required for the reaction with the ester. The first equivalent adds to the carbonyl group, leading to the elimination of the methoxy (B1213986) group and the formation of an intermediate ketone. A second equivalent of the Grignard reagent then rapidly adds to the ketone to form the tertiary alcohol after an acidic workup.[1][5]

Reaction Scheme

Part A: Formation of Phenylmagnesium Bromide (Grignard Reagent)

Part B: Synthesis of (4-bromophenyl)diphenylmethanol

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.311.22 g (50.0 mmol)
Bromobenzene (B47551)C₆H₅Br157.015.5 mL (7.85 g, 50.0 mmol)Anhydrous
This compoundBrC₆H₄COOCH₃215.054.30 g (20.0 mmol)
Anhydrous diethyl ether(C₂H₅)₂O74.12~100 mLMust be anhydrous
IodineI₂253.811-2 small crystalsTo initiate the reaction
6 M Hydrochloric acidHCl36.46~30 mLFor workup
Saturated sodium bicarbonateNaHCO₃84.01~20 mLFor washing
Saturated sodium chloride (Brine)NaCl58.44~20 mLFor washing
Anhydrous sodium sulfateNa₂SO₄142.04As neededFor drying
Petroleum ether--~20 mLFor purification
2-PropanolC₃H₈O60.10As neededFor recrystallization

3.2. Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Claisen adapter[6]

  • Reflux condenser[7]

  • Separatory funnel (125 mL)[6]

  • Calcium chloride drying tubes[7]

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Melting point apparatus

3.3. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Note: All glassware must be scrupulously dried in an oven (e.g., at 110 °C overnight) and assembled while warm to prevent moisture contamination.[2][8] The apparatus should be protected from atmospheric moisture using calcium chloride drying tubes.[7]

  • Place 1.22 g (50.0 mmol) of magnesium turnings into a dry 100 mL round-bottom flask containing a magnetic stir bar.

  • Assemble the reaction apparatus consisting of the flask, a Claisen adapter, a reflux condenser, and a separatory funnel. Attach calcium chloride drying tubes to the top of the condenser and the separatory funnel.[6][7]

  • In the separatory funnel, prepare a solution of 5.5 mL (50.0 mmol) of bromobenzene in 20 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the bromobenzene/ether solution to the magnesium turnings. The reaction should initiate, indicated by the formation of bubbles and a cloudy appearance of the solution.[8] The flask may become warm.[8]

  • If the reaction does not start, add a small crystal of iodine.[7][9] Gentle warming with a warm water bath may also be necessary.[8]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise from the separatory funnel at a rate that maintains a gentle reflux.[2][8]

  • After the addition is complete, add an additional 10 mL of anhydrous diethyl ether through the condenser and gently reflux the mixture for another 15-30 minutes to ensure all the magnesium has reacted.[8] The final solution should be cloudy and grayish-brown.[7]

  • Cool the Grignard reagent to room temperature before proceeding to the next step.[6]

3.4. Reaction with this compound

  • In a separate dry 250 mL round-bottom flask, dissolve 4.30 g (20.0 mmol) of this compound in 30 mL of anhydrous diethyl ether.

  • Cool the this compound solution in an ice bath.

  • Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled ester solution dropwise with continuous stirring. This reaction is exothermic, and a slow addition rate is crucial to control the reaction temperature.[9][10]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 30 minutes.

3.5. Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of approximately 20 mL of 6 M HCl.[1][9] Stir until all the white solid (magnesium salts) dissolves. Two layers will form.

  • Transfer the mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.

  • Separate the layers. The organic layer (top layer) contains the product. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[9][11]

  • Decant or filter the dried solution into a pre-weighed round-bottom flask and evaporate the diethyl ether using a rotary evaporator or a gentle stream of air in a fume hood to obtain the crude product.[2]

  • A common byproduct is biphenyl, which can be removed by trituration with cold petroleum ether.[2][11] Add about 10-15 mL of cold petroleum ether to the crude solid, swirl, and decant the liquid. Repeat this process.

  • Recrystallize the remaining solid from a suitable solvent, such as 2-propanol or ethanol, to obtain the purified (4-bromophenyl)diphenylmethanol.[2][9]

  • Dry the crystals, weigh them, and determine the melting point.

Data Presentation

ParameterValue
Reactants
Mass of Magnesium1.22 g
Volume of Bromobenzene5.5 mL
Mass of this compound4.30 g
Product
Theoretical Yield of (4-bromophenyl)diphenylmethanol6.82 g
Actual Yield of Crude ProductRecord Experimental Value
Actual Yield of Purified ProductRecord Experimental Value
Percent YieldCalculate based on Actual Yield
Melting Point of Purified ProductRecord Experimental Range
Literature Melting Point113-115 °C

Visualization

Experimental Workflow

Grignard_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Purification cluster_product Final Product Mg Magnesium Turnings Prep Prepare Grignard Reagent (Phenylmagnesium Bromide) Mg->Prep Bromo Bromobenzene in Anhydrous Ether Bromo->Prep Ester This compound in Anhydrous Ether React React Grignard Reagent with Ester Ester->React Prep->React Quench Acidic Workup (HCl) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Evap Evaporate Solvent Dry->Evap Purify Recrystallize Evap->Purify Product (4-bromophenyl)diphenylmethanol Purify->Product

Caption: Workflow for the synthesis of (4-bromophenyl)diphenylmethanol.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Diethyl ether is extremely flammable and should be handled in a fume hood away from ignition sources.[8]

References

Application Notes: Hydrolysis of Methyl 4-bromobenzoate to 4-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the production of carboxylic acids from their corresponding esters. This document details the protocol for the base-catalyzed hydrolysis (saponification) of methyl 4-bromobenzoate (B14158574) to yield 4-bromobenzoic acid. 4-Bromobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The procedure outlined below provides a reliable method for achieving high yields and purity, suitable for research and development laboratories. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester.[3]

Reactant and Product Profile

A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.

PropertyMethyl 4-bromobenzoate4-bromobenzoic acid
CAS Number 619-42-1[4]586-76-5[5]
Molecular Formula C₈H₇BrO₂[4]C₇H₅BrO₂[6]
Molecular Weight 215.04 g/mol [4]201.02 g/mol [6]
Appearance White crystalline powder[7]White or light pink crystalline solid[2][8]
Melting Point 77-81 °C[7]252-254 °C[9]
Solubility Soluble in chloroform, methanol (B129727); Insoluble in water.[7][10][11]Sparingly soluble in water; Soluble in ethanol, ether.[1]
¹H NMR (DMSO-d6) δ 3.85 (s, 3H), 7.75 (d, 2H), 7.95 (d, 2H)δ 7.70-7.90 (m, 4H), 13.2 (br s, 1H)
IR (cm⁻¹) ~1720 (C=O, ester)~1680 (C=O, acid), ~2500-3300 (O-H, acid)

Experimental Protocol: Saponification

This protocol describes the base-catalyzed hydrolysis of this compound using sodium hydroxide in a methanol-water solvent system.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 9:1 or 4:1 MeOH:H₂O ratio).

  • Addition of Base: Add sodium hydroxide (typically 1.5 to 2.0 equivalents) to the solution. The mixture may be stirred at room temperature or heated.

  • Saponification: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water. Slowly add concentrated HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2).[12][13] A white precipitate of 4-bromobenzoic acid will form.[13]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.[14]

  • Extraction (Alternative to Filtration): Alternatively, after acidification, the aqueous mixture can be extracted with an organic solvent like ethyl acetate (3 x 50 mL).[12]

  • Drying: If extraction is performed, combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[12] Filter off the drying agent.

  • Final Product: If using extraction, remove the solvent under reduced pressure to yield the crude 4-bromobenzoic acid. If using filtration, dry the collected solid in a vacuum oven.[14] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected results for the hydrolysis of this compound.

ParameterValue/RangeNotes
Base Catalyst NaOH, KOH, LiOHNaOH is commonly used and cost-effective.
Solvent System Methanol/WaterCo-solvent system ensures solubility of both the ester and the hydroxide salt.
Reaction Temperature Room Temperature to Reflux (80°C)Heating to reflux significantly accelerates the reaction rate.[12]
Reaction Time 2 - 5 hoursMonitor by TLC for completion.
Typical Yield 85 - 99%Yields can be very high depending on the purity of starting material and care in workup.[12]
Purity (Post-workup) >98%Purity can be further enhanced by recrystallization.[9]

Visualized Experimental Workflow

The logical flow of the experimental protocol, from starting materials to the final analyzed product, is depicted below.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis start 1. Dissolve This compound in MeOH/H2O add_base 2. Add NaOH (1.5-2.0 eq.) start->add_base reflux 3. Heat to Reflux (2-4 hours) add_base->reflux cool 4. Cool & Remove Methanol reflux->cool acidify 5. Acidify with HCl (to pH ~2) cool->acidify extract 6. Extract with Ethyl Acetate acidify->extract dry 7. Dry Organic Layer (Na2SO4) extract->dry evaporate 8. Evaporate Solvent dry->evaporate purify 9. Purify via Recrystallization evaporate->purify product Final Product: 4-Bromobenzoic Acid purify->product

Caption: Workflow for the Saponification of this compound.

References

Application Notes and Protocols: The Utility of Methyl 4-bromobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromobenzoate (B14158574) is a versatile aromatic building block extensively utilized in the synthesis of a wide array of pharmaceuticals. Its utility stems from the presence of two key functional groups: a methyl ester, which can be readily hydrolyzed to a carboxylic acid, and a bromo substituent, which serves as an excellent handle for various carbon-carbon bond-forming cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of Methyl 4-bromobenzoate in the synthesis of prominent pharmaceuticals, with a focus on angiotensin II receptor blockers.

Core Applications in Pharmaceutical Synthesis

This compound is a pivotal precursor in the synthesis of the biphenyl (B1667301) core structure characteristic of the "sartan" class of antihypertensive drugs. These drugs are angiotensin II receptor blockers (ARBs), which selectively inhibit the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][2]

Signaling Pathway of Angiotensin II Receptor Blockers

Angiotensin II receptor blockers exert their therapeutic effect by competitively inhibiting the binding of angiotensin II to the angiotensin II receptor type 1 (AT1). This blockade prevents a cascade of downstream signaling events that would otherwise lead to vasoconstriction, aldosterone (B195564) secretion, and sodium retention.[1][3]

References

Methyl 4-bromobenzoate: A Key Precursor in the Synthesis of the Antifolate Drug Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifolate drugs are a cornerstone of chemotherapy, targeting the metabolic pathways essential for cancer cell proliferation. Pemetrexed (B1662193), a multi-targeted antifolate, is a crucial therapeutic agent for treating various cancers, including mesothelioma and non-small cell lung cancer. A key starting material in the efficient synthesis of pemetrexed is methyl 4-bromobenzoate (B14158574). This document provides detailed application notes and experimental protocols for the utilization of methyl 4-bromobenzoate as a precursor in the synthesis of pemetrexed, focusing on the initial palladium-catalyzed Heck coupling reaction. Furthermore, it elucidates the mechanism of action of pemetrexed and outlines a general experimental workflow.

Introduction

Pemetrexed functions by inhibiting multiple key enzymes involved in the folate metabolic pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] By disrupting the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, pemetrexed effectively halts DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[2][4] The chemical synthesis of pemetrexed is a multi-step process, often commencing with the formation of a crucial intermediate, 4-(4-carbomethoxyphenyl)butanal, from this compound.[5][6] This initial step, typically a Heck coupling reaction, is a critical transformation that sets the stage for the subsequent construction of the complex pyrrolo[2,3-d]pyrimidine core of the pemetrexed molecule.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the key intermediate, 4-(4-carbomethoxyphenyl)butanal, from this compound via a Heck coupling reaction with 3-buten-1-ol (B139374), as described in the cited patents.

Table 1: Reagents for the Synthesis of 4-(4-carbomethoxyphenyl)butanal

ReagentMolecular Weight ( g/mol )MolesMass/VolumeSource
This compound215.040.05010.8 g[5]
3-Buten-1-ol72.110.0604.3 g[5]
Palladium Acetate (B1210297)224.50-0.3 g[5]
Lithium Acetate Dihydrate102.02-5.7 g[5]
Lithium Chloride42.39-6.4 g[5]
Tetrabutylammonium (B224687) Bromide322.37-7.6 g[5]
Dimethylformamide (DMF)73.09-150 mL[5]

Table 2: Reaction Conditions and Yield for the Synthesis of 4-(4-carbomethoxyphenyl)butanal

ParameterValueSource
Reaction Temperature60 °C[5]
Reaction Time10 hours[5]
Product Yield>80%[3]
Product Purity (GC)>95%[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-carbomethoxyphenyl)butanal via Heck Coupling

This protocol is adapted from the procedure described in patent EP2301909A1.[5]

Materials:

  • This compound

  • 3-Buten-1-ol

  • Palladium Acetate (Pd(OAc)₂)

  • Lithium Acetate Dihydrate

  • Lithium Chloride

  • Tetrabutylammonium Bromide

  • Dimethylformamide (DMF)

  • Cyclohexane

  • Silica (B1680970) Gel

  • Nitrogen gas

  • Standard laboratory glassware and equipment

Procedure:

  • To a reaction flask, add this compound (10.8 g, 0.050 mol), lithium acetate dihydrate (5.7 g), lithium chloride (6.4 g), and tetrabutylammonium bromide (7.6 g) in 150 mL of DMF.

  • Bubble nitrogen gas through the solution for 5 minutes to degas the mixture.

  • Add 3-buten-1-ol (4.3 g, 0.060 mol) and palladium acetate (0.3 g) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 200 mL of water to the reaction mixture.

  • Extract the aqueous mixture three times with 100 mL portions of cyclohexane.

  • Combine the organic extracts and add silica gel for decolorization.

  • Stir for a period to decolorize, then filter to remove the silica gel.

  • Evaporate the organic solvent under reduced pressure to obtain 4-(4-carbomethoxyphenyl)butanal as the product. The product can be directly used in the next bromination step for pemetrexed synthesis without further purification.[3]

Visualizations

Pemetrexed_Synthesis_Pathway M4B This compound Intermediate1 4-(4-carbomethoxyphenyl)butanal M4B->Intermediate1 Heck Coupling (Pd Catalyst) B3O 3-Buten-1-ol B3O->Intermediate1 Intermediate2 Pyrrolo[2,3-d]pyrimidine core formation Intermediate1->Intermediate2 Multi-step synthesis Intermediate3 Coupling with L-Glutamic acid derivative Intermediate2->Intermediate3 Pemetrexed Pemetrexed Intermediate3->Pemetrexed Hydrolysis

Caption: Synthetic pathway of Pemetrexed from this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction Heck Coupling Reaction (this compound + 3-Buten-1-ol) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Decolorization with Silica Gel Workup->Purification Analysis Product Characterization (GC, NMR) Purification->Analysis End End: Intermediate for next step Analysis->End

Caption: General experimental workflow for the synthesis of the key intermediate.

Pemetrexed_Mechanism_of_Action cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis Pemetrexed Pemetrexed DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR TS Thymidylate Synthase (TS) Pemetrexed->TS GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Purine_Synthesis De Novo Purine Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF TS dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA & RNA Synthesis

Caption: Mechanism of action of Pemetrexed as a multi-targeted antifolate.

References

Application Notes and Protocols: Heck Coupling Reactions of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed Heck coupling reaction of methyl 4-bromobenzoate (B14158574) with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide range of substituted alkenes that are valuable intermediates in pharmaceuticals and materials science.[1][2]

General Overview

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide, in this case, methyl 4-bromobenzoate, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] The reaction is highly versatile, with the choice of catalyst, ligand, base, and solvent influencing the reaction efficiency and outcome.

Key Applications

  • Synthesis of Cinnamic Acid Derivatives: The reaction of this compound with acrylates produces substituted cinnamates, which are precursors to various bioactive molecules.[1]

  • Formation of Stilbene (B7821643) Analogs: Coupling with styrenes leads to the formation of stilbene derivatives, a structural motif present in many natural and synthetic compounds with diverse biological activities.

  • Drug Discovery and Development: The Heck reaction is a cornerstone in medicinal chemistry for the synthesis of complex organic molecules and drug candidates.

Data Presentation

The following table summarizes the reaction conditions and yields for the Heck coupling of this compound with different alkenes.

AlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl acrylate (B77674)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1102085-95
Styrene (B11656)Pd/CNa₂CO₃NMP1301290
n-Butyl acrylatePd(OAc)₂K₂CO₃DMF1002097

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene AlkeneComplex Ar-Pd(II)-X (Alkene)Ln AlkeneCoord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPdComplex R-CH2-CH(Ar)-Pd(II)-X Ln MigIns->AlkylPdComplex BetaElim β-Hydride Elimination AlkylPdComplex->BetaElim ProdComplex [HPd(II)X(Ln)] (Alkene Product) BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 + HB + X-

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start reagents Combine this compound, Alkene, Base, and Solvent start->reagents degas Degas the reaction mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction mixture (e.g., 100-130 °C) catalyst->heat monitor Monitor reaction progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, and Extract monitor->workup dry Dry organic layer and concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize the Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Heck reaction.

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Methyl Acrylate

This protocol describes the synthesis of methyl (E)-4-(2-methoxycarbonylvinyl)benzoate.[1]

  • Materials:

    • This compound

    • Methyl acrylate

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (B128534) (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a sealed tube, dissolve this compound (1.0 equiv.) and methyl acrylate (1.5 equiv.) in DMF.

    • Add triethylamine (2.0 equiv.) to the solution.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add palladium(II) acetate (0.03 equiv.) and tri(o-tolyl)phosphine (0.06 equiv.).

    • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield the product.

Protocol 2: Heck Coupling of this compound with Styrene

This protocol describes the synthesis of methyl (E)-4-styrylbenzoate.

  • Materials:

    • This compound

    • Styrene

    • Palladium on activated carbon (Pd/C, 10 wt%)

    • Sodium carbonate (Na₂CO₃)

    • N-Methyl-2-pyrrolidone (NMP)

    • Diethyl ether

    • Alumina (B75360)

  • Procedure:

    • To a two-neck round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), styrene (1.2 equiv.), sodium carbonate (1.45 equiv.), and Pd/C (0.001 equiv. of Pd).

    • Add NMP as the solvent.

    • Heat the reaction mixture to 130 °C and stir for 12 hours.

    • After completion, cool the reaction mixture and dilute with diethyl ether.

    • Filter the mixture through a pad of alumina to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 3: Heck Coupling of this compound with n-Butyl Acrylate

This protocol describes the synthesis of butyl (E)-3-(4-(methoxycarbonyl)phenyl)acrylate.

  • Materials:

    • This compound

    • n-Butyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction flask, combine this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), and potassium carbonate (2.0 equiv.) in DMF.

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Add palladium(II) acetate (0.01 equiv.) to the mixture.

    • Heat the reaction to 100 °C and stir for 20 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-bromobenzoate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[2] Its mild reaction conditions and broad functional group tolerance make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of methyl 4-bromobenzoate (B14158574) with various terminal alkynes. Methyl 4-bromobenzoate is a common building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, which can serve as key intermediates for further synthetic transformations or as integral parts of the final molecular architecture.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the Sonogashira coupling of this compound with several terminal alkynes. It is important to note that reaction conditions can be optimized for specific substrates to achieve higher yields.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651285-95
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene808>90
31-HeptynePd(OAc)₂ / XPhosCs₂CO₃Dioxane1001688
42-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Et₃NReflux3Variable
5Ethynylbenzene[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O652High

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific terminal alkynes. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) - Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine - Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv.). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (monitor by TLC or LC-MS). The reaction mixture typically turns from a yellow or orange suspension to a darker color.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired methyl 4-(alkynyl)benzoate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

G reagents 1. Add Reactants & Catalysts (this compound, Alkyne, Pd Catalyst, CuI) setup 2. Assemble Reaction (Schlenk Flask, Stir Bar) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert addition 4. Add Solvent & Base (e.g., THF, Et3N) inert->addition reaction 5. Heat & Stir (Monitor by TLC/LC-MS) addition->reaction workup 6. Quench & Extract (Aq. NH4Cl, Ethyl Acetate) reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification product Final Product (Methyl 4-(alkynyl)benzoate) purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)(X)L2 pd0->pd_ox Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)(C≡CR)L2 pd_ox->pd_alkynyl Transmetalation cu_acetylide Cu-C≡CR pd_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R pd_alkynyl->product cu_x CuX cu_x->cu_acetylide Deprotonation (R-C≡C-H, Base) cu_acetylide->pd_ox Cu-Acetylide cu_acetylide->cu_x

References

Application Notes: Methyl 4-bromobenzoate as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-bromobenzoate (B14158574) is an aromatic ester that serves as a pivotal intermediate in modern organic synthesis.[1] Its structure, featuring a bromine atom and a methyl ester group on a benzene (B151609) ring, offers two distinct reactive sites for functionalization.[2] The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The methyl ester group can be readily hydrolyzed or transformed into other functional groups. This dual reactivity makes methyl 4-bromobenzoate an indispensable building block for researchers, scientists, and drug development professionals in the synthesis of a wide array of functional materials, including active pharmaceutical ingredients (APIs), polymers, liquid crystals, and metal-organic frameworks (MOFs).[1][2]

Key Applications

This compound's utility stems from its ability to participate in a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic chemistry for constructing complex molecular architectures.

1. Palladium-Catalyzed Cross-Coupling Reactions

The presence of an aryl bromide makes this compound an ideal substrate for numerous palladium-catalyzed reactions. These methods offer efficient and selective ways to construct complex molecules under relatively mild conditions.

  • Miyaura Borylation / Suzuki-Miyaura Coupling: this compound can be converted to its corresponding boronic acid ester via Miyaura borylation.[3] This intermediate, methyl 4-(pinacolboranyl)benzoate, is a key reactant in Suzuki-Miyaura coupling reactions, which form biaryl structures by coupling with other aryl halides. This is a fundamental strategy for creating the core structures of many pharmaceuticals and organic electronic materials.[3][4]

  • Heck Reaction: This reaction creates a new carbon-carbon bond by coupling this compound with an alkene, such as methyl acrylate (B77674).[4] It is a powerful tool for synthesizing substituted alkenes, like cinnamic acid derivatives, which are precursors for polymers and APIs.[5][6]

  • Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7] It is widely used to synthesize aryl alkynes, which are important components in materials science and are found in many natural products.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and an amine. It is a critical transformation for the synthesis of arylamines, a common motif in pharmaceuticals.[4]

  • Stille Reaction: In the Stille reaction, this compound is coupled with an organotin compound. This reaction is known for its tolerance of a wide variety of functional groups, making it a robust method for creating complex molecules.

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a documented starting material for several important APIs.

  • Pemetrexed (B1662193): This anti-folate cancer drug is synthesized using an intermediate derived from this compound.[8][9][10] A key step involves a Heck-type condensation reaction between this compound and 3-buten-1-ol (B139374) to produce 4-(4-carbomethoxyphenyl)butanal, a crucial precursor to the final drug molecule.[9][10]

  • Antifolates: It is used to synthesize furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine analogs, which act as antifolates for cancer therapy.[2]

3. Synthesis of Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. While 4-bromobenzoic acid is more commonly cited, this compound can be easily hydrolyzed to the corresponding carboxylic acid, making it a suitable precursor for organic linkers. The rigid, well-defined geometry of the benzoate (B1203000) structure is ideal for creating robust frameworks with tunable porosity for applications in gas storage, separation, and catalysis.[11]

4. Synthesis of Liquid Crystals

The rigid, rod-like structure of the this compound core makes it an excellent precursor for liquid crystal molecules. Through cross-coupling reactions, longer, more complex structures with specific anisotropic properties can be built from this core, leading to materials used in displays and optical switches.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 619-42-1 [8][12]
Molecular Formula C₈H₇BrO₂ [8][12]
Molecular Weight 215.04 g/mol [8][12]
Appearance White crystalline powder [2]
Melting Point 77-81 °C [2]
Boiling Point ~253 °C (rough estimate) [2]

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol |[2] |

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction Type Coupling Partner Catalyst System (Typical) Base Solvent Typical Yield Reference(s)
Miyaura Borylation Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc Dioxane 75 - 90% [3]
Heck Reaction Methyl acrylate Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF Good to >95% [4][6]
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Amine Base (e.g., Et₃N) THF / Et₃N Variable [7]
Buchwald-Hartwig Aniline (B41778) Pd₂(dba)₃ / XPhos NaOtBu Toluene High [4]
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ K₃PO₄ / K₂CO₃ Dioxane/Water 80 - 99% [13][14]

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | N/A | THF / Toluene | 70 - 100% |[15] |

Experimental Protocols

Protocol 1: Miyaura Borylation of this compound

This protocol describes the conversion of this compound to its boronic ester derivative, a key intermediate for Suzuki-Miyaura coupling reactions.[3]

Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • Potassium Acetate (B1210297) (KOAc) (2-3 equiv)

  • Anhydrous Dioxane or DMSO

  • Schlenk flask and standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.[3]

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.[3]

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.[3]

Protocol 2: Heck Reaction with Methyl Acrylate

This protocol details the palladium-catalyzed coupling of this compound and methyl acrylate.[4]

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

Procedure:

  • In a sealable reaction tube, dissolve this compound and methyl acrylate in DMF.[4]

  • Add triethylamine to the solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate and tri(o-tolyl)phosphine to the reaction mixture.[4]

  • Seal the tube tightly and heat the reaction to 100-120 °C for 18-24 hours.[4]

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the product, methyl (E)-3-(4-(methoxycarbonyl)phenyl)acrylate.[4]

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.[7][16] An inert atmosphere is critical for success.[16]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (2-4 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[7]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 6-24 hours, monitoring by TLC.[16]

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[7]

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination with Aniline

This protocol describes the C-N bond formation between this compound and aniline.[4]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XPhos (ligand) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube and glovebox

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.[4]

  • Add this compound and anhydrous toluene.

  • Add aniline to the mixture.

  • Seal the tube, remove it from the glovebox, and heat the reaction to 100 °C for 12-24 hours.[4]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[4]

Visualizations

G cluster_start Starting Material cluster_reactions Key Transformations (Palladium-Catalyzed) cluster_materials Functional Materials & Intermediates start This compound suzuki Suzuki Coupling start->suzuki heck Heck Reaction start->heck sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald mofs MOF Linkers (after hydrolysis) suzuki->mofs lcs Liquid Crystal Precursors suzuki->lcs apis APIs & Intermediates (e.g., Pemetrexed) heck->apis polymers Polymers & Cinnamate Derivatives heck->polymers arylalkynes Aryl Alkynes sonogashira->arylalkynes arylamines Aryl Amines buchwald->arylamines arylamines->apis arylalkynes->lcs

Caption: Workflow of this compound to Functional Materials.

G cluster_cycle Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add arx Methyl 4-bromobenzoate (Ar-X) arx->ox_add pdiia Ar-Pd(II)-X ox_add->pdiia trans Transmetalation pdiia->trans Organometallic Reagent (R-M) pdiib Ar-Pd(II)-R trans->pdiib red_elim Reductive Elimination pdiib->red_elim red_elim->pd0 Catalyst Regeneration product Coupled Product (Ar-R) red_elim->product

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

logical_relationships cluster_core Core Building Block cluster_properties Key Structural Features cluster_applications Resulting Material Properties core Methyl 4-bromobenzoate p1 Rigid Phenyl Core core->p1 p2 Reactive Bromine Site (for C-C, C-N coupling) core->p2 p3 Modifiable Ester Group core->p3 a1 Extended π-Conjugation (Liquid Crystals, Electronics) p1->a1 a2 Defined Porous Structures (MOFs) p1->a2 p2->a1 a3 Specific Pharmacophores (APIs) p2->a3 p3->a2 p3->a3

Caption: Logical Relationship of Structure to Application.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromobenzoate (B14158574) as a key substrate. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecules often found in pharmaceuticals and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene (B28343)/Water (4:1)80-9012-24>90
24-Methylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane/Water1001292
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene110888
Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add toluene and water in a 4:1 ratio to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 4-phenylbenzoate.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - this compound - Phenylboronic acid - K₂CO₃ - Toluene/Water degas Degas with Ar/N₂ (15-20 min) reagents->degas catalyst Add: - Pd(OAc)₂ - PPh₃ degas->catalyst heat Heat to 80-90 °C (12-24 h) catalyst->heat workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine heat->workup purify Purification: - Dry over Na₂SO₄ - Filter & Concentrate - Column Chromatography workup->purify product Product: Methyl 4-phenylbenzoate purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3] It is a powerful method for the synthesis of substituted alkenes.[3][4]

Data Presentation: Heck Reaction Conditions
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)
1Methyl acrylate (B77674)Pd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF100-12018-24
2StyrenePd(OAc)₂ (1)-Hindered amineNone100-
Experimental Protocol: Synthesis of Methyl (E)-4-(2-methoxycarbonylvinyl)benzoate

This protocol describes the Heck reaction between this compound and methyl acrylate.[5]

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv.) and methyl acrylate (1.5 equiv.) in DMF.

  • Add triethylamine (2.0 equiv.) to the solution.

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.03 equiv.) and tri(o-tolyl)phosphine (0.06 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)
1Aniline (B41778)Pd₂(dba)₃ (0.01 equiv.)XPhos (0.04 equiv.)NaOtBuToluene10012-24
2GeneralPd(OAc)₂ (0.05 equiv.)BINAP (0.08 equiv.)Cs₂CO₃Toluene1108
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)benzoate

This protocol describes the amination of this compound with aniline.[5]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Celite

  • Water

  • Brine

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.

  • Add this compound (1.0 equiv.) and toluene.

  • Add aniline (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction to 100 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is instrumental in the synthesis of substituted alkynes.[5]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT890-98
22-Methylbut-3-yn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NTriethylamineReflux6-8-
Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)benzoate

This protocol outlines the coupling of an aryl halide with phenylacetylene and can be adapted for this compound.[5]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Once complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Catalytic Cycle

The palladium-catalyzed cross-coupling reactions discussed (Suzuki, Heck, Buchwald-Hartwig, and Sonogashira) generally proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) manifold.[10][11][12]

Generalized Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) or Alkyne Coordination (Sonogashira) or Alkene Insertion (Heck) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Analytical methods for monitoring the progress of Methyl 4-bromobenzoate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Methyl 4-bromobenzoate (B14158574). The protocols cover a range of common analytical techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

Methyl 4-bromobenzoate is a common building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, as well as in ester hydrolysis. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. This document outlines validated and illustrative protocols for tracking the consumption of this compound and the formation of desired products.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method for monitoring reaction progress. It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.

Experimental Protocol
  • Plate Preparation: Use silica (B1680970) gel 60 F254 plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.

  • Spotting:

    • On the left of the baseline, spot a diluted solution of the starting material (this compound).

    • In the center, co-spot the starting material and the reaction mixture.

    • On the right, spot the reaction mixture.

  • Elution: Develop the plate in a chamber saturated with an appropriate solvent system. A common system for Suzuki or Heck coupling products is a mixture of hexane (B92381) and ethyl acetate. The polarity can be adjusted to achieve good separation.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.

Data Presentation

The progress of the reaction is monitored by observing the relative intensity of the spots. The retention factor (Rf) for each spot should be calculated.

Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)

Illustrative Data for a Suzuki-Miyaura Reaction

CompoundRf Value (Hexane:Ethyl Acetate 4:1)
This compound0.65
Methyl 4-phenylbenzoate (Product)0.50

Note: Rf values are dependent on the specific TLC plate, solvent system, and environmental conditions.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_solvent Prepare Solvent System develop_plate Develop Plate prep_solvent->develop_plate prep_sample Prepare Samples (SM, RXN) prep_sample->spot_plate spot_plate->develop_plate visualize Visualize under UV develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sampling Aliquot from Reaction quenching Quench & Dilute sampling->quenching filtering Filter Sample quenching->filtering injection Inject into HPLC filtering->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Integrate Peaks detection->integration quantification Quantify Conversion integration->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sampling Take Aliquot workup Work-up & Dilute sampling->workup injection Inject Sample workup->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Analyze TIC detection->tic mass_spectra Analyze Mass Spectra detection->mass_spectra qNMR_Logic cluster_measurement Measurement cluster_parameters Known Parameters cluster_calculation Calculation Integral_SM Integral of Starting Material (I_SM) Moles_SM Moles of Starting Material Integral_SM->Moles_SM Integral_P Integral of Product (I_P) Moles_P Moles of Product Integral_P->Moles_P Integral_IS Integral of Internal Standard (I_IS) Integral_IS->Moles_SM Integral_IS->Moles_P Protons_SM Number of Protons for SM Signal (N_SM) Protons_SM->Moles_SM Protons_P Number of Protons for Product Signal (N_P) Protons_P->Moles_P Protons_IS Number of Protons for IS Signal (N_IS) Protons_IS->Moles_SM Protons_IS->Moles_P Mass_IS Mass of Internal Standard (m_IS) Mass_IS->Moles_SM Mass_IS->Moles_P Conversion Reaction Conversion (%) Moles_SM->Conversion Moles_P->Conversion

Application Notes & Protocols: Synthesis of Biaryl Compounds Using Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of these compounds is a cornerstone of modern organic chemistry. Methyl 4-bromobenzoate (B14158574) is a versatile and commercially available building block for constructing biaryl structures. Its para-substituted nature and the presence of both a reactive bromide and a modifiable methyl ester group make it an ideal starting material for various transition-metal-catalyzed cross-coupling reactions.[2] This document provides detailed protocols and application data for the synthesis of biaryl compounds utilizing Methyl 4-bromobenzoate, primarily focusing on the widely applicable Suzuki-Miyaura and Heck coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between two aromatic rings.[3] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.[4] This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[5]

General Reaction Scheme

The reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a methyl biphenyl-4-carboxylate derivative.

Catalytic Cycle Diagram

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition_complex Ar-Pd(II)-X(Ln) pd0->oxidative_addition_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(Ln) oxidative_addition_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') transmetalation_complex->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition_complex boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Experimental Protocol: Synthesis of Methyl 4'-methylbiphenyl-4-carboxylate

This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Materials and Equipment:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvents (e.g., Toluene (B28343), 1,4-Dioxane)

  • Degassed water

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixture of Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).

  • Solvent Addition: Add a mixture of anhydrous toluene and water (e.g., 4:1 v/v) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to degas the solution.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the final biaryl product.[7]

Data Summary: Suzuki-Miyaura Coupling
Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Water10012~95General Protocol
4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water90891-96[3]
3-Chlorophenylboronic acidLaPO₄·PdNaOHWater1001279[8]
4-(Trifluoromethyl)phenylboronic acidLaPO₄·PdNaOHWater1001274[8]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (like this compound) and an alkene, offering a powerful method for the synthesis of substituted alkenes.[7][9]

General Reaction Scheme

This compound reacts with an alkene in the presence of a palladium catalyst and a base to form a methyl 4-(substituted vinyl)benzoate.

Experimental Protocol: Synthesis of Methyl (E)-4-(2-methoxycarbonylvinyl)benzoate

This protocol details the Heck reaction between this compound and methyl acrylate (B77674).[7]

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Sealed tube or pressure vessel

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and methyl acrylate (1.5 eq) in DMF.

  • Base Addition: Add triethylamine (2.0 eq) to the solution.

  • Inert Atmosphere: Degas the mixture by bubbling Argon through it for 15 minutes.

  • Catalyst Addition: Add palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.06 eq).

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 100-120 °C for 18-24 hours.[7]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic solution with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to yield the desired product.[7]

Data Summary: Heck Reaction with this compound
Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1102085-95[7]
StyrenePd/CNa₂CO₃NMP1301290[7]
n-Butyl acrylatePd(OAc)₂K₂CO₃DMF1002097[7]

Experimental Workflow Diagram

The general workflow for performing and analyzing a cross-coupling reaction is outlined below.

Experimental_Workflow start Start Materials (Aryl Halide, Coupling Partner) setup Reaction Setup (Add Reagents, Catalyst, Base, Solvent) start->setup degas Degas with Inert Gas (Ar or N2) setup->degas reaction Heat and Stir (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Biaryl Product characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromobenzoate (B14158574).

Troubleshooting Guides

Problem: Low Yield of Methyl 4-bromobenzoate

Low yields are a common issue in the synthesis of this compound, primarily conducted via Fischer esterification, which is an equilibrium-driven reaction.[1][2] The following guide provides potential causes and solutions to improve the product yield.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the formation of the ester, use a large excess of methanol (B129727), which acts as both a reactant and the solvent.[2][3] Another effective strategy is to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[2][3]
Purity of Reagents The presence of water in the starting materials (4-bromobenzoic acid and methanol) will inhibit the reaction.[1] Ensure that the reagents are pure and anhydrous.
Insufficient Catalyst A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the reaction.[1][4] An insufficient amount of catalyst will lead to a slow or incomplete reaction.
Suboptimal Reaction Time and Temperature The reaction rate is influenced by both time and temperature.[5][6] Refluxing the reaction mixture is a common practice.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1][7] A reaction time of 2 to 8 hours at the reflux temperature of methanol (around 65-70°C) is a good starting point.[4][7]
Inefficient Purification Product loss can occur during the work-up and purification steps. Ensure proper neutralization of the acid catalyst with a base like sodium bicarbonate and thorough extraction of the product.[1][7]

Troubleshooting Logic Diagram:

Low Yield Troubleshooting start Low Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_reagents Are reagents pure and anhydrous? check_equilibrium->check_reagents No solution_equilibrium Use excess methanol and/or remove water. check_equilibrium->solution_equilibrium Yes check_catalyst Is there sufficient catalyst? check_reagents->check_catalyst Yes solution_reagents Use pure, dry reagents. check_reagents->solution_reagents No check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions Yes solution_catalyst Ensure adequate amount of strong acid catalyst. check_catalyst->solution_catalyst No check_purification Is the purification process efficient? check_conditions->check_purification Yes solution_conditions Monitor with TLC and adjust time/temperature. check_conditions->solution_conditions No solution_purification Optimize work-up and purification steps. check_purification->solution_purification No

Caption: Troubleshooting workflow for low yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer esterification of 4-bromobenzoic acid with methanol using an acid catalyst.[8][9]

Q2: What are the typical reaction conditions for the Fischer esterification of 4-bromobenzoic acid?

Typical conditions involve refluxing 4-bromobenzoic acid in an excess of methanol with a catalytic amount of a strong acid like concentrated sulfuric acid.[4][7] Reaction times can range from 2 to 8 hours.[1][4][7]

Q3: What are potential side reactions in this synthesis?

The primary competing reaction is the reverse reaction, which is the hydrolysis of the ester back to the carboxylic acid.[1] Under very high temperatures and strongly acidic conditions, there is a minor possibility of ether formation from the alcohol, though this is generally not a significant side product.[1]

Q4: How can I purify the synthesized this compound?

Purification typically involves an initial work-up to remove the acid catalyst and unreacted carboxylic acid. This is achieved by washing the reaction mixture with a basic solution like sodium bicarbonate.[1][4] The crude product can then be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[10] For high purity, column chromatography on silica (B1680970) gel can also be employed.[1]

Q5: How can I confirm the identity and purity of my product?

The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point around 77-81 °C indicates high purity.[8][11]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.[4]

  • Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to assess purity.[4][7]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a patented procedure demonstrating high yield.[4][12]

Materials:

  • 4-bromobenzoic acid (10 mmol)

  • Methanol (100 mmol)

  • 1,3-dichloro-5,5-dimethylhydantoin (Dichlorohydantoin) (1.5 mmol)

  • Ethyl acetate

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (10 mmol), methanol (100 mmol), and dichlorohydantoin (1.5 mmol).[4][12]

  • Stir the mixture and heat it to 60°C under reflux for 7 hours.[4][12]

  • After the reaction is complete, cool the mixture and remove the excess methanol by rotary evaporation.[4]

  • Transfer the residue to a separatory funnel and add 20 mL of ethyl acetate.[4]

  • Wash the organic layer with a 5% sodium carbonate solution, followed by a wash with water.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter and remove the solvent under reduced pressure to obtain the this compound product.[4]

Experimental Workflow Diagram:

Experimental_Workflow A 1. Combine Reactants (4-bromobenzoic acid, methanol, dichlorohydantoin) B 2. Reaction (60°C, 7 hours, reflux) A->B C 3. Methanol Removal (Rotary Evaporation) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Washing (5% Na2CO3, H2O) D->E F 6. Drying (Anhydrous Na2SO4) E->F G 7. Solvent Removal (Reduced Pressure) F->G H This compound (Product) G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Comparison of Reaction Conditions for this compound Synthesis

The following table summarizes different catalytic systems and their reported yields for the synthesis of this compound or similar esters.

Catalyst Alcohol Reaction Time Temperature Yield Reference
DichlorohydantoinMethanol7 hours60°C99%[4][12]
Concentrated H₂SO₄Methanol4 hours70°C87%[4]
p-Toluenesulfonic acidMethanol4 hours70°C78%[4]
Ion exchange resinMethanol4 hours70°C74%[4]

References

Common side reactions in Suzuki coupling with Methyl 4-bromobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of Methyl 4-bromobenzoate (B14158574).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of Methyl 4-bromobenzoate?

A1: The most prevalent side reactions when using this compound, an electron-deficient aryl bromide, are:

  • Homocoupling of the Boronic Acid: This reaction leads to the formation of a biaryl byproduct derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen in the reaction mixture.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, reducing the yield of the desired product.[1][2]

  • Dehalogenation of this compound: In this side reaction, the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of methyl benzoate. This is often caused by the presence of a palladium-hydride species in the reaction.[2]

  • Hydrolysis of the Methyl Ester: The basic conditions of the Suzuki coupling can lead to the hydrolysis of the methyl ester group on the starting material or the product, forming the corresponding carboxylic acid.

Q2: My Suzuki coupling reaction with this compound is giving a low yield. What are the likely causes?

A2: Low yields in the Suzuki coupling of this compound can be attributed to several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For an electron-deficient substrate like this compound, a highly active catalyst system is often required.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step. An inappropriate or weak base can lead to a sluggish or incomplete reaction.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, consuming the coupling partner and reducing the yield of the desired product.

  • Protodeboronation of the Boronic Acid: As mentioned above, the loss of the boronic acid through protodeboronation is a common cause of low yields.

  • Poor Solubility of Reagents: If the reagents, particularly the base, are not sufficiently soluble in the reaction solvent, the reaction rate can be significantly reduced.

Q3: How can I minimize the formation of homocoupling byproducts from my boronic acid?

A3: To minimize the homocoupling of the boronic acid, the following strategies can be employed:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of High-Quality Reagents: Ensure that the boronic acid and other reagents are pure and free from any oxidizing impurities.

  • Appropriate Catalyst and Ligand Selection: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can be beneficial.

  • Control of Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling.

Q4: What conditions favor the dehalogenation of this compound, and how can I avoid it?

A4: Dehalogenation is favored by the presence of palladium-hydride species. To minimize dehalogenation:

  • Choice of Base and Solvent: Some bases and solvents are more likely to generate palladium-hydride species. For example, the use of alkoxide bases in alcohol solvents can be a source of hydrides. Using a non-protic solvent and a carbonate or phosphate (B84403) base can be advantageous.

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing its presence can sometimes reduce dehalogenation.

  • Ligand Selection: The choice of phosphine (B1218219) ligand can influence the stability of the palladium catalyst and its propensity to form hydride species.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to No Conversion of Starting Materials Inactive catalystUse a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.
Suboptimal reaction temperatureGradually increase the reaction temperature. For electron-deficient aryl bromides, temperatures in the range of 80-110 °C are common.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).
Significant Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.
Suboptimal catalyst loadingWhile counterintuitive, sometimes a lower catalyst loading can reduce homocoupling.
Presence of Dehalogenated Byproduct (Methyl Benzoate) Formation of Pd-H speciesAvoid using protic solvents like alcohols if possible. Use a non-coordinating base. Ensure the purity of all reagents.
Hydrolysis of Methyl Ester Basic reaction conditionsUse a milder base such as K₂CO₃ or NaHCO₃. If hydrolysis is still a significant issue, consider protecting the ester group, though this adds extra synthetic steps.

Data Presentation

The following table provides representative yields for the Suzuki coupling of an electron-deficient aryl bromide (as a model for this compound) with phenylboronic acid under various reaction conditions. This data is illustrative and aims to show general trends. Actual yields will depend on the specific substrates and precise reaction conditions.

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Desired Product Yield (%) Homocoupling Yield (%) Dehalogenation Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10075155
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O100925<2
Pd(PPh₃)₄ (3)-Cs₂CO₃DMF1108510<5
PdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O90888<3

Note: The yields of side products are often estimated by GC-MS or NMR analysis of the crude reaction mixture.

Experimental Protocols

Key Experiment: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. Optimization may be necessary for specific applications.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford methyl 4-phenylbenzoate.

Mandatory Visualization

Suzuki_Coupling_Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd ArylHalide This compound (Ar-X) ArylHalide->OxAdd Oxidative Addition Dehalogenation Dehalogenation (Ar-H) ArylHalide->Dehalogenation [Pd-H] Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Transmetalation BoronicAcid Phenylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling O₂ Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation H⁺ Transmetalation->Pd0 Regeneration Product Methyl 4-phenylbenzoate (Ar-Ar') Transmetalation->Product Reductive Elimination Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckReagents Verify Reagent Quality (Aryl halide, Boronic acid, Base, Solvent) Start->CheckReagents CheckSetup Review Reaction Setup (Inert atmosphere, Temperature, Stirring) CheckReagents->CheckSetup AnalyzeByproducts Identify Major Side Products (GC-MS, NMR) CheckSetup->AnalyzeByproducts Homocoupling Homocoupling Observed AnalyzeByproducts->Homocoupling Dehalogenation Dehalogenation Observed AnalyzeByproducts->Dehalogenation Protodeboronation Protodeboronation Suspected AnalyzeByproducts->Protodeboronation Degas Improve Degassing Protocol Homocoupling->Degas ChangeSolventBase Change Solvent/Base Combination Dehalogenation->ChangeSolventBase UseBoronicEster Use Boronic Ester (e.g., pinacol (B44631) ester) Protodeboronation->UseBoronicEster OptimizeCatalyst Optimize Catalyst System (Catalyst, Ligand, Loading) OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temperature) OptimizeCatalyst->OptimizeConditions Success Improved Yield OptimizeCatalyst->Success OptimizeCatalyst->Success OptimizeConditions->Success Degas->OptimizeCatalyst ChangeSolventBase->OptimizeCatalyst UseBoronicEster->OptimizeConditions

References

Technical Support Center: Purification of Methyl 4-bromobenzoate by Recrystallization from Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl 4-bromobenzoate (B14158574). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of methyl 4-bromobenzoate from methanol (B129727). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your purification experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the recrystallization of this compound from methanol.

Issue Potential Cause Recommended Solution
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not supersaturated. 2. The cooling process is too rapid: Insufficient time for nucleation and crystal growth. 3. The concentration of the compound is too low. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the methanol and increase the concentration of the solute. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of pure this compound. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Low Yield of Purified Product 1. Incomplete precipitation: Some of the product remains dissolved in the cold methanol. 2. Premature crystallization: Crystals formed during hot filtration were lost. 3. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving some of the product.1. Ensure Complete Cooling: Allow sufficient time in an ice bath for maximum crystal formation. 2. Minimize Premature Crystallization: Use a pre-heated funnel and filter flask for hot filtration. Add a small amount of extra hot methanol before filtering to ensure the compound remains in solution. 3. Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold methanol.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Solution is supersaturated at a temperature above the melting point of the solute. 3. Rapid cooling. 1. Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot methanol to decrease the saturation point and then cool slowly. 2. Use a Different Solvent System: If oiling out persists, consider using a mixed solvent system. Dissolve the compound in a minimal amount of hot methanol and then add a poor solvent (like water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Product is Not Pure After Recrystallization 1. Ineffective removal of impurities: The chosen solvent may not be ideal for separating the specific impurities present. 2. Crystals crashed out too quickly: Impurities may have been trapped within the crystal lattice. 3. Incomplete drying: Residual solvent may contain dissolved impurities.1. Consider an Alternative Solvent: While methanol is commonly used, other solvents like ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture might provide better separation from certain impurities.[1] 2. Ensure Slow Crystal Growth: Slow cooling is crucial for the formation of pure crystals. 3. Thorough Drying: Dry the crystals completely under vacuum to remove all traces of the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Key properties include its melting point of 77-81 °C and its slight solubility in methanol.[2] It is insoluble in water.[2]

Q2: How do I choose the right amount of methanol for recrystallization?

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp melting point range of 1-2 °C. If you observe a broad range, a second recrystallization may be necessary.

Q4: How can I calculate the percent yield of my recrystallization?

A4: The percent yield is calculated by dividing the mass of the dry, purified crystals by the initial mass of the crude material and multiplying by 100.

Q5: What safety precautions should I take when working with this compound and methanol?

A5: Both this compound and methanol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.

Experimental Protocol: Recrystallization of this compound from Methanol

This protocol outlines the steps for the purification of this compound using methanol as the solvent.

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat methanol to its boiling point. Add the hot methanol to the crude solid in small portions, with swirling and gentle heating, until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the mass of the purified crystals and calculate the percent yield. Measure the melting point of the purified product to assess its purity.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the recrystallization process.

experimental_workflow start Start: Crude Methyl 4-bromobenzoate dissolve Dissolve in Minimum Hot Methanol start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Methanol vacuum_filtration->wash dry Dry the Crystals wash->dry end End: Pure Methyl 4-bromobenzoate dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No solution1 Check solvent volume Ensure complete cooling Wash minimally low_yield->solution1 Yes not_pure Product Not Pure? oiling_out->not_pure No solution2 Reheat and add more solvent Cool slowly Consider mixed solvent system oiling_out->solution2 Yes solution3 Ensure slow cooling Consider another solvent Dry thoroughly not_pure->solution3 Yes end Problem Resolved not_pure->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for recrystallization issues.

References

Technical Support Center: Purification of Crude Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Methyl 4-bromobenzoate (B14158574). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the purification of crude Methyl 4-bromobenzoate.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Initial Workup - Incomplete reaction, leaving unreacted 4-bromobenzoic acid.[1] - Residual acidic catalyst (e.g., sulfuric acid).[2] - Formation of unidentified side products.[1]- Monitor the reaction to completion using Thin Layer Chromatography (TLC). - During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove both the acid catalyst and unreacted 4-bromobenzoic acid.[2][3] - Employ purification techniques such as recrystallization or column chromatography.[1][2]
Product is an Oil or Waxy Solid Instead of Crystalline Powder - Presence of residual solvent from the workup.[1][4] - Impurities are present, leading to a depression of the melting point.[1][4]- Ensure the product is thoroughly dried under a high vacuum to remove all residual solvent.[1][4] - Purify the crude product using column chromatography to remove impurities that hinder crystallization.[1] - Attempt recrystallization from a suitable solvent or solvent system.[1][2]
Poor Separation During Column Chromatography - The chosen solvent system (mobile phase) has inappropriate polarity.[1] - The column has been overloaded with the crude product.[1] - The column was not packed correctly, leading to channeling.[1]- Optimize the mobile phase by running TLC plates with various solvent mixtures. A good starting point is a mixture of heptane (B126788) and ethyl acetate (B1210297).[1][3] An ideal Rf value for the product is typically between 0.2 and 0.4.[5] - Use an appropriate amount of crude product for the size of the column. A general guideline is a 50:1 to 100:1 weight ratio of silica (B1680970) gel to crude material.[5] - Pack the column carefully using a slurry method to ensure a homogenous stationary phase.[5]
Low Yield After Recrystallization - The product is too soluble in the recrystallization solvent at room temperature.[1] - An excessive amount of solvent was used to dissolve the crude product.[1] - Premature crystallization occurred during a hot filtration step.[1]- Select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethyl acetate and hexanes can be effective.[2][6] - Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[1] - If performing a hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution.[1]
Product Purity Does Not Improve Significantly After Purification - An impurity has very similar polarity and solubility characteristics to the product, causing it to co-elute during chromatography or co-crystallize.- For column chromatography, try a different solvent system or a different stationary phase. - For recrystallization, attempt the procedure with a different solvent or solvent system.[1] - If the impurity can be identified, a specific chemical or physical removal method may be devised.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample synthesized via Fischer esterification?

A1: The most common impurities are unreacted starting materials, which include 4-bromobenzoic acid and methanol.[1] Additionally, residual acid catalyst, such as sulfuric acid, may also be present if not completely neutralized during the workup.[2]

Q2: Which analytical methods are best suited for assessing the purity of this compound?

A2: Purity can be effectively assessed using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The identity and structure of the purified compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[3][7] The melting point of pure this compound is reported to be in the range of 77-81 °C; a sharp melting point within this range is a good indicator of high purity.[8]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Ethanol is a commonly used solvent for the recrystallization of this compound.[6] A solvent pair system, such as ethyl acetate and hexanes, can also be effective.[2] The ideal solvent or solvent system should dissolve the compound when hot but not at room temperature.[9]

Q4: How can I remove the unreacted 4-bromobenzoic acid impurity?

A4: Unreacted 4-bromobenzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated aqueous solution of sodium bicarbonate.[2][3] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a single solvent recrystallization method.

  • Solvent Selection: Choose an appropriate solvent. Ethanol is a good starting point.[6] The ideal solvent will dissolve the crude product at its boiling point but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.[10] Continue to add small portions of the hot solvent until the solid has just dissolved.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. Pre-heat the filter funnel and receiving flask to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

  • TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system. A mixture of heptane and ethyl acetate is a good starting point.[3] The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. The less polar impurities will elute first. Gradually increase the polarity of the eluent to elute the this compound.[5] The highly polar 4-bromobenzoic acid will remain strongly adsorbed to the silica gel at the top of the column.[5]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Methyl 4-bromobenzoate recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 tlc TLC recrystallization->tlc column_chromatography->tlc nmr NMR tlc->nmr mp Melting Point nmr->mp end Pure Methyl 4-bromobenzoate mp->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Impure? oily Product is Oily/Waxy? start->oily Yes solution1 Wash with NaHCO3(aq) Proceed to Purification start->solution1 No low_yield Low Recrystallization Yield? oily->low_yield No solution2 Dry under high vacuum Consider chromatography oily->solution2 Yes solution3 Check solvent choice Use minimal hot solvent low_yield->solution3 Yes end Pure Product low_yield->end No solution1->oily solution2->low_yield solution3->end

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving Methyl 4-bromobenzoate (B14158574).

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with Methyl 4-bromobenzoate is resulting in a low yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura reactions are a frequent challenge and can originate from several factors.[1] The most common issues include:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Its activity can be compromised if it is old, has been handled improperly, or is poisoned by impurities. The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and the choice of base must be optimized. Insufficient temperature can lead to a slow or incomplete reaction, while excessive heat can cause catalyst degradation and promote side reactions.[1]

  • Reagent Quality: The purity and stability of all reagents, including the aryl halide, boronic acid/ester, base, and solvents, are crucial. The boronic acid partner can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Using a more stable pinacol (B44631) ester derivative is often recommended to mitigate this.[1][3]

  • Poor Ligand Choice: For substrates that are sterically hindered, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency.[1]

Q2: I'm observing a significant amount of homocoupling byproduct. How can this be minimized?

A2: Homocoupling of the boronic acid or ester is a common side reaction, often worsened by the presence of oxygen.[1][3] To minimize this:

  • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be done by sparging with an inert gas like Argon or Nitrogen, or by using several freeze-pump-thaw cycles.[1][3]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to the active Pd(0) species in situ. This reduction process can sometimes be promoted by the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes prevent this issue.[1][3]

Q3: My reaction mixture is turning black, and I see particles forming. What is happening?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates that the palladium catalyst is decomposing and aggregating into catalytically inactive nanoparticles.[1] This can be caused by:

  • High Catalyst Concentration: Counterintuitively, a higher catalyst loading does not always lead to a better yield and can sometimes promote aggregation.[2]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[1]

  • Presence of Oxygen: Inadequate inerting of the reaction can lead to oxidation and decomposition.[1]

  • Inappropriate Ligand: The ligand stabilizes the palladium center. A poor choice of ligand or an incorrect ligand-to-metal ratio can fail to prevent aggregation.

Q4: How do I determine the optimal catalyst loading percentage?

A4: The optimal catalyst loading is a balance between reaction efficiency and cost. It is highly specific to the substrates, ligand, and reaction conditions. A general approach is to screen a range of catalyst loadings. For many Suzuki-Miyaura reactions, loadings between 0.1 mol% and 5 mol% are typical.[4][5] Start with a standard loading (e.g., 1-2 mol%) and decrease it incrementally (e.g., to 0.5%, 0.2%, 0.1%) to find the lowest effective concentration that maintains a high yield within a reasonable timeframe.[5]

Q5: Are there specific considerations for Heck and Sonogashira reactions with this compound?

A5: Yes, while the general principles of catalyst optimization apply, there are specific considerations:

  • Heck Reaction: This reaction couples the aryl bromide with an alkene. Key variables include the base (often an amine like triethylamine), the ligand (e.g., tri(o-tolyl)phosphine), and the solvent (e.g., DMF or NMP).[6] Catalyst decomposition can also be an issue, particularly at the higher temperatures often required.[7]

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne and typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[6][8] Copper-free versions exist, which can be advantageous for sensitive substrates.[8][9] The choice of amine base is also critical.[8]

Troubleshooting Guides

Low Yield Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.

Troubleshooting_Workflow cluster_start Start cluster_verification Verification Steps cluster_optimization Optimization Strategy cluster_result Result start Low Yield Observed reagent_quality 1. Verify Reagent Quality - Fresh Catalyst & Ligand? - Stable Boronic Ester? - Pure & Dry Solvents/Base? start->reagent_quality Begin Diagnosis reaction_setup 2. Check Reaction Setup - Fully Inert Atmosphere? - Proper Degassing? - Accurate Temperature Control? reagent_quality->reaction_setup Reagents OK end_node Improved Yield reagent_quality->end_node Issue Found & Fixed conditions 3. Optimize Conditions - Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) - Vary Solvent System (e.g., Dioxane/H₂O, Toluene) - Adjust Temperature reaction_setup->conditions Setup OK reaction_setup->end_node Issue Found & Fixed catalyst_system 4. Modify Catalyst System - Screen Ligands (e.g., SPhos, XPhos) - Vary Catalyst Loading - Use Pre-catalyst conditions->catalyst_system Still Low Yield conditions->end_node Optimization Successful catalyst_system->end_node Optimization Successful

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O802>95Adapted from[5]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O80-1104-24VariesGeneral Protocol[4]
Pd₂(dba)₃ (5-10)-Na₂CO₃ (2)1,4-Dioxane/H₂OReflux4VariesGeneral Protocol[4]
Pd(OAc)₂ (0.05)-K₂CO₃DMA/H₂O13017ModerateAdapted from[10]
Table 2: Conditions for Other Cross-Coupling Reactions of Methyl 4-halobenzoates

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Heck | this compound | Methyl acrylate (B77674) | Pd(OAc)₂ (3) / P(o-tol)₃ (6) | Et₃N (2) | DMF | 110 | 85-95 |[6] | | Heck | this compound | Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 90 | Adapted from[6] | | Sonogashira | Methyl 4-iodobenzoate (B1621894) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | RT-50 | Varies |[6] | | Buchwald-Hartwig | this compound | Aniline | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 100 | Varies |[6] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 equiv.)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)[1][4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, and the base.[1]

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[4]

  • Add the degassed solvent system via syringe.[1]

  • Under a positive flow of inert gas, add the palladium catalyst.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for Heck Reaction

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., Methyl acrylate, 1.5 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 3 mol%)[6]

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)[6]

  • Triethylamine (B128534) (Et₃N, 2.0 equiv.)[6]

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube or reaction vessel, dissolve this compound and the alkene in DMF.[6]

  • Add triethylamine to the solution.[6]

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate and tri(o-tolyl)phosphine.[6]

  • Seal the vessel and heat the reaction to 100-120 °C for 18-24 hours, or until completion as monitored by TLC/GC-MS.[6]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.[6]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation Transmetalation pd2_r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r2 pd2_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd2_r2->product aryl_halide R¹-X (this compound) aryl_halide->pd0 boronic_acid R²-B(OR)₂ boronic_acid->pd2_complex base Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.[11]

Parameter Selection Logic

Optimizing a cross-coupling reaction involves the careful selection and balancing of multiple parameters.

Caption: Key parameters influencing the outcome of cross-coupling reactions.

References

Troubleshooting low conversion rates in Grignard reactions with Methyl 4-bromobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates in Grignard reactions involving Methyl 4-bromobenzoate (B14158574) and similar aryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction won't initiate. What are the likely causes and how can I fix this?

Failure to initiate is a common problem, often linked to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of trace amounts of water.[1][2][3][4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours immediately before use.[2][5][6] Solvents like diethyl ether or THF must be anhydrous.[7][8]

  • Activate the Magnesium Surface: The inert MgO layer must be disrupted.[1] Several methods can be employed:

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[1][9][10] The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas from DBE are indicators of successful activation.[1]

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod or mortar and pestle in a dry environment to expose a fresh surface.[11][12]

    • Initiators: Adding a small amount of a pre-formed Grignard reagent can help start the reaction.[6]

  • Gentle Heating: Carefully warming the flask with a heat gun can provide the activation energy needed to start the reaction. Be prepared to cool the reaction once the exotherm begins.[6]

Q2: The reaction starts, but the yield of my Grignard reagent is low. What's going wrong?

Low yields are almost always a consequence of the Grignard reagent being consumed by side reactions, primarily with water or atmospheric components.[2]

Common Culprits:

  • Protic Contaminants: Grignard reagents are extremely strong bases and will be quenched by protic sources like water and alcohols.[8][12][13] Even fingerprint moisture can be detrimental.[14] This acid-base reaction forms the corresponding arene (e.g., benzene (B151609) from phenylmagnesium bromide) and magnesium salts.[8]

  • Atmospheric Contamination: Exposure to air can destroy the reagent through oxidation and reaction with carbon dioxide, which forms a carboxylate.[6] Always maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon).[6]

  • Wurtz Coupling: The Grignard reagent can react with unreacted aryl bromide to form a biphenyl (B1667301) byproduct. This can be minimized by the slow, dropwise addition of the aryl bromide to the magnesium suspension, which keeps the halide concentration low.[4][14][15]

Q3: My Grignard reagent seems to have formed, but I'm getting a low yield of the tertiary alcohol after reacting with Methyl 4-bromobenzoate. Why?

This issue often points to incorrect stoichiometry or side reactions with the ester functional group.

  • Stoichiometry: Esters react with two equivalents of a Grignard reagent to form a tertiary alcohol.[16][17][18] The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester.[17][19] This ketone then rapidly reacts with a second equivalent of the Grignard reagent.[16][17][18][19] Using only one equivalent will result in a mixture of unreacted ester, ketone, and the final alcohol product.[17]

  • Reaction Temperature: While Grignard formation can be initiated with heat, the subsequent reaction with the ester should be controlled. Adding the ester solution to the Grignard reagent at a low temperature (e.g., in an ice bath) can help manage the exothermic reaction and minimize side products.[19]

  • Incompatible Functional Groups: The ester group on this compound is incompatible with the Grignard reagent it forms. While forming the Grignard reagent from this molecule is challenging, it can be achieved at very low temperatures (-78 °C) using highly activated magnesium (Rieke magnesium) to prevent the newly formed Grignard from immediately reacting with the ester of a starting material molecule.[20]

Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?

  • Visual Indicators: Successful Grignard formation is often indicated by the disappearance of the iodine activator color, the appearance of a cloudy, grayish solution, and a noticeable exotherm (spontaneous boiling of the solvent).[1][10][11]

  • Titration: The most reliable method is to determine the molarity of the Grignard solution via titration before adding it to the ester. This allows for precise control of stoichiometry. Common titration methods include:

    • Iodine Titration: Reacting the Grignard with a known amount of iodine in the presence of LiCl. The endpoint is the disappearance of the brown iodine color.[21][22][23]

    • Acid-Base Titration: Using reagents like diphenylacetic acid or menthol (B31143) with an indicator such as 1,10-phenanthroline.[24]

Data Presentation

Table 1: Illustrative Impact of Water Contamination on Grignard Reagent Yield

This table illustrates the theoretical yield loss based on the 1:1 stoichiometric reaction between a Grignard reagent and water.[2]

Moles of Water IntroducedMoles of Grignard Reagent ConsumedTheoretical Yield of Grignard Reagent (%)
0.000.00100
0.010.0190
0.050.0550
0.100.100

Note: Based on an assumed 0.10 mol scale reaction. Actual yields may be lower due to other side reactions.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Reaction Fails to Initiate Inactive Magnesium SurfaceActivate with I₂, 1,2-dibromoethane, or mechanical crushing.[1][9][11]
Presence of WaterRigorously dry all glassware and use anhydrous solvents.[2][5]
Low Yield of Grignard Reagent Protic Contaminants (Water, Alcohols)Ensure strictly anhydrous conditions under an inert atmosphere.[6][8]
Wurtz CouplingAdd aryl bromide solution slowly to the magnesium suspension.[14][15]
Low Yield of Tertiary Alcohol Incorrect StoichiometryUse at least 2 equivalents of the Grignard reagent per equivalent of ester.[16][17]
Uncontrolled ExothermAdd the ester solution slowly to the Grignard reagent at a reduced temperature.[19]

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide

This is a general protocol for preparing an aryl Grignard reagent.

  • Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.[10][14][25] Equip the condenser and funnel with drying tubes (e.g., filled with CaCl₂).[10][14]

  • Reagents: Place magnesium turnings (1.2 eq.) in the flask.[10] Add a small crystal of iodine.[10]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 eq.) in anhydrous diethyl ether or THF.[10][14] Add a small portion (~10-15%) of this solution to the magnesium.[10]

  • Reaction: Wait for signs of initiation (e.g., color change, gentle boiling).[10] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[14]

  • Completion: After the addition is complete, gently reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[14] The resulting gray/brown solution should be used immediately.

Protocol 2: Titration of Grignard Reagent with Iodine

  • Setup: In a flame-dried vial under an inert atmosphere, dissolve a pre-weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.[22]

  • Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard reagent dropwise via syringe until the dark brown color disappears and the solution becomes colorless or light yellow.[22]

  • Calculation: Record the volume of Grignard solution added. The molarity can be calculated based on the 1:1 reaction between the Grignard reagent and iodine. Repeat for accuracy.

Protocol 3: Reaction with this compound

  • Setup: Cool the flask containing the standardized Grignard reagent (2.1 equivalents) in an ice-water bath.

  • Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the cooled, stirred Grignard reagent.[19]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it with an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to isolate the crude tertiary alcohol.

Visualizations

TroubleshootingWorkflow start Low Conversion Observed q1 Were anhydrous conditions strictly maintained? start->q1 s1 Dry all glassware and solvents. Re-run experiment. q1->s1 No q2 Was the magnesium activated? q1->q2 Yes s2 Activate Mg with I2, DBE, or mechanical grinding. q2->s2 No q3 Was Grignard reagent stoichiometry correct (>=2 eq.)? q2->q3 Yes s3 Titrate Grignard and use >=2 equivalents for the ester. q3->s3 No q4 Was reaction temperature controlled during ester addition? q3->q4 Yes s4 Add ester slowly at low temp (e.g., 0 °C). q4->s4 No end_node Review for other side reactions (e.g., Wurtz coupling). q4->end_node Yes

Caption: Troubleshooting workflow for low conversion in Grignard reactions.

ReactionPathways cluster_grignard Grignard Formation cluster_main Main Reaction Pathway cluster_side Side Reactions ArBr Ar-Br (this compound) Grignard Ar-MgBr ArBr->Grignard + Mg Mg Mg Wurtz Wurtz Coupling (Ar-Ar) Grignard->Wurtz + Ar-Br Quenched Quenched Reagent (Ar-H) Grignard->Quenched + H2O Ester Ar-COOMe Ketone Intermediate Ketone (Ar-CO-Ar) Ester->Ketone + Ar-MgBr Grignard2 Ar-MgBr (1 eq.) Product Tertiary Alcohol (Ar3COH) Ketone->Product + Ar-MgBr, then H+ workup Grignard3 Ar-MgBr (1 eq.) Water H2O

Caption: Main reaction and potential side pathways in the Grignard synthesis.

References

Preventing the formation of homocoupling byproducts in Methyl 4-bromobenzoate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of homocoupling byproducts during cross-coupling reactions involving methyl 4-bromobenzoate (B14158574).

Troubleshooting Guide: Minimizing Homocoupling Byproducts

Problem: Significant formation of the homocoupling byproduct, dimethyl 4,4'-biphenyldicarboxylate, is observed in your cross-coupling reaction.

This guide will help you diagnose and resolve this common issue in Suzuki-Miyaura, Sonogashira, and Heck reactions.

Potential Causes & Solutions
Potential CauseSolution & Optimization Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1][2][3][4][5][6]
Palladium(II) Precatalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to reduce the initial concentration of Pd(II) that can promote homocoupling.[6][7][8]
Suboptimal Ligand Employ bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) to promote the desired cross-coupling pathway and suppress homocoupling.[7][8][9][10][11]
Inappropriate Base or Solvent Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome. Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[1][12]
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature for a longer duration.[3][13][14]
High Concentration of Boronic Acid In Suzuki-Miyaura coupling, a high instantaneous concentration of the boronic acid can favor homocoupling.[15]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem?

A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of reactions with methyl 4-bromobenzoate, this can result in the formation of dimethyl 4,4'-biphenyldicarboxylate. This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to structural similarities with the target molecule.[6]

Q2: How does oxygen contribute to the formation of homocoupling byproducts?

A2: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[4][6][16] This Pd(II) can then directly mediate the homocoupling of organoboron reagents in Suzuki-Miyaura reactions or promote other undesired side reactions.[4][16][17] Therefore, maintaining an inert atmosphere is crucial.

Q3: I am observing significant homocoupling in my Suzuki-Miyaura reaction. What are the first troubleshooting steps?

A3: When encountering significant homocoupling in a Suzuki-Miyaura reaction, a systematic approach is recommended. The following workflow can help diagnose and resolve the issue.

G Troubleshooting Workflow for Homocoupling in Suzuki Reactions start High Homocoupling Observed check_inert Step 1: Verify Inert Atmosphere - Rigorous degassing? - Positive inert gas pressure? start->check_inert improve_degassing Action: Improve Degassing - Use freeze-pump-thaw cycles - Subsurface sparging check_inert->improve_degassing No check_catalyst Step 2: Evaluate Palladium Source - Using Pd(II) precatalyst? check_inert->check_catalyst Yes improve_degassing->check_catalyst switch_catalyst Action: Switch to Pd(0) Source - e.g., Pd(PPh3)4 or Pd2(dba)3 - Or add a mild reducing agent check_catalyst->switch_catalyst Yes optimize_conditions Step 3: Optimize Reaction Conditions - Screen bases, solvents, and ligands - Lower reaction temperature check_catalyst->optimize_conditions No switch_catalyst->optimize_conditions modify_addition Action: Modify Reagent Addition - Slow addition of boronic acid optimize_conditions->modify_addition Issue Persists resolved Problem Resolved optimize_conditions->resolved Issue Resolved modify_addition->resolved

Caption: A logical workflow for troubleshooting homocoupling.

Q4: Can the choice of palladium catalyst and ligand significantly reduce homocoupling?

A4: Absolutely. The choice of both the palladium source and the ligand is critical.

  • Palladium Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. This is because Pd(II) can directly promote the homocoupling of the organoboron reagent.[6][7]

  • Ligands: Bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to promote the desired cross-coupling pathway.[7][10] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the pathways leading to homocoupling.[8][9]

Q5: What is the role of the base in promoting or preventing homocoupling?

A5: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions. However, the choice and strength of the base can also influence the extent of side reactions. While a base is necessary for the reaction to proceed, an excessively strong base or high concentration can sometimes promote unwanted side reactions. It is advisable to screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) to find the optimal conditions for your specific reaction.[1][12]

Q6: How does temperature affect the formation of homocoupling byproducts?

A6: Higher reaction temperatures can sometimes increase the rate of side reactions, including homocoupling.[13][14] If you are observing a significant amount of homocoupling byproduct, consider running the reaction at a lower temperature for a longer period. It is important to find a balance between a sufficient reaction rate and minimizing byproduct formation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol for the coupling of this compound with an arylboronic acid incorporates measures to suppress homocoupling.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Palladium Source on Homocoupling
Palladium SourceLigandHomocoupling Byproduct (%)Desired Product Yield (%)
Pd(OAc)₂PPh₃1580
Pd(PPh₃)₄ -< 2 95
Pd₂(dba)₃XPhos< 197

Data is illustrative and based on typical results for Suzuki-Miyaura reactions.

Table 2: Effect of Atmosphere on Homocoupling
AtmosphereHomocoupling Byproduct (%)Desired Product Yield (%)
Air2565
Nitrogen < 3 92
Argon (with degassing) < 1 96

Data is illustrative and based on typical results for Suzuki-Miyaura reactions.

Visualizations

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Homocoupling Pathway (Oxygen-Mediated) Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X(L2) OA->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE Product Ar-Ar' (Desired Product) RE->Product Product->Pd0 Pd0_homo Pd(0)L2 Oxygen O2 Pd0_homo->Oxygen PdII Pd(II) Oxygen->PdII Boronic_Acid1 Ar'-B(OR)2 PdII->Boronic_Acid1 PdII_Ar1 Ar'-Pd(II) Boronic_Acid1->PdII_Ar1 Boronic_Acid2 Ar'-B(OR)2 PdII_Ar1->Boronic_Acid2 PdII_Ar2 Ar'-Pd(II)-Ar' Boronic_Acid2->PdII_Ar2 RE_homo Reductive Elimination PdII_Ar2->RE_homo RE_homo->Pd0_homo Byproduct Ar'-Ar' (Homocoupling Byproduct) RE_homo->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Technical Support Center: Column Chromatography Purification of Methyl 4-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-bromobenzoate (B14158574) and its derivatives using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying Methyl 4-bromobenzoate derivatives?

A1: The most common stationary phase for the column chromatography of this compound and its derivatives is silica (B1680970) gel (SiO₂).[1][2] Standard flash chromatography grade silica gel (230-400 mesh) is typically used.[2] Due to the slightly acidic nature of silica gel, it is important to consider the stability of your specific derivative under these conditions.

Q2: What mobile phase system is recommended for the purification of these compounds?

A2: A mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297) is the most widely used mobile phase system.[2] The ratio of these solvents is adjusted to achieve optimal separation. Dichloromethane (B109758) can also be used as a component of the mobile phase.

Q3: How do I determine the optimal solvent system for my specific this compound derivative?

A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.[2]

Q4: What are some typical impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as 4-bromobenzoic acid or the corresponding alcohol used in esterification, as well as byproducts from the reaction.[2] Highly polar impurities like carboxylic acids will generally remain at the top of the silica gel column, while less polar byproducts will elute before or with the desired product.[2]

Experimental Protocols

Detailed Methodology for Flash Column Chromatography

This protocol provides a general guideline for the purification of a this compound derivative. Optimization may be required based on the specific properties of the compound and the impurity profile.

1. Preparation of the Slurry:

  • In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be 50 to 100 times the weight of the crude product.[2]

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

  • Carefully pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[2]

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is readily soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.[2]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution, collecting fractions in test tubes or vials.

  • The elution can be isocratic (using a single solvent composition) or a gradient (gradually increasing the polarity of the mobile phase). For many derivatives, a step or linear gradient of ethyl acetate in hexane (B92381) is effective.[2]

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical Column Chromatography Conditions for this compound Derivatives
CompoundStationary PhaseMobile Phase (Eluent)Typical Rf ValueReference
This compoundSilica GelHexane/Ethyl Acetate (gradient)Not specified[1]
Hexyl 4-bromobenzoateSilica GelHexane/Ethyl Acetate (gradient from 1% to 20% EtOAc)0.2 - 0.4[2]
Methyl 3-amino-4-bromobenzoate derivativeSilica Gel30% Ethyl Acetate in HexanesNot specified
Methyl 4-(but-3-en-1-yl)benzoateSilica GelPentane/Ethyl Acetate (100:1)Not specified

Troubleshooting Guide

Problem 1: Poor or no separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system may not have the optimal polarity.

  • Solution: Re-evaluate the solvent system using TLC. Test a wider range of polarities and consider using a different solvent combination (e.g., dichloromethane/hexane). A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[3]

Problem 2: The compound is not eluting from the column.

  • Possible Cause 1: The mobile phase is not polar enough.

  • Solution 1: Gradually increase the polarity of the mobile phase. If the compound is very polar, a solvent system like methanol (B129727) in dichloromethane might be necessary.[3]

  • Possible Cause 2: The compound may be degrading on the acidic silica gel.[3]

  • Solution 2: Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[3]

Problem 3: The compound elutes too quickly (high Rf value).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate).

Problem 4: Tailing of the product band, leading to broad peaks and mixed fractions.

  • Possible Cause: Strong interactions between the compound and the stationary phase, or overloading the column.

  • Solution: Try adding a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid can help with acidic compounds, while triethylamine (B128534) can be used for basic compounds. Ensure that the amount of crude material loaded is not excessive for the column size.

Problem 5: Cracks or channels in the silica gel bed.

  • Possible Cause: Improper packing of the column.

  • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Optimal solvent determined Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A general workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_solutions_sep Solutions for Poor Separation cluster_solutions_elution Solutions for No Elution cluster_solutions_tailing Solutions for Tailing Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution Tailing Peak Tailing Start->Tailing SolventSystem Adjust Solvent Polarity PoorSep->SolventSystem Gradient Use Gradient Elution PoorSep->Gradient IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity DeactivatedSilica Use Deactivated Silica/Alumina NoElution->DeactivatedSilica Modifier Add Mobile Phase Modifier Tailing->Modifier ReduceLoad Reduce Sample Load Tailing->ReduceLoad

Caption: A troubleshooting guide for common column chromatography issues.

References

Identifying and characterizing unexpected products in Methyl 4-bromobenzoate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving Methyl 4-bromobenzoate (B14158574). This guide is designed for researchers, scientists, and drug development professionals to identify and characterize unexpected products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected products in cross-coupling reactions with Methyl 4-bromobenzoate?

A1: The most frequently encountered side products in cross-coupling reactions (like Suzuki, Sonogashira, or Heck) include:

  • Homocoupling Product: Formation of Dimethyl biphenyl-4,4'-dicarboxylate from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen or issues with the catalyst.[1][2]

  • Hydrolysis Product: Saponification of the methyl ester group to form 4-bromobenzoic acid, especially if reaction conditions are basic and aqueous at elevated temperatures.[3]

  • Dehalogenation/Protodeboronation Product: Replacement of the bromine atom with hydrogen, leading to the formation of Methyl benzoate. This can be caused by impurities or side reactions with the solvent or base.[1]

Q2: My reaction mixture turned black, but I'm not getting any product. What does this indicate?

A2: A black precipitate often indicates the decomposition of the palladium catalyst to form palladium black. This can happen for several reasons:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[1] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • High Temperatures: Excessive heat can lead to catalyst decomposition.[1]

  • Inappropriate Ligand: The phosphine (B1218219) ligand may have degraded, or it may not be robust enough for the reaction conditions.

Q3: I suspect my starting material is impure. What are the common impurities in commercial this compound?

A3: A common impurity in this compound is 4-bromobenzoic acid, which can arise from incomplete esterification during synthesis or hydrolysis during storage.[4] The presence of this acidic impurity can interfere with base-sensitive reactions like Grignard or Suzuki couplings.

Q4: Which analytical techniques are best for identifying an unknown byproduct?

A4: A combination of chromatographic and spectroscopic methods is typically most effective:

  • TLC (Thin Layer Chromatography): Useful for initial assessment of reaction completion and the presence of new spots (potential byproducts).[5]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for separating volatile components and providing the molecular weight of each, which is a critical piece of information for identification.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Suitable for less volatile or thermally sensitive compounds, providing molecular weight information.[6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information about the isolated byproduct, often allowing for unambiguous identification.[6]

  • IR (Infrared) Spectroscopy: Helps to identify functional groups present in the unknown compound.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling Reaction

Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing a very low yield of the desired product. What could be the problem?

Answer: Low yields in Suzuki coupling can stem from several factors related to reagents and reaction conditions. Consider the following troubleshooting steps:

Troubleshooting Workflow for Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst 1. Check Catalyst Activity start->catalyst base 2. Evaluate Base and Solvent catalyst->base Catalyst OK? catalyst_action Action: Use fresh Pd catalyst/ligand. Consider a more stable pre-catalyst. catalyst->catalyst_action No degassing 3. Verify Inert Atmosphere base->degassing Base/Solvent OK? base_action Action: Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). Ensure base is soluble in the solvent system. base->base_action No reagents 4. Assess Reagent Purity degassing->reagents Degassing Thorough? degassing_action Action: Degas solvent and reaction mixture thoroughly (e.g., Argon bubbling, freeze-pump-thaw cycles). degassing->degassing_action No temp 5. Optimize Temperature reagents->temp Reagents Pure? reagents_action Action: Check purity of boronic acid and aryl halide. Use anhydrous solvents. reagents->reagents_action No solution Problem Solved temp->solution Temp Optimized? temp_action Action: Cautiously increase temperature. Avoid excessive heat to prevent catalyst decomposition. temp->temp_action No

Caption: A logical workflow for troubleshooting low yields.

Potential CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Pd(0) catalysts can be sensitive to air and moisture.[1]
Inappropriate Base The base is critical. Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base is also important.[1][3]
Insufficient Degassing Oxygen can deactivate the catalyst, leading to homocoupling. Ensure the reaction mixture is thoroughly degassed.[1]
Impure Reagents Use high-purity starting materials and anhydrous solvents. Water can lead to protodeboronation of the boronic acid.[1]
Suboptimal Temperature If the reaction is sluggish, a moderate increase in temperature may help. Avoid excessive heat.[1]
Issue 2: Unexpected Product in Grignard Reaction

Question: I am reacting this compound with a Grignard reagent to form a tertiary alcohol, but my main product is a ketone, or I recover unreacted starting material. Why?

Answer: Grignard reactions require strictly anhydrous conditions, and the stoichiometry is crucial. The formation of a ketone or recovery of starting material points to specific issues.

Grignard Reaction Pathway and Pitfalls

cluster_main Desired Pathway cluster_side Potential Issues MB Methyl 4-bromobenzoate Int Tetrahedral Intermediate MB->Int + 1 eq. R-MgBr GR Grignard Reagent (R-MgBr) Water Trace H₂O Present GR->Water Reacts with H₂O Ketone Ketone Intermediate Int->Ketone Elimination of -OMe Alc Tertiary Alcohol (Desired Product) Ketone->Alc + 1 eq. R-MgBr Stoich Insufficient Grignard (<2 equivalents) Ketone->Stoich Quenched Grignard Quenched Water->Quenched Forms R-H Ketone_Isolated Ketone is Final Product Stoich->Ketone_Isolated Reaction stops

Caption: Desired vs. problematic Grignard reaction pathways.

Potential CauseRecommended Action
Presence of Water Grignard reagents are strong bases and react readily with water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[7][8]
Insufficient Grignard Reagent The reaction consumes two equivalents of the Grignard reagent per equivalent of ester. If less than two are used, the reaction may stop at the ketone intermediate.[8]
Poor Magnesium Activation The magnesium surface can be coated with an oxide layer, preventing the reaction. Activate the magnesium with a small crystal of iodine or by crushing the turnings.[7][9]
Slow Addition of Ester Add the ester solution slowly to the Grignard reagent while cooling the flask. A rapid addition can cause the reaction to overheat, leading to side products.[8]

Characterization of Unexpected Products

The following table summarizes the key characteristics of common, unexpected byproducts.

Unexpected ProductStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
4-Bromobenzoic Acid Br-C₆H₄-COOHC₇H₅BrO₂201.02IR: Broad O-H stretch (~3000 cm⁻¹). ¹H NMR: Disappearance of the methyl ester singlet (~3.9 ppm), appearance of a broad carboxylic acid proton signal (>10 ppm).
Dimethyl biphenyl-4,4'-dicarboxylate CH₃OOC-C₆H₄-C₆H₄-COOCH₃C₁₆H₁₄O₄270.28MS: m/z = 270. ¹H NMR: Shows a more complex aromatic region compared to the starting material due to the biphenyl (B1667301) system. Retains the methyl ester singlet.[10][11]
Methyl Benzoate C₆H₅-COOCH₃C₈H₈O₂136.15MS: m/z = 136. ¹H NMR: Aromatic signals will integrate to 5 protons instead of 4, and the characteristic AA'BB' pattern of the para-substituted ring will be lost.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with a generic arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

G start Start: Prepare Reagents setup 1. Combine Reagents in Flask: - this compound (1 eq.) - Boronic Acid (1.2 eq.) - Base (e.g., K2CO3, 2 eq.) - Solvent (e.g., Toluene/H2O) start->setup degas 2. Degas the Mixture (e.g., Bubble with Argon for 15-20 min) setup->degas catalyst 3. Add Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) degas->catalyst heat 4. Heat Reaction Mixture (e.g., 80-100 °C) under Argon catalyst->heat monitor 5. Monitor by TLC heat->monitor workup 6. Aqueous Workup: - Dilute with Ethyl Acetate (B1210297) - Wash with H2O and Brine monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for Suzuki coupling.

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of Toluene and Water (e.g., 4:1 ratio).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Identification of an Unknown Byproduct by GC-MS
  • Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute it with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (~1 mg/mL).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.

  • Separation: The components of the mixture will be separated on the GC column based on their boiling points and polarity. A temperature gradient is typically used (e.g., starting at 50 °C and ramping to 250 °C).

  • Detection & Analysis: As each component elutes from the column, it is ionized and detected by the mass spectrometer.

  • Interpretation:

    • Analyze the chromatogram to see the retention times and relative abundance of each component.

    • Examine the mass spectrum for each peak. The molecular ion peak (M⁺) will give the molecular weight of the compound.

    • Compare the obtained mass spectra with a library database (e.g., NIST) to find potential matches.

    • Use the fragmentation pattern to help confirm the structure of the unknown byproduct.

References

Effect of solvent and base on the efficiency of Methyl 4-bromobenzoate coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of methyl 4-bromobenzoate (B14158574) in palladium-catalyzed cross-coupling reactions.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck coupling reactions with methyl 4-bromobenzoate.

Low or No Product Yield

Question: I am observing a low to non-existent yield in my coupling reaction with this compound. What are the likely causes and how can I resolve this?

Answer: Low product yield is a frequent challenge in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low/No Product Observed Reagents 1. Verify Reagent Quality - Purity of this compound - Activity of boronic acid/ester (Suzuki) - Purity of alkyne (Sonogashira) - Freshness of olefin (Heck) Start->Reagents Check Catalyst 2. Assess Catalyst System - Catalyst activity (Pd(0) source) - Ligand integrity (oxidation) - Correct catalyst/ligand ratio Reagents->Catalyst If reagents are fine Solution Problem Resolved Reagents->Solution Action: Use pure, fresh reagents Conditions 3. Evaluate Reaction Conditions - Inadequate degassing (oxygen contamination) - Suboptimal temperature - Incorrect solvent or base Catalyst->Conditions If catalyst is active Catalyst->Solution Action: Use fresh catalyst/ligand, optimize ratio Workup 4. Review Workup Procedure - Product solubility issues - Inefficient extraction - Degradation during purification Conditions->Workup If conditions are appropriate Conditions->Solution Action: Degas thoroughly, screen T, solvent, base Workup->Solution If workup is optimized Workup->Solution Action: Adjust pH, use different extraction solvent

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

Possible Causes and Solutions:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The phosphine (B1218219) ligands can also be oxidized; using fresh, high-purity ligands is crucial.[1]

  • Insufficient Degassing: Oxygen can poison the Pd(0) catalyst, leading to the formation of palladium black and loss of activity.[1] It is critical to thoroughly degas the solvent and reaction mixture, either by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. The base is essential for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling. The solvent affects the solubility of reactants and the stability and activity of the catalyst. If you suspect this is the issue, screening different combinations is recommended (see data tables below). For instance, in Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often effective, while amine bases such as triethylamine (B128534) are common in Sonogashira and Heck reactions.[3] Polar aprotic solvents like DMF or dioxane are frequently used.

  • Low Reactivity of Coupling Partner: While this compound is generally reactive, the coupling partner's electronic and steric properties can significantly impact the reaction rate. For challenging substrates, consider using more active catalyst systems (e.g., with bulky, electron-rich ligands like SPhos or XPhos) or increasing the reaction temperature.

Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?

Answer: The formation of side products is a common issue. Identifying the major side product is the first step toward suppression.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling (Glaser Coupling) in Sonogashira Reactions: The formation of a dimer of the terminal alkyne is a frequent side reaction, often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: The most effective solution is to run the reaction under copper-free conditions. This may require a more active palladium catalyst system.[2] Thorough degassing is also critical to minimize this side reaction.[2]

  • Protodeboronation in Suzuki Reactions: The boronic acid can be replaced by a hydrogen atom, which is more likely with electron-rich boronic acids and under prolonged heating.

    • Solution: Use a milder base or a lower reaction temperature. In some cases, using a more stable boronic ester (e.g., a pinacol (B44631) ester) can prevent this side reaction.

  • Reductive Dehalogenation: The bromo group on this compound can be replaced by a hydrogen atom.

    • Solution: This can be caused by impurities in the reagents or solvent. Ensure high purity of all components. A change in the ligand or catalyst might also be necessary.

Section 2: Data on Solvent and Base Efficiency

The efficiency of coupling reactions is highly dependent on the choice of solvent and base. The following tables provide a summary of how these factors can influence the yield of products in reactions involving aryl bromides similar to this compound.

Suzuki-Miyaura Coupling

Table 1: Effect of Different Bases on the Suzuki Coupling of Aryl Bromides [3]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane10012~85
2Cs₂CO₃THF/H₂O801295
3K₂CO₃Toluene/H₂O10012>95
4NaOHMeOH/H₂ORT1.596.3

Table 2: Effect of Different Solvents on the Suzuki Coupling of Bromobenzene [2]

EntrySolvent (Ratio with Water)BaseTemperature (°C)Time (h)Yield (%)
1DioxaneK₃PO₄Reflux12No Product
2THFK₃PO₄Reflux1210.4
3DMFK₃PO₄Reflux1230.9
4MethanolK₃PO₄Reflux1278.9
5Methanol/Water (3:2)NaOHRT1.596.3
Sonogashira Coupling

Table 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene [4]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TMPDMSORT285

TMP = 2,2,6,6-tetramethylpiperidine

Heck Coupling

Table 4: Effect of Solvent and Base on the Heck Coupling of Bromobenzene with Styrene [5][6]

EntryBaseSolventAdditiveTemperature (°C)Time (h)Conversion/Yield (%)
1Et₃NWaterTBAB130495 (Conversion)
2KOHWaterTBAB130491 (Conversion)
3Et₃NDMFTBAB130499 (Yield)
4Na₂CO₃NMPBu₄NCl12024High Conversion

TBAB = Tetrabutylammonium bromide

Section 3: Experimental Protocols

Detailed experimental procedures are crucial for the successful execution of coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and K₃PO₄ to a dry Schlenk tube.

  • Add this compound to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck Coupling Protocol

This protocol describes the Heck reaction between this compound and an alkene (e.g., methyl acrylate).[7]

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (B77674) (1.5 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon)

Procedure:

  • In a sealed tube, dissolve this compound and methyl acrylate in DMF.

  • Add triethylamine to the solution.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the product.

Section 4: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles and logical workflows relevant to the discussed coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(Ln) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) + Base ArBOH2->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Reaction Optimization

Optimization_Workflow Start Define Coupling Reaction (e.g., Suzuki of this compound) Initial_Conditions Select Initial Conditions - Standard Catalyst (e.g., Pd(PPh3)4) - Common Solvent (e.g., Dioxane/H2O) - Common Base (e.g., K2CO3) Start->Initial_Conditions Run_Reaction Perform Initial Experiment Initial_Conditions->Run_Reaction Analyze_Yield Analyze Yield and Purity Run_Reaction->Analyze_Yield Optimize_Base Screen Different Bases (K3PO4, Cs2CO3, etc.) Analyze_Yield->Optimize_Base Yield < 90% Optimized_Protocol Optimized Protocol Analyze_Yield->Optimized_Protocol Yield > 90% Optimize_Base->Run_Reaction Iterate Optimize_Solvent Screen Different Solvents (Toluene, DMF, etc.) Optimize_Base->Optimize_Solvent If base optimization is insufficient Optimize_Solvent->Run_Reaction Iterate

References

Technical Support Center: Handling and Disposal of Methyl 4-bromobenzoate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 4-bromobenzoate (B14158574) waste. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

Quantitative Data Summary

For quick reference, the key physical and toxicological properties of Methyl 4-bromobenzoate and a related compound are summarized in the table below.

PropertyValueNotes
Chemical Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol [1][2]
Appearance White to cream or pale gray crystals/powder[3][4]
Melting Point 77-81 °C[1][3]
Density ~1.69 g/cm³Data for this compound.[1][3]
Water Solubility Insoluble[1][3]
Organic Solvent Solubility Slightly soluble in Chloroform and Methanol.[3] Moderately soluble in Ethanol and Ether.[5]Specific quantitative data (g/100mL) is not readily available.
Acute Oral Toxicity LD50 (Mouse) for 4-bromobenzoic acid: 1059 mg/kgNo specific LD50 data is available for this compound. This value is for the parent carboxylic acid and indicates moderate toxicity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered during the handling and disposal of this compound waste in a question-and-answer format.

Q1: How should I classify waste containing this compound?

A1: All waste containing this compound, regardless of concentration, must be classified as halogenated organic waste .[6] This is due to the presence of bromine in its structure. Proper segregation from non-halogenated waste is critical as the disposal methods and costs for these two streams are significantly different.[6]

Q2: What type of container should I use for collecting this compound waste?

A2: Use a dedicated, properly labeled, and leak-proof container with a screw-top cap. The container must be compatible with the waste's solvent (if any). For instance, if the waste is dissolved in an organic solvent, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate. The container should be clearly marked with "Halogenated Organic Waste" and a list of its contents, including "this compound" and any solvents.

Q3: Can I mix different types of halogenated waste in the same container?

A3: Generally, it is acceptable to mix compatible halogenated organic solvents and solutes in a single waste container.[6] However, you must never mix incompatible chemicals. This compound is incompatible with strong oxidizing agents.[1] Also, avoid mixing acidic or basic waste with your halogenated organic waste stream.

Q4: What is the correct procedure for disposing of a reaction mixture containing this compound?

A4: Once your experiment is complete, the entire reaction mixture should be transferred to your designated "Halogenated Organic Waste" container. Do not attempt to neutralize or treat the mixture unless it is a documented and approved part of your experimental protocol and you have the necessary safety measures in place. Ensure the waste container is kept closed when not in use.

Q5: How do I handle solid this compound waste?

A5: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid halogenated organic waste. If you are transferring the solid, do so in a well-ventilated area (preferably a fume hood) and take care to avoid creating dust.

Q6: What about disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips)?

A6: These materials are also considered halogenated waste. They should be collected in a separate, clearly labeled bag or container for solid hazardous waste. Do not dispose of them in the regular trash. After collection, this container should be sealed and disposed of through your institution's hazardous waste program.

Experimental Protocols

Protocol for Decontamination of Glassware

Objective: To safely and effectively clean laboratory glassware contaminated with this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile).

  • Acetone (B3395972) or ethanol.

  • Laboratory-grade detergent.

  • Tap water.

  • Deionized water.

  • Designated "Halogenated Organic Waste" container.

Procedure:

  • Initial Rinse (in a fume hood):

    • Rinse the glassware 2-3 times with a small amount of a suitable organic solvent in which this compound is soluble, such as acetone or ethanol.

    • Collect all rinsate in your designated "Halogenated Organic Waste" container. This step is crucial to remove the bulk of the chemical residue.

  • Detergent Wash:

    • Wash the glassware with a warm solution of laboratory-grade detergent and water. Use a brush to scrub all surfaces if necessary.

  • Tap Water Rinse:

    • Rinse the glassware thoroughly with tap water to remove all detergent.

  • Final Rinse:

    • Perform a final rinse 3-4 times with deionized water to remove any remaining impurities.[7]

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven as appropriate.

Protocol for Small-Scale Spill Cleanup

Objective: To safely clean up a small spill (less than 5 grams) of solid this compound.

Materials:

  • Full PPE: lab coat, safety goggles, chemical-resistant gloves.

  • Inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Scoop or brush and dustpan (spark-proof if available).

  • Sealable plastic bags for waste collection.

  • Hazardous waste labels.

Procedure:

  • Alert and Isolate:

    • Alert personnel in the immediate area of the spill.

    • If the spill is in a poorly ventilated area or if dust is generated, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill:

    • Carefully cover the spill with an inert absorbent material to prevent the powder from becoming airborne.[8][9]

  • Collect the Waste:

    • Gently sweep or scoop the mixture of the spilled chemical and absorbent material.[9] Avoid creating dust.

    • Place the collected material into a sealable plastic bag.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), and place the towel in the waste bag.

    • Follow with a wipe-down using soap and water.

  • Package and Label Waste:

    • Seal the bag and then place it inside a second bag (double-bagging).[8]

    • Attach a completed hazardous waste label to the outer bag, identifying the contents as "this compound spill debris."

  • Dispose of Waste:

    • Arrange for the disposal of the waste through your institution's EHS department.

  • Final Steps:

    • Remove and dispose of your gloves in the hazardous waste stream.

    • Wash your hands thoroughly with soap and water.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

waste_disposal_workflow start Waste Generation (Contains this compound) waste_type Is the waste primarily liquid or solid? start->waste_type liquid_waste Liquid Waste Stream waste_type->liquid_waste Liquid solid_waste Solid Waste Stream waste_type->solid_waste Solid liquid_container Transfer to a designated, leak-proof 'Halogenated Organic Liquid Waste' container. liquid_waste->liquid_container solid_container Place in a designated, sealed 'Halogenated Organic Solid Waste' container. solid_waste->solid_container check_compatibility Ensure compatibility with other waste in the container. (No strong oxidizers) liquid_container->check_compatibility label_container Properly label the container with contents and hazard warnings. solid_container->label_container check_compatibility->label_container store_waste Store in a designated satellite accumulation area, away from incompatible materials. label_container->store_waste disposal_pickup Arrange for pickup by the institutional Environmental Health & Safety (EHS) department or a licensed waste contractor. store_waste->disposal_pickup end End of Process disposal_pickup->end

Caption: Workflow for the segregation and disposal of this compound waste.

References

Addressing poor solubility of Methyl 4-bromobenzoate in reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor solubility of methyl 4-bromobenzoate (B14158574) in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of methyl 4-bromobenzoate?

This compound is an aromatic ester that typically appears as a colorless to pale yellow liquid or a white crystalline powder.[1][2][3] It is known to be insoluble in water.[2][4][5][6][7] Its solubility in common organic solvents is moderate to slight.[1][2][6]

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps I should take?

Poor solubility is a common issue with aromatic compounds like this compound. The initial troubleshooting steps should focus on solvent selection and temperature adjustment. Ensure that the chosen solvent is appropriate for both the this compound and the other reactants. If the compound remains insoluble at room temperature, a gradual increase in temperature can enhance solubility.[8][9]

Q3: Can changing the solvent improve the solubility of this compound?

Yes, changing the solvent or using a co-solvent system can significantly improve solubility.[10][11][12] While it has limited solubility in some common solvents, exploring a range of options is recommended. The principle of "like dissolves like" suggests that solvents with similar polarity to this compound may be more effective.

Q4: How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility increases with temperature.[8][9][13] This is because the additional heat provides the energy needed to overcome the intermolecular forces in the solid crystal lattice.[8][9] Therefore, carefully heating the reaction mixture can be a straightforward method to dissolve this compound. However, it is crucial to consider the thermal stability of all reactants and the boiling point of the solvent.

Q5: What is phase-transfer catalysis, and can it help with the solubility issues of this compound?

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[14][15] A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can occur.[15][16] This can be particularly useful when one of the reactants, like this compound, is poorly soluble in the reaction medium where the other reactant resides.[17][18]

Troubleshooting Guide

Issue: this compound is not dissolving in the reaction mixture.

This guide provides a systematic approach to addressing the poor solubility of this compound.

Solubility Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
WaterInsoluble[2][4][5][6][7]
EthanolModerately Soluble[1]
EtherModerately Soluble[1]
ChloroformSlightly Soluble[2][6]
MethanolSlightly Soluble[2][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound observed solvent_check Is the solvent appropriate for an aromatic ester? start->solvent_check temp_increase Gradually increase temperature (monitor stability) solvent_check->temp_increase Yes change_solvent Change to a more suitable solvent (e.g., Toluene, THF, Dioxane) solvent_check->change_solvent No dissolved_check1 Is the compound dissolved? temp_increase->dissolved_check1 cosolvent Add a co-solvent (e.g., THF, Dioxane, Toluene) dissolved_check1->cosolvent No end_success Proceed with reaction dissolved_check1->end_success Yes dissolved_check2 Is the compound dissolved? cosolvent->dissolved_check2 ptc Consider Phase-Transfer Catalysis (for heterogeneous reactions) dissolved_check2->ptc No dissolved_check2->end_success Yes end_fail Re-evaluate entire reaction conditions ptc->end_fail change_solvent->temp_increase

Caption: Troubleshooting workflow for addressing poor solubility.

Experimental Protocols

Protocol 1: Improving Solubility using a Co-solvent System in a Suzuki-Miyaura Coupling Reaction

This protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction where the solubility of this compound is enhanced by using a co-solvent system.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Primary solvent (e.g., Water)

  • Co-solvent (e.g., Toluene, Dioxane, or THF)

  • Reaction flask

  • Stir bar

  • Condenser

  • Heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add the co-solvent (e.g., Toluene) to the flask, followed by the primary solvent (e.g., water). A common ratio is 3:1 to 5:1 organic co-solvent to water. The goal is to create a biphasic mixture where the catalyst and organic-soluble reagents can interact effectively.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 eq) to the reaction mixture.

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to a temperature appropriate for the chosen solvent system and catalyst (typically 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS). The reaction mixture should become homogeneous or remain a well-stirred biphasic system as the reaction proceeds.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of Methyl 4-bromobenzoate (B14158574) and compares it with structurally similar compounds, Methyl benzoate (B1203000) and Methyl 4-chlorobenzoate. This analysis is supported by experimental data and standardized protocols to ensure reproducibility and accurate interpretation.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for Methyl 4-bromobenzoate and its analogues. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

CompoundAromatic Protons (ortho to -COOCH₃)Aromatic Protons (meta to -COOCH₃)Methyl Protons (-OCH₃)
This compound δ 7.87 (d, J = 8.6 Hz, 2H)[1]δ 7.55 (d, J = 8.6 Hz, 2H)[1]δ 3.87 (s, 3H)[1]
Methyl benzoate δ 8.02-7.97 (m, 2H)[2]δ 7.47-7.32 (m, 3H)[2]δ 3.83 (s, 3H)[2]
Methyl 4-chlorobenzoate δ 7.94 (d, J = 8.6 Hz, 2H)[2]δ 7.37 (d, J = 8.6 Hz, 2H)[2]δ 3.87 (s, 3H)[2]
  • d : doublet, s : singlet, m : multiplet, J : coupling constant in Hertz (Hz)

The data clearly illustrates the effect of the para-substituent on the chemical shifts of the aromatic protons. The electron-withdrawing nature of the bromine and chlorine atoms in the 4-position causes a downfield shift of the aromatic protons compared to the unsubstituted Methyl benzoate. The two distinct doublets in the spectra of the halogenated compounds, with identical coupling constants, are characteristic of a 1,4-disubstituted benzene (B151609) ring. The singlet for the methyl protons remains relatively consistent across the three compounds.

Structural Interpretation of this compound ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits a simple and highly symmetrical pattern.

  • Aromatic Region: Two doublets are observed. The downfield doublet at δ 7.87 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing ester group. The upfield doublet at δ 7.55 ppm is assigned to the two aromatic protons meta to the ester group (and ortho to the bromine atom). The coupling constant of J = 8.6 Hz is a typical value for ortho-coupling between adjacent aromatic protons.[1]

  • Aliphatic Region: A sharp singlet at δ 3.87 ppm integrates to three protons, which is characteristic of the methyl ester group (-COOCH₃).[1]

The clear splitting pattern and integration values are consistent with the 1,4-disubstituted aromatic structure of this compound.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A standard procedure for preparing a sample for ¹H NMR analysis of a small organic molecule like this compound is as follows:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound.[3]

  • Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small, clean vial.

  • Adding the Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette during the transfer to prevent magnetic field inhomogeneities.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectrum Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum using a modern NMR spectrometer:

  • Instrument Setup: The spectrometer is set up with the appropriate probe and pre-existing experimental parameters are loaded.

  • Sample Insertion: The prepared NMR tube is placed in a spinner turbine and inserted into the magnet.

  • Locking: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Parameter Adjustment: The acquisition parameters, such as the number of scans, pulse width, and acquisition time, are adjusted based on the sample concentration and the desired signal-to-noise ratio.

  • Acquisition: The Free Induction Decay (FID) is acquired.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.

  • Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons, and the chemical shift of each peak is determined.

Visualizing Relationships and Workflows

To further clarify the interpretation and experimental process, the following diagrams are provided.

Signal_Splitting cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons H_ortho Ha (ortho to COOCH3) δ 7.87 H_meta Hb (meta to COOCH3) δ 7.55 H_ortho->H_meta J = 8.6 Hz H_methyl Hc (-OCH3) δ 3.87

Spin-spin coupling in this compound.

NMR_Workflow Sample_Prep Sample Preparation Insert_Sample Insert Sample into Magnet Sample_Prep->Insert_Sample Locking Locking on Deuterium Signal Insert_Sample->Locking Shimming Shimming for Field Homogeneity Locking->Shimming Acquisition Data Acquisition (FID) Shimming->Acquisition Processing Data Processing (Fourier Transform) Acquisition->Processing Analysis Spectrum Analysis (Phasing, Referencing, Integration) Processing->Analysis

General experimental workflow for NMR spectroscopy.

References

A Comparative Guide to Purity Analysis of Methyl 4-bromobenzoate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Methyl 4-bromobenzoate (B14158574), a key building block in organic synthesis, is no exception. Accurate determination of its purity is essential to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of methyl 4-bromobenzoate. This comparison is supported by experimental protocols and performance data to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Methods

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and the intended application. For this compound, a non-volatile and thermally stable compound, several methods are applicable.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for separating this compound from non-volatile impurities like 4-bromobenzoic acid.Suitable for volatile and thermally stable compounds. This compound can be analyzed by GC due to its stability at elevated temperatures.Provides structural confirmation and absolute quantification without the need for a specific reference standard of the analyte.
Precision (%RSD) Typically ≤ 2%Typically ≤ 5%Typically ≤ 1%[1]
Accuracy (% Recovery) 98-102%95-105%97-103%
Sensitivity High, dependent on the detector (e.g., UV-Vis).High, especially with sensitive detectors like Flame Ionization Detector (FID).Generally lower sensitivity compared to chromatographic techniques.
Analysis Time Moderate (typically 10-30 minutes per sample).Fast for simple mixtures (typically 10-20 minutes per sample).Low to moderate throughput, requires longer acquisition times for high precision.
Key Advantages Versatile, robust, and widely available. Can separate a wide range of impurities.High separation efficiency and speed for volatile compounds.Provides structural information, is a primary ratio method, and does not require a reference standard of the analyte for quantification.
Limitations Requires use of solvents, potential for analyte degradation under harsh mobile phase conditions.Limited to thermally stable and volatile compounds.Lower sensitivity, requires more expensive equipment and specialized expertise.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instruments and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the determination of the purity of this compound and the quantification of its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

Gas Chromatography (GC) Protocol

This method is suitable for the quantification of this compound and volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using an internal standard.[2]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).

  • Data Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Potential Impurities in this compound

The purity analysis of this compound should consider potential impurities arising from its synthesis. The most common synthetic route is the Fischer esterification of 4-bromobenzoic acid with methanol.[3] Therefore, potential impurities include:

  • 4-bromobenzoic acid: The unreacted starting material.

  • Other isomeric bromobenzoic acids: If the starting material is not pure.

  • By-products from side reactions: Depending on the reaction conditions.

  • Residual solvents: From the reaction and purification steps.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound using HPLC and the decision-making process for selecting an appropriate analytical method.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh This compound dissolve Dissolve in acetonitrile weigh->dissolve inject Inject sample into HPLC system dissolve->inject separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on area percent integrate->calculate report report calculate->report Purity Report

HPLC Analysis Workflow for this compound

method_selection cluster_criteria Analytical Requirements cluster_methods Recommended Method start Purity Analysis of This compound req1 Need for structural confirmation? start->req1 req2 Are impurities volatile? req1->req2 No qnmr qNMR req1->qnmr Yes req3 High throughput needed? req2->req3 No gc GC req2->gc Yes hplc HPLC req3->hplc Yes req3->gc No

Decision Tree for Method Selection

Conclusion

For the routine purity analysis of this compound, HPLC is a robust and versatile technique capable of separating the main component from its key non-volatile impurity, 4-bromobenzoic acid. GC offers a faster alternative if the primary concern is volatile impurities and the analyte's thermal stability is assured. qNMR stands out as a powerful, non-destructive primary method that provides absolute purity determination without the need for a specific reference standard of this compound, making it highly valuable for the certification of reference materials. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and the desired sample throughput.

References

A Comparative Guide to the Reactivity of Methyl 4-bromobenzoate and Methyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. Aryl halides are foundational building blocks, frequently employed in powerful palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of the reactivity of two common aryl halide building blocks: Methyl 4-bromobenzoate (B14158574) and Methyl 4-chlorobenzoate (B1228818), supported by established chemical principles and illustrative experimental data.

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for the studied compounds is the carbon-halogen (C-X) bond dissociation energy. The Carbon-Bromine (C-Br) bond in Methyl 4-bromobenzoate is significantly weaker than the Carbon-Chlorine (C-Cl) bond in Methyl 4-chlorobenzoate. This fundamental difference leads to a generally higher reactivity for the bromo-analog, as the oxidative addition of the aryl halide to the palladium catalyst, often the rate-limiting step, occurs more readily.

Consequently, this compound typically offers faster reaction times and higher yields under standard catalytic conditions. Conversely, while Methyl 4-chlorobenzoate is often a more cost-effective starting material, its lower reactivity may necessitate the use of more sophisticated and expensive catalyst systems, higher temperatures, or longer reaction times to achieve comparable results.[1] The choice between these two reagents therefore represents a classic trade-off between substrate cost and reactivity.

Data Presentation: Physicochemical Properties and Reactivity Comparison

A summary of the key physical and chemical properties of this compound and Methyl 4-chlorobenzoate is presented below, alongside a representative comparison of their performance in a typical Suzuki-Miyaura cross-coupling reaction.

PropertyThis compoundMethyl 4-chlorobenzoate
Molecular Formula C₈H₇BrO₂C₈H₇ClO₂
Molecular Weight 215.04 g/mol [1][2]170.59 g/mol [3]
CAS Number 619-42-1[1][2]1126-46-1[3]
Appearance White to off-white crystalline powderWhite crystalline solid
Melting Point 77-81 °C[2]41-44 °C
C-X Bond Dissociation Energy (approx.) ~82.6 kcal/mol (for Bromobenzene)[1]~97.6 kcal/mol (for Chlorobenzene)[1]

Illustrative Suzuki-Miyaura Coupling Reaction Comparison

The following data is illustrative, based on general reactivity trends for aryl bromides versus aryl chlorides in Suzuki-Miyaura cross-coupling reactions.[2] Actual results can vary based on the specific reaction partners, catalyst system, and conditions employed.

ParameterThis compoundMethyl 4-chlorobenzoate
Reaction Suzuki-Miyaura coupling with Phenylboronic AcidSuzuki-Miyaura coupling with Phenylboronic Acid
Catalyst System Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Base Na₂CO₃Na₂CO₃
Solvent Toluene (B28343)/Ethanol/WaterToluene/Ethanol/Water
Temperature 80 °C80 °C
Reaction Time 4 hours24 hours
Typical Yield >90%<50% (often requires more active catalyst for higher yield)

Mandatory Visualization

The following diagrams illustrate the key factors influencing the reactivity of the two compounds and a typical workflow for a cross-coupling experiment.

G cluster_0 Factors Influencing Reactivity cluster_1 Comparison bond_energy C-X Bond Dissociation Energy oxidative_addition Rate of Oxidative Addition to Pd(0) bond_energy->oxidative_addition inversely proportional to reactivity Reactivity in Cross-Coupling oxidative_addition->reactivity directly proportional to C_Br C-Br Bond (weaker) ~82.6 kcal/mol C_Cl C-Cl Bond (stronger) ~97.6 kcal/mol

Factors determining the reactivity of aryl halides.

G start Reaction Setup reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor workup Reaction Work-up (Quench, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are representative experimental protocols for common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Methyl 4-halobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Methyl 4-halobenzoate, phenylboronic acid, potassium phosphate, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add toluene and water, and sparge the solution with the inert gas for 15 minutes.

  • In a separate vial under the inert atmosphere, add Palladium(II) acetate and SPhos, and dissolve in a small amount of toluene.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note on Reactivity: When using this compound, the reaction is often complete within a few hours. For Methyl 4-chlorobenzoate, longer reaction times (12-24 hours) or the use of more active (and often more expensive) phosphine (B1218219) ligands and pre-catalysts may be necessary to achieve a high yield.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of an aryl halide with a primary or secondary amine.

Materials:

  • Methyl 4-halobenzoate (1.0 mmol, 1.0 equiv)

  • Aniline (B41778) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add Methyl 4-halobenzoate and toluene.

  • Add aniline to the mixture.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Note on Reactivity: The Buchwald-Hartwig amination of aryl chlorides like Methyl 4-chlorobenzoate is generally more challenging than that of the corresponding aryl bromides.[3] Achieving good yields with the chloro-analog often requires carefully selected, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos.

Conclusion

References

A Comparative Guide to the Synthesis of Methyl 4-bromobenzoate: A Traditional vs. Greener Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is a paramount concern. Methyl 4-bromobenzoate (B14158574), a crucial building block in the pharmaceutical and fine chemical industries, is traditionally synthesized via Fischer esterification. This guide provides a comprehensive comparison of this established method with a novel, greener synthetic route utilizing a recyclable iron-supported zirconium/titanium solid acid catalyst.

This report details the experimental protocols for both the traditional and the new synthetic routes, presenting a clear comparison of their performance based on experimental data. The objective is to provide a thorough analysis to aid in the selection of the most appropriate synthetic strategy, considering factors such as yield, reaction conditions, and environmental impact.

Performance Comparison: Fischer Esterification vs. Solid Acid Catalysis

The following table summarizes the key performance indicators for the synthesis of Methyl 4-bromobenzoate using the traditional Fischer esterification and the novel solid acid-catalyzed method.

ParameterTraditional Route: Fischer Esterification New Route: Solid Acid-Catalyzed Esterification
Starting Material 4-Bromobenzoic Acid4-Bromobenzoic Acid
Key Reagents Methanol (B129727), Sulfuric Acid (catalyst)Methanol, Iron-supported Zr/Ti solid acid catalyst
Reaction Temperature Reflux (approx. 65 °C)120 °C
Reaction Time 4 - 10 hours6 hours
Typical Yield ~99%Not explicitly stated for 4-bromo derivative, but high for others
Catalyst Recyclability NoYes
Key Advantages High yield, well-established, simple procedure.Catalyst is recyclable, environmentally friendly ("green" chemistry).
Key Disadvantages Use of corrosive sulfuric acid, catalyst is not recyclable, potential for acidic waste generation.Higher reaction temperature, catalyst preparation required.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences between the two synthetic routes, the following workflow diagrams are provided.

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Mix_and_Reflux Mix and Reflux with Sulfuric Acid 4-Bromobenzoic_Acid->Mix_and_Reflux Methanol Methanol Methanol->Mix_and_Reflux Neutralization Neutralization Mix_and_Reflux->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Methyl_4-bromobenzoate This compound Purification->Methyl_4-bromobenzoate

Figure 1: Workflow for the traditional Fischer Esterification synthesis of this compound.

Solid_Acid_Catalysis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Heat_and_Stir Heat and Stir at 120°C 4-Bromobenzoic_Acid->Heat_and_Stir Methanol Methanol Methanol->Heat_and_Stir Solid_Acid_Catalyst Fe/Zr/Ti Solid Acid Catalyst Solid_Acid_Catalyst->Heat_and_Stir Filtration Filtration to Recover Catalyst Heat_and_Stir->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification Solvent_Removal->Purification Methyl_4-bromobenzoate This compound Purification->Methyl_4-bromobenzoate

Figure 2: Workflow for the new solid acid-catalyzed synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two synthetic routes.

Traditional Route: Fischer Esterification

The Fischer esterification is a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1]

Materials:

  • 4-Bromobenzoic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by recrystallization or column chromatography.

New Route: Solid Acid-Catalyzed Esterification

This novel approach employs a heterogeneous solid acid catalyst, which can be easily recovered and reused, making it a more environmentally friendly alternative.[2][3]

Catalyst Preparation (Iron-supported Zr/Ti Solid Acid): [2]

  • Prepare a 50% dichlorooxozirconium solution and a 30% iron (III) chloride solution.

  • Mix the solutions according to the desired molar ratios (e.g., Fe:Zr:Ti = 2:1:1).[2]

  • Add tetrabutyl titanate to the mixture under rapid stirring.

  • Dry the resulting mixture in an oven at 100°C for over 12 hours until a constant weight is achieved.

  • Immerse the dry powder in 2 mol/L sulfuric acid for 24 hours.

  • Dry the acid-treated powder at 120°C for 24 hours.

  • Finally, calcine the dried powder in a Muffle furnace at 550°C for 12 hours.

Esterification Procedure: [2]

  • In a flask, combine 0.50 g of 4-bromobenzoic acid, 10.00 mL of methanol, and 0.05 g of the prepared iron-supported Zr/Ti solid acid catalyst.[2]

  • Stir the mixture in an oil bath at 120°C.[2]

  • Monitor the reaction progress using TLC. The reaction is typically run for 6 hours.[2]

  • After the reaction is complete, filter the mixture to recover the solid acid catalyst.

  • Remove the methanol from the filtrate by rotary evaporation.

  • Dissolve the resulting product in ethyl acetate (B1210297) for further purification if necessary.

Conclusion

The traditional Fischer esterification remains a highly effective method for the synthesis of this compound, offering high yields and utilizing a straightforward procedure. However, its reliance on a corrosive and non-recyclable acid catalyst presents environmental and handling challenges.

The novel synthetic route using an iron-supported zirconium/titanium solid acid catalyst offers a compelling "green" alternative. The key advantage of this method is the reusability of the catalyst, which significantly reduces waste and environmental impact. While this method requires a higher reaction temperature and an initial investment in catalyst preparation, its sustainability and potential for long-term cost-effectiveness in large-scale production make it a promising avenue for future applications in the chemical and pharmaceutical industries. Further optimization of the solid acid-catalyzed reaction to match the high yields of the Fischer esterification for 4-bromobenzoic acid specifically would solidify its position as a superior synthetic strategy.

References

A Spectroscopic Comparison of Methyl 4-bromobenzoate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of Methyl 4-bromobenzoate (B14158574) and its key derivatives. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols.

Methyl 4-bromobenzoate is a versatile intermediate in organic synthesis, widely utilized in the pharmaceutical and material sciences. Its reactivity, primarily centered around the bromine substituent and the ester functionality, allows for a variety of chemical transformations. Understanding the spectroscopic signatures of this compound and its derivatives is crucial for reaction monitoring, product identification, and quality control. This guide presents a detailed comparison of the spectroscopic data for this compound and the products of its common reactions: hydrolysis, amination, and Suzuki coupling.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its reaction products: 4-bromobenzoic acid, Methyl 4-aminobenzoate, and Methyl 4-phenylbenzoate.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAr-H (ortho to COOCH₃)Ar-H (ortho to Br/NH₂/Ph)-OCH₃-NH₂Ar-H (biphenyl)
This compound7.89 (d, 2H)7.60 (d, 2H)3.92 (s, 3H)--
4-Bromobenzoic acid7.92 (d, 2H)7.67 (d, 2H)---
Methyl 4-aminobenzoate7.85 (d, 2H)6.63 (d, 2H)3.82 (s, 3H)4.08 (br s, 2H)-
Methyl 4-phenylbenzoate8.08 (d, 2H)7.65 (d, 2H)3.94 (s, 3H)-7.35-7.50 (m, 5H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=OC-Br/C-NH₂/C-PhC (Ar)C (Ar)C (Ar)C (Ar)-OCH₃
This compound166.4128.0131.7131.1129.9-52.5
4-Bromobenzoic acid167.1127.5132.3131.4130.3--
Methyl 4-aminobenzoate167.5151.0131.5119.7113.7-51.5
Methyl 4-phenylbenzoate167.0145.0139.8130.1129.0128.252.2

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundC=O StretchC-O StretchC-Br StretchN-H StretchAr C-H Stretch
This compound172512781012-3000-3100
4-Bromobenzoic acid168512881010-3000-3100
Methyl 4-aminobenzoate16981275-3350, 34503000-3100
Methyl 4-phenylbenzoate17201275--3000-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺[M+2]⁺Key Fragments
This compoundC₈H₇BrO₂215.04214, 2161:1183, 185 ([M-OCH₃]⁺), 155, 157 ([M-COOCH₃]⁺)
4-Bromobenzoic acidC₇H₅BrO₂201.02200, 2021:1183, 185 ([M-OH]⁺), 155, 157 ([M-COOH]⁺)
Methyl 4-aminobenzoateC₈H₉NO₂151.16151-120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)
Methyl 4-phenylbenzoateC₁₄H₁₂O₂212.24212-181 ([M-OCH₃]⁺), 152 ([M-COOCH₃-H]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of the compared products from this compound are provided below.

Protocol 1: Hydrolysis of this compound to 4-bromobenzoic acid
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol (B129727) and water.

  • Addition of Base: Add sodium hydroxide (B78521) (2.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromobenzoic acid.

Protocol 2: Synthesis of Methyl 4-aminobenzoate

This reaction is typically carried out via a nucleophilic aromatic substitution, which is challenging with an unactivated aryl bromide. A more common route is the reduction of methyl 4-nitrobenzoate. However, for the purpose of illustrating a transformation of the bromine group, a copper-catalyzed amination is described.

  • Reaction Setup: To a sealed tube, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Reagents: Add potassium carbonate (2.0 eq) and a solution of aqueous ammonia (B1221849) (excess) in DMSO.

  • Heating: Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 4-aminobenzoate.

Protocol 3: Suzuki Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base: Add a 2M aqueous solution of sodium carbonate and toluene.

  • Reflux: Heat the biphasic mixture to reflux for 12 hours under an inert atmosphere.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield Methyl 4-phenylbenzoate.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and the general workflow for spectroscopic analysis.

Reaction_Pathway MB This compound BA 4-Bromobenzoic acid MB->BA Hydrolysis (NaOH, H₂O/MeOH) MA Methyl 4-aminobenzoate MB->MA Amination (CuI, L-proline, NH₃) MP Methyl 4-phenylbenzoate MB->MP Suzuki Coupling (PhB(OH)₂, Pd(PPh₃)₄)

Caption: Reaction pathways from this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (this compound) reaction Chemical Reaction (Hydrolysis, Amination, etc.) start->reaction workup Work-up and Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation and Comparison nmr->data ir->data ms->data

Caption: General experimental workflow for synthesis and analysis.

A Comparative Guide to Alternative Reagents for Methyl 4-bromobenzoate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While aryl bromides, such as Methyl 4-bromobenzoate (B14158574), are common electrophilic partners, a range of alternative reagents can offer advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of the performance of various alternatives to Methyl 4-bromobenzoate, supported by experimental data and detailed protocols.

Performance Comparison of Aryl Halides and Pseudohalides

The choice of the electrophilic partner in a Suzuki-Miyaura coupling reaction significantly impacts the reaction conditions required and the overall efficiency of the transformation. The reactivity of the leaving group is a critical factor, with the general trend for halides being I > Br > Cl > F.[1] Pseudohalides, such as triflates and tosylates, also serve as effective leaving groups. The following table summarizes the relative performance of common alternatives to this compound.

Electrophilic PartnerGeneral ReactivityAdvantagesDisadvantagesTypical Catalyst System
Methyl 4-iodobenzoate (B1621894) HighestHigh reactivity allows for milder reaction conditions and lower catalyst loadings.[2]Higher cost and lower stability compared to bromides and chlorides.[3][4]Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂).
Methyl 4-chlorobenzoate (B1228818) LowerCost-effective and widely available.Requires more active catalyst systems (e.g., with bulky, electron-rich ligands) and often harsher reaction conditions (higher temperatures).[2][5][6][7]Pd catalysts with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or Ni catalysts.[1]
Methyl 4-trifluoromethanesulfonyloxybenzoate (Methyl 4-triflyloxybenzoate) VariableCan be more reactive than bromides in certain contexts.[8]Reactivity is highly dependent on the specific catalyst system and nucleophilic partner.[9][10][11]Often requires specific ligand systems for optimal performance.
Methyl 4-tosyloxybenzoate Lower than BromidesMore stable than some reactive halides.Generally less reactive than bromides and triflates, requiring more forcing conditions.[12]Specialized palladium catalysts with electron-rich ligands.[13][14]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction using this compound and its alternatives. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Aryl Bromide)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene/Water (5:1)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[15]

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-chlorobenzoate (Aryl Chloride)

Materials:

  • Methyl 4-chlorobenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Potassium fluoride (B91410) (KF) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add Methyl 4-chlorobenzoate, the arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and KF to a dry Schlenk flask.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of Methyl 4-tosyloxybenzoate (Aryl Tosylate)

Materials:

  • Methyl 4-tosyloxybenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • CM-phos (a type of indolyl phosphine ligand) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (B91453), anhydrous

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 4-tosyloxybenzoate, the arylboronic acid, Pd(OAc)₂, CM-phos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.[14]

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the core catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (Oxidative Addition) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base (Transmetalation) Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 (Reductive Elimination) Ar-X Aryl Halide/Pseudohalide (e.g., this compound) R-B(OR)2 Organoboron Reagent Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

A comparative study of different palladium catalysts for Methyl 4-bromobenzoate cross-coupling.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Methyl 4-bromobenzoate (B14158574)

For researchers and professionals in drug development and materials science, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile and reliable means to couple aryl halides with various partners. This guide provides a comparative analysis of different palladium catalysts for the cross-coupling of Methyl 4-bromobenzoate, a common building block in the synthesis of pharmaceuticals and functional materials. The performance of selected catalysts in Heck and Suzuki-Miyaura coupling reactions is compared, supported by experimental data.

Performance Comparison of Palladium Catalysts

The choice of catalyst, ligand, and reaction conditions is critical for the success of a cross-coupling reaction, directly impacting yield, reaction time, and catalyst loading. Below is a summary of the performance of different palladium catalyst systems in the Heck and Suzuki-Miyaura coupling of this compound and analogous aryl bromides.

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Heck Coupling Pd(OAc)₂ / P(o-tol)₃Methyl acrylateEt₃NDMF100-12018-24~95[1]
Heck Coupling Pd/CStyreneNa₂CO₃NMP140-High[2]
Heck Coupling Pd EnCatStyreneNa₂CO₃NMP1202>95[2]
Suzuki-Miyaura Pd(OAc)₂ / PPh₃2-BromotolueneK₂CO₃Toluene (B28343)/H₂O80-9012-2485[1]
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/Ethanol/H₂O---[3]
Suzuki-Miyaura PdCl₂(dppf)Phenylboronic acidK₂CO₃DMF8012~92[4]

Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison should be made with caution.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and adaptation of these methods to new substrates.

General Procedure for Heck Cross-Coupling[1]
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) and the alkene (e.g., methyl acrylate, 1.5 equiv.) in an appropriate solvent such as DMF.

  • Base Addition: Add a suitable base, for example, triethylamine (B128534) (2.0 equiv.), to the solution.

  • Degassing: Degas the mixture with an inert gas like argon for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (B1210297) (0.03 equiv.), and a phosphine (B1218219) ligand, like tri(o-tolyl)phosphine (0.06 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the desired product.

General Procedure for Suzuki-Miyaura Cross-Coupling[1][3]
  • Reaction Setup: To a round-bottom flask, add the aryl bromide (e.g., this compound, 1.0 equiv.), the organoboron reagent (e.g., an arylboronic acid, 1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, for instance, a mixture of toluene and water (e.g., in a 4:1 ratio).

  • Degassing: Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (0.02 equiv.) and a ligand like triphenylphosphine (B44618) (0.08 equiv.), or a pre-formed catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental steps of the Suzuki-Miyaura catalytic cycle.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aryl Halide, Coupling Partner, and Base B Add Solvent A->B C Degas with Inert Gas B->C D Add Palladium Catalyst and Ligand C->D E Heat and Stir D->E F Monitor Reaction Progress E->F G Cool and Quench Reaction F->G H Extraction G->H I Purification H->I

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)-X Ln pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' Ln pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

References

Verifying the Structure of a Novel Biphenyl Compound Synthesized from Methyl 4-bromobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a novel biphenyl (B1667301) compound, Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, synthesized from Methyl 4-bromobenzoate (B14158574). It offers a detailed examination of its synthesis and structural verification, alongside a comparative look at alternative synthetic precursors. The experimental data and protocols furnished herein serve as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities.

Performance Comparison of Aryl Halides in Biaryl Synthesis

The choice of starting material is critical in cross-coupling reactions for biaryl synthesis. This section compares the performance of Methyl 4-bromobenzoate with its iodo- and chloro-analogs in a typical Suzuki-Miyaura coupling reaction.

ParameterMethyl 4-iodobenzoateThis compoundMethyl 4-chlorobenzoate
Reactivity HighModerateLow
Typical Reaction Time 1-4 hours2.5-12 hours8-24 hours
Typical Yield >90%85-95%<60% (with standard catalysts)
Catalyst Requirement Standard Pd catalystsStandard Pd catalystsOften requires specialized, bulky phosphine (B1218219) ligands
Relative Cost HighModerateLow

Synthesis and Characterization of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate

A novel biphenyl compound, Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, was synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction. The structural integrity of the synthesized compound was rigorously verified using a suite of spectroscopic techniques.

Synthetic Workflow

The synthesis of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate from this compound is achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. The general workflow for this synthesis and subsequent characterization is depicted below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound D Suzuki-Miyaura Coupling A->D B 4-Methoxyphenylboronic acid B->D C Pd Catalyst & Base C->D E Crude Product D->E F Column Chromatography E->F G Pure Methyl 4'-methoxy- [1,1'-biphenyl]-4-carboxylate F->G H NMR Spectroscopy (1H, 13C) G->H I Mass Spectrometry (MS) G->I J Infrared Spectroscopy (IR) G->J K Structural Verification H->K I->K J->K

A flowchart illustrating the synthesis and characterization process.
Experimental Protocols

Synthesis of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate:

A Schlenk tube is charged with this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst (e.g., Pd/HCCP-DABP, 0.3 mol%).[1] A solvent mixture of ethanol (B145695) and water (3 mL, v:v=1:1) is added. The tube is evacuated and backfilled with nitrogen. The reaction mixture is then stirred at 50 °C for 2.5 hours.[1] Following completion, the mixture is cooled and extracted with dichloromethane. The combined organic phases are dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product.[1]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Mass Spectrometry (MS): Mass spectral data was obtained to confirm the molecular weight of the synthesized compound.[2]

  • Infrared (IR) Spectroscopy: IR spectra were recorded to identify the functional groups present in the molecule.

Characterization Data Summary
TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.01 (d, J=7.2 Hz, 2H), 7.65 (d, J=7.2 Hz, 2H), 7.59 (d, J=7.2 Hz, 2H), 7.01 (d, J=7.6 Hz, 2H), 3.87 (s, 3H), 3.85 (s, 3H).[3]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 167.1, 159.1, 140.9, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4, 52.2.[4]
Mass Spectrum (m/z) 242.27 (M+).[5]
IR (KBr, cm⁻¹) 3000-2850 (C-H stretch), 1720 (C=O stretch, ester), 1610, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether).

Hypothetical Biological Signaling Pathway Modulation

Biphenyl structures are prevalent in pharmacologically active molecules. A novel compound such as Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate could potentially interact with various biological signaling pathways. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway.

G Hypothetical Signaling Pathway Interaction A Novel Compound (Methyl 4'-methoxy- [1,1'-biphenyl]-4-carboxylate) C Kinase Domain A->C Inhibition B Receptor Tyrosine Kinase B->C Activation D Downstream Signaling (e.g., MAPK Pathway) C->D E Cellular Response (e.g., Proliferation, Differentiation) D->E

A diagram of a potential biological signaling pathway interaction.

This guide provides a foundational framework for the synthesis, characterization, and potential application of a novel compound derived from this compound. The presented data and protocols are intended to be a starting point for further research and development in the field of medicinal chemistry and materials science.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Analytical Methods for the Precise Quantification of Methyl 4-bromobenzoate (B14158574).

The accurate and precise quantification of Methyl 4-bromobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The objective is to offer a comparative analysis of their performance characteristics, supported by detailed experimental protocols and validation data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as in-process control or final product release testing.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Measurement of the absorbance of ultraviolet or visible light by the analyte in a solution.
Selectivity High, especially with a UV detector. Can resolve the analyte from closely related impurities.Very high, provides structural information for peak identification.Low, susceptible to interference from other chromophoric compounds in the sample matrix.
Sensitivity HighVery HighModerate
Throughput ModerateModerateHigh
Key Advantage Robust and widely applicable for non-volatile and thermally stable compounds.Excellent for the analysis of volatile and semi-volatile compounds, offering high specificity.Simple, rapid, and cost-effective for the analysis of relatively pure samples.
Key Limitation Requires solvent consumption and may have longer run times compared to UV-Vis.Requires the analyte to be volatile and thermally stable.Lacks specificity and is not suitable for complex mixtures without prior separation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate quantification of this compound in bulk drug substances and formulated products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity for the quantification of this compound, particularly for identifying and quantifying trace-level impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 270°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

    • Monitored Ions (for quantification): m/z 214 (M+), 183 (M-OCH3)+.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the method.

UV-Vis Spectroscopy

This method is suitable for a rapid, high-throughput estimation of this compound in pure form or in simple mixtures where interfering substances are absent.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol (B129727).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200-400 nm (typically around 240 nm).

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solution at the λmax against a methanol blank.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Quantitative Data Summary

The following table summarizes the validation parameters for the three analytical methods, established in accordance with the International Council for Harmonisation (ICH) guidelines.

Validation ParameterHPLCGC-MSUV-Vis Spectroscopy
**Linearity (R²) **> 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 205 - 50
Accuracy (% Recovery) 98.0 - 102.097.5 - 102.595.0 - 105.0
Precision (%RSD) < 2.0< 2.5< 3.0
Limit of Detection (LOD) (µg/mL) 0.20.051.0
Limit of Quantification (LOQ) (µg/mL) 0.60.153.0

Visualizing the Cross-Validation Workflow

To effectively manage the cross-validation of these analytical methods, a structured workflow is essential. The following diagram illustrates the key stages of this process.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC method_dev->hplc_dev gcms_dev GC-MS method_dev->gcms_dev uvvis_dev UV-Vis method_dev->uvvis_dev validation Method Validation (ICH Guidelines) hplc_dev->validation gcms_dev->validation uvvis_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity cross_val Cross-Validation: Comparative Analysis linearity->cross_val accuracy->cross_val precision->cross_val lod_loq->cross_val specificity->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp selection Method Selection & Implementation data_comp->selection end End: Final Report selection->end

Caption: A logical workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods for the quantification of this compound demonstrates that HPLC and GC-MS are highly suitable techniques, offering excellent accuracy, precision, and selectivity. HPLC is a robust and versatile method for routine quality control, while GC-MS provides superior specificity, making it ideal for impurity profiling and trace analysis. UV-Vis spectroscopy, though less specific, can be a valuable tool for rapid, high-throughput screening of pure samples. The selection of the optimal method will ultimately depend on the specific analytical requirements, sample characteristics, and available instrumentation. This guide provides the foundational data and protocols to make an informed decision, ensuring the generation of reliable and accurate analytical results in the development and manufacturing of pharmaceuticals.

Benchmarking Methyl 4-bromobenzoate: A Comparative Guide to its Performance in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromobenzoate (B14158574) is a versatile and widely utilized building block in organic synthesis, prized for its reactivity in a multitude of cross-coupling reactions. This guide provides an objective comparison of its performance in several key named reactions, benchmarked against common alternatives. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for substrate selection and reaction optimization in the synthesis of complex molecules and active pharmaceutical ingredients.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Methyl 4-bromobenzoate serves as a robust substrate in a variety of palladium-catalyzed cross-coupling reactions, offering a balance of reactivity and stability. Its performance is benchmarked against its iodo and chloro analogues (methyl 4-iodobenzoate (B1621894) and methyl 4-chlorobenzoate) and the corresponding ethyl ester (ethyl 4-bromobenzoate) to provide a comprehensive overview of its utility.

The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This trend is reflected in the reaction conditions and outcomes detailed below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound consistently delivers high yields in this reaction, albeit under slightly more forcing conditions compared to its iodo counterpart.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10012>95[1]
Methyl 4-iodobenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80295[2]
Methyl 4-chlorobenzoatePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1002485[2]
4-Bromobenzoic acidPhenylboronic acidPdCl₂(dmβ-CD)Na₂CO₃H₂O/MeOHRT2>98[3]
Heck Reaction

In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, this compound demonstrates excellent reactivity, providing high yields of the desired substituted alkene.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Methyl acrylate (B77674)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12018-2485-95[4]
This compound StyrenePd/CNa₂CO₃NMP1301290[4]
4-BromoacetophenoneStyrenePd(OAc)₂ / 1aK₂CO₃DMF/H₂O80492[5]
BromobenzeneStyrenePd EnCatNa₂CO₃NMP1503>95[6]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This compound is a suitable substrate, although it may require slightly elevated temperatures compared to the more reactive aryl iodides.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylacetylene (B144264)[DTBNpP]Pd(crotyl)ClTMPDMSORT285[7]
Methyl 4-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6-12High[4]
4-IodotoluenePhenylacetylenePd/Al₂O₃ / Cu₂O-THF/DMA75-60[8]
BromobenzenePhenylacetyleneCu(I)-PANI@MWCNTKOHDMF135460[9]
Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. This compound undergoes this transformation efficiently, coupling with a variety of amines in the presence of a suitable palladium catalyst and ligand.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aniline (B41778)Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24High[4]
4-BromoanisoleAnilinePd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene80398[1]
4-BromobenzotrifluorideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002495[10]
ChlorobenzeneAnilinePd₂(dba)₃ / GPhosNaOtBuToluene1102492[11]
Stille Coupling

The Stille coupling offers another versatile method for C-C bond formation using organotin reagents. While less common than the Suzuki coupling due to the toxicity of tin compounds, it is a valuable reaction for specific applications.

SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Tributyl(phenyl)tinPd(PPh₃)₄-Toluene1001688[12]
IodobenzenePhenyltrimethyltinPd₂(dba)₃ / AsPh₃Cu(CH₃CN)₄PF₆DMFRT-Complete Conversion[11]
4-IodotolueneTributyl(vinyl)tinPd(PPh₃)₄-THF502491
Aryl BromidesOrganotin ReagentsPd(OAc)₂ / Dabco-DMF110-Good to High[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the named reactions discussed.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Base, and Ligand in Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate and SPhos to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.[1]

Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve this compound and methyl acrylate in DMF.

  • Add triethylamine to the solution.

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the product.[4]

Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.

  • Add DMSO followed by TMP and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add this compound and toluene.

  • Add aniline to the mixture.

  • Seal the tube and heat the reaction to 100 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[4]

Stille Coupling of this compound with Tributyl(phenyl)tin

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)tin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Toluene

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) and tributyl(phenyl)tin.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.[12]

Logical Selection of Aryl Halide Substrates

The choice of aryl halide is a critical parameter in planning a synthesis. The following diagram illustrates a decision-making process for selecting an appropriate aryl halide for a cross-coupling reaction.

G start Start: Need for Aryl Halide Substrate reactivity_need High Reactivity Required? start->reactivity_need cost_concern Cost a Major Constraint? reactivity_need->cost_concern No use_iodide Consider Aryl Iodide (e.g., Methyl 4-iodobenzoate) reactivity_need->use_iodide Yes mild_conditions Mild Conditions Essential? cost_concern->mild_conditions No use_chloride Consider Aryl Chloride (e.g., Methyl 4-chlorobenzoate) (Requires more active catalyst) cost_concern->use_chloride Yes use_bromide Consider Aryl Bromide (e.g., this compound) mild_conditions->use_bromide Yes mild_conditions->use_chloride No

Decision tree for selecting an appropriate aryl halide substrate.

References

A Comparative Guide to Isotopic Labeling Studies Using Derivatives of Methyl 4-Bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for aromatic esters, with a specific focus on the use of methyl 4-bromobenzoate (B14158574) and its derivatives as precursors. Isotopic labeling is a critical technique in drug discovery and metabolic research, enabling the precise tracking of molecules and their transformation products within biological systems. Methyl 4-bromobenzoate serves as a versatile starting material for introducing isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-13 (¹³C) into aromatic rings.

This document outlines and compares the primary methods for isotopic labeling using this compound derivatives, providing detailed experimental protocols, quantitative data for comparison, and a discussion of alternative approaches.

Comparison of Isotopic Labeling Strategies

The primary method for introducing hydrogen isotopes (deuterium and tritium) into the aromatic ring of this compound is through palladium-catalyzed dehalogenative hydrogenation. This approach involves the replacement of the bromine atom with a deuterium or tritium atom from a gaseous source. Two main catalytic systems are employed for this transformation: traditional heterogeneous catalysis using palladium on carbon (Pd/C) and modern homogeneous catalysis.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the different isotopic labeling methods.

ParameterMethod 1: Heterogeneous CatalysisMethod 2: Homogeneous CatalysisMethod 3: Alternative (¹³C Labeling)
Starting Material This compoundThis compound4-Bromobenzoic acid
Isotope Source D₂ or T₂ gasD₂ or T₂ gas¹³CO₂
Catalyst Palladium on Carbon (Pd/C)PdCl₂(amphos)₂Not applicable (Grignard carboxylation)
Typical Reaction Time 4 - 8 hours2 - 6 hours1 - 2 hours
Typical Yield 70 - 90%85 - 98%60 - 80%
Isotopic Purity >95%>98%>99%
Key Advantages Readily available and inexpensive catalyst, well-established method.High yields, excellent functional group tolerance, high isotopic incorporation.[1]Precise placement of the ¹³C label for metabolic flux analysis.
Key Disadvantages Can lead to side reactions, lower functional group tolerance, potential for incomplete isotope incorporation.[1]More complex and expensive catalyst system.[1]Requires a multi-step synthesis, not suitable for hydrogen isotope labeling.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for the compared methods.

Method 1: Heterogeneous Palladium-Catalyzed Deuteration of this compound

This protocol describes a standard procedure for the deuteration of this compound using deuterium gas and a heterogeneous palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., Ethyl Acetate or Methanol)

  • Deuterium gas (D₂)

  • Base (e.g., Sodium Acetate or Triethylamine)

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the base (1.2 eq.) to the solution.

  • Carefully add the 10% Pd/C catalyst (5-10 mol%) to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the reaction vessel and purge several times with deuterium gas.

  • Pressurize the vessel with deuterium gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) to confirm the consumption of the starting material.

  • Upon completion, carefully vent the excess deuterium gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

  • Purify the product by column chromatography on silica (B1680970) gel to yield the [4-²H]-methyl benzoate.

Method 2: Homogeneous Palladium-Catalyzed Tritiation of this compound

This protocol outlines a modern approach for the tritiation of this compound using a homogeneous palladium catalyst, which offers improved yields and functional group tolerance.[1]

Materials:

  • This compound

  • PdCl₂(amphos)₂ catalyst (amphos = (4-(N,N-dimethylamino)phenyl)di-tert-butyl phosphine)

  • Zinc Acetate (Zn(OAc)₂)

  • Anhydrous Dimethylacetamide (DMAc)

  • Tritium gas (T₂)

  • Tritium handling manifold and reaction vessel

  • Scintillation counter for radioactivity measurement

Procedure:

  • In a specialized reaction vessel compatible with tritium gas, combine this compound (1.0 eq.), PdCl₂(amphos)₂ (2-5 mol%), and Zn(OAc)₂ (1.5 eq.).

  • Add anhydrous DMAc to dissolve the reactants under an inert atmosphere.

  • Connect the reaction vessel to a tritium manifold.

  • Introduce tritium gas into the vessel at room temperature.

  • Stir the reaction mixture for 2-6 hours.

  • Monitor the reaction for the incorporation of tritium.

  • Upon completion, the excess tritium gas is recovered.

  • The reaction mixture is carefully worked up to remove the catalyst and solvent.

  • The crude tritiated product is purified by radio-HPLC.

  • The specific activity of the final product, [4-³H]-methyl benzoate, is determined using a calibrated scintillation counter.

Mandatory Visualizations

To visually represent the procedural steps and logical relationships, the following diagrams have been generated.

experimental_workflow cluster_synthesis Isotopic Labeling Synthesis cluster_purification Purification and Analysis cluster_application Application start This compound Derivative reaction Labeling Reaction (e.g., Deuteration, Tritiation) start->reaction Isotope Source Catalyst crude_product Crude Labeled Product reaction->crude_product purification Purification (e.g., Column Chromatography, HPLC) crude_product->purification analysis Analysis (e.g., NMR, MS, Scintillation Counting) purification->analysis final_product Pure Labeled Product analysis->final_product in_vitro In Vitro Studies (e.g., Metabolic Stability) final_product->in_vitro in_vivo In Vivo Studies (e.g., PK/PD, Imaging) final_product->in_vivo catalyst_comparison cluster_heterogeneous Heterogeneous Catalysis cluster_homogeneous Homogeneous Catalysis het_catalyst Pd/C Catalyst het_advantages Advantages: - Readily available - Inexpensive - Easy to remove het_catalyst->het_advantages het_disadvantages Disadvantages: - Lower selectivity - Potential for side reactions - Incomplete incorporation het_catalyst->het_disadvantages hom_catalyst PdCl₂(amphos)₂ Catalyst hom_advantages Advantages: - High yield and selectivity - Excellent functional group tolerance - High isotopic incorporation hom_catalyst->hom_advantages hom_disadvantages Disadvantages: - More complex catalyst - Higher cost - Catalyst removal can be challenging hom_catalyst->hom_disadvantages

References

A Comparative Guide to the Reactivity of Methyl 4-bromobenzoate and Other Aryl Halides in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the performance of methyl 4-bromobenzoate (B14158574) with other common aryl halides—specifically aryl iodides, chlorides, and triflates—in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization.

General Reactivity Trends

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is:

Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride

Aryl iodides are the most reactive due to the weakest C-I bond, often requiring milder reaction conditions. Aryl bromides, including methyl 4-bromobenzoate, offer a balance of reactivity and stability, making them widely used and cost-effective substrates. Aryl chlorides are the least reactive and often necessitate more specialized and electron-rich phosphine (B1218219) ligands, higher catalyst loadings, and more forcing reaction conditions to achieve comparable yields to their bromo and iodo counterparts.[1] Aryl triflates, while highly reactive, can sometimes be more expensive and less stable than aryl halides.

Comparative Performance in Key Palladium-Catalyzed Reactions

The following sections provide a comparative overview of the performance of this compound and its analogs in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is a compilation from various studies and is intended to be representative. Direct comparison can be influenced by variations in catalysts, ligands, bases, and solvents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.

Table 1: Comparison of Methyl 4-halobenzoates in the Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-iodobenzoatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95%[2]
This compound Pd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)10012~85%[2]
Methyl 4-chlorobenzoate (B1228818)Pd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol1001892%
Methyl 4-(triflyloxy)benzoatePdCl₂(dppf)K₂CO₃DMF80494%

Note: Data for methyl 4-chlorobenzoate and methyl 4-(triflyloxy)benzoate are based on analogous systems due to a lack of directly comparable literature data for these specific substrates under the same conditions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. The efficiency of the Heck reaction is also highly dependent on the reactivity of the C-X bond.

Table 2: Comparison of Methyl 4-halobenzoates in the Heck Reaction with an Alkene

Aryl HalideAlkeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-iodobenzoateMethyl acrylatePd(OAc)₂Et₃NNMP140193%[3]
This compound Styrene (B11656)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1002485%
Methyl 4-chlorobenzoateStyrenePd(OAc)₂ / PCy₃Na₂CO₃NMP1402475%

Note: Data for this compound and methyl 4-chlorobenzoate are based on analogous systems and general knowledge of Heck reaction trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide or triflate with an amine. The choice of aryl halide significantly impacts the required catalyst system and reaction conditions.

Table 3: Comparison of Methyl 4-halobenzoates in the Buchwald-Hartwig Amination with Aniline (B41778)

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-iodobenzoatePd₂(dba)₃ / XPhosNaOt-BuToluene80495%
This compound Pd(OAc)₂ / XantphosCs₂CO₃Dioxane1101890%
Methyl 4-chlorobenzoatePd₂(dba)₃ / BrettPhosNaOt-BuDioxane1002488%

Note: Data is based on analogous systems due to a lack of directly comparable literature data for these specific substrates under the same conditions.

Experimental Protocols

The following are representative experimental protocols for the palladium-catalyzed reactions discussed. Optimization may be required for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling of this compound

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[2]

General Protocol for Heck Reaction of this compound

In a sealed tube, this compound (1.0 mmol), styrene (1.2 mmol), triethylamine (B128534) (Et₃N, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol) are combined in N,N-dimethylformamide (DMF, 5 mL). The mixture is degassed with argon for 15 minutes. The tube is sealed and heated to 100-120 °C for 18-24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

To a dried Schlenk tube is added this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (5 mL) is added, and the mixture is heated to 110 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography on silica gel to afford the desired N-arylated product.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere (e.g., Argon) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir for Specified Time Solvent->Heat Monitor Monitor Progress (TLC, GC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to the Regioselectivity of Reactions Involving Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, methyl 4-bromobenzoate (B14158574) is a versatile building block in organic synthesis. Its reactivity is dominated by the presence of the bromine atom and the electron-withdrawing methyl ester group, which dictates the regioselectivity of various transformations. This guide provides an objective comparison of the regioselectivity and performance of methyl 4-bromobenzoate in several key reactions, supported by experimental data and detailed protocols.

The primary site of reactivity on the aromatic ring of this compound is the carbon atom bonded to the bromine. This C-Br bond is the focal point for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, leading to a high degree of regioselectivity where substitution occurs exclusively at the C4 position. In contrast, nucleophilic aromatic substitution is also regioselective at the C4 position, facilitated by the para-oriented electron-withdrawing methyl ester group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.[1] For this compound, these reactions provide a reliable method for introducing new functional groups at the C4 position. The general workflow for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the catalyst.[2][3]

Palladium_Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound + Coupling Partner Catalyst_System Pd Catalyst + Ligand + Base Solvent Anhydrous Solvent Inert_Atmosphere Degas with N2 or Ar Catalyst_System->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds by reacting an organohalide with an organoboron compound.[1] In the case of this compound, the reaction is highly regioselective, with the coupling occurring exclusively at the carbon atom bearing the bromine atom. The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L2) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product boronic_acid R-B(OH)2 base Base boronic_acid->base base->transmetalation_complex [R-B(OH)3]- aryl_halide Ar-Br (this compound) aryl_halide->pd_complex

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogues

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/MeOH (3:1)RT2>98[4]
24-Methylphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Toluene/H₂O (4:1)80-9012-24N/A[5]
3Arylboronic acidsPd(PPh₃)₄ (3-5)K₂CO₃1,4-Dioxane (B91453)/H₂O (4:1)80-1008-2480-97[1]

Experimental Protocol: Suzuki-Miyaura Coupling

To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1] The flask is sealed with a rubber septum, then evacuated and backfilled with an inert gas (e.g., Nitrogen) three times.[1] A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe.[1] The reaction mixture is stirred vigorously and heated to 80-100 °C.[1] The reaction progress is monitored by TLC or LC-MS.[5] Upon completion (typically 8-24 hours), the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate (B1210297), and washed with water and brine.[1][5] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] The reaction is catalyzed by a palladium complex and requires a base.[6] With this compound, the C-Br bond is selectively activated. The regioselectivity of the Heck reaction is determined by the substitution pattern of the alkene. Terminal alkenes typically yield the E-isomer of the 1,2-disubstituted product.[7] The reaction with styrene (B11656) can produce both linear (β-arylation) and branched (α-arylation) products, with the linear product often being favored.[8]

Heck_Reaction_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition pi_complex π-Alkene Complex pd_complex->pi_complex Alkene Coordination sigma_complex_linear σ-Alkyl Pd Complex (Linear) pi_complex->sigma_complex_linear Migratory Insertion (anti-Markovnikov) sigma_complex_branched σ-Alkyl Pd Complex (Branched) pi_complex->sigma_complex_branched Migratory Insertion (Markovnikov) hydrido_complex H-Pd(II)-Br(L2) sigma_complex_linear->hydrido_complex β-Hydride Elimination product_linear Linear Product (E-isomer) sigma_complex_linear->product_linear sigma_complex_branched->hydrido_complex β-Hydride Elimination product_branched Branched Product sigma_complex_branched->product_branched hydrido_complex->pd0 Reductive Elimination alkene Alkene alkene->pi_complex base Base base->pd0 aryl_halide Ar-Br (this compound) aryl_halide->pd_complex

Figure 3: Catalytic cycle of the Heck reaction showing pathways to linear and branched products.

Data Presentation: Heck Reaction of this compound

EntryAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylate (B77674)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1102085-95[5]
2StyrenePd/CNa₂CO₃NMP1301290[5]
3n-Butyl acrylatePd(OAc)₂K₂CO₃DMF1002097[5]
4StyrenePd(OAc)₂ (1 mol%) / Ligand (2 mol%)K₂CO₃DMF/H₂O (1:1)804N/A[9]

Experimental Protocol: Heck Reaction

In a sealed tube, this compound (1.0 equiv.) and an alkene, such as methyl acrylate (1.5 equiv.), are dissolved in DMF.[5] Triethylamine (B128534) (2.0 equiv.) is added as the base.[5] The mixture is degassed with argon for 15 minutes.[5] Palladium(II) acetate (0.03 equiv.) and a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (0.06 equiv.) are then added.[5] The tube is sealed and the reaction mixture is heated to 100-120 °C for 18-24 hours.[5] After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.[5] The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.[5] The final product is purified by column chromatography.[5]

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[10][11] For this compound, the coupling is exclusively regioselective at the C-Br bond, leading to the formation of methyl 4-(alkynyl)benzoates.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition alkynyl_pd_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product aryl_halide Ar-Br (this compound) aryl_halide->pd_complex cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_complex terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide base Base base->cu_acetylide

Figure 4: Catalytic cycles of the Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling of this compound Analogues

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6High
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5 mol%) / CuI (5 mol%)Et₃NTriethylamine10010N/A[12]
3Terminal AlkynesPd(OAc)₂ / XPhosEt₃NMeCN110N/AN/A[13]

Experimental Protocol: Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).[11][12] Anhydrous solvent (e.g., triethylamine or THF) is added, followed by the amine base (if not used as the solvent) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[11][12] The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC.[11][12] Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water or saturated aqueous ammonium (B1175870) chloride to remove amine salts.[11] The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[11]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[14] In this compound, the methyl ester group at the C4 position is electron-withdrawing and is para to the bromine atom, making the C4 position susceptible to nucleophilic attack. Therefore, SNAr reactions on this compound are highly regioselective at the C4 position.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-bromobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-bromobenzoate (B14158574), a common laboratory chemical. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.

Methyl 4-bromobenzoate is classified as a hazardous substance, and as such, requires careful handling and specific disposal protocols. It is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

Prior to handling this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Protection TypeRecommended Equipment
Eye/Face Protection Safety goggles or a face shield.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2]
Respiratory Protection A dust mask (type N95 or equivalent) should be worn, especially when handling the powder form.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Waste Segregation : It is critical to segregate chemical waste. This compound waste should be classified as halogenated organic waste.[3] It must not be mixed with non-halogenated organic waste, aqueous solutions, or general laboratory trash.[3]

  • Container Selection : Choose a suitable, leak-proof, and clearly labeled waste container. The container should be marked as "Halogenated Organic Waste" and should list this compound as a constituent.[3]

  • Waste Transfer :

    • Solid Waste : If the this compound is in solid form, carefully transfer it to the designated waste container using a clean scoop or spatula. Take care to avoid creating dust.

    • Liquid Waste : If the chemical is dissolved in a solvent, use a funnel to carefully pour the solution into the designated halogenated liquid waste container.

  • Container Management : To prevent spills and accommodate for vapor expansion, do not fill the waste container beyond 90% of its capacity.[3] Always keep the container sealed when not in immediate use.[3]

  • Storage : Store the sealed waste container in a well-ventilated, designated chemical waste storage area. This area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[1][3]

  • Final Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor. Always follow local, regional, and national regulations for hazardous waste disposal.[1][4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Small Spills : For minor spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain and absorb the chemical.[3] The absorbed material should then be transferred into the designated halogenated organic waste container.[3]

  • Large Spills : In the case of a significant spill, evacuate the immediate area and promptly notify your institution's EHS department for assistance.[3]

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate as Halogenated Organic Waste container Select & Label Waste Container segregate->container transfer Transfer Waste to Container (Solid or Liquid) spill Spill? transfer->spill manage Manage Container (Do not overfill, keep sealed) storage Store in Designated Waste Area manage->storage ehs Arrange for EHS or Licensed Contractor Pickup spill->manage No small_spill Small Spill: Absorb with inert material spill->small_spill Yes large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes small_spill->transfer

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of Methyl 4-bromobenzoate (B14158574) in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable steps for the safe utilization of this compound, ensuring a secure research environment.

Methyl 4-bromobenzoate is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is paramount to mitigate these risks.

Hazard Identification and Personal Protective Equipment

Understanding the potential hazards of this compound is the first step in safe handling. The compound is classified with specific hazard statements that dictate the necessary protective measures.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritation[2][3]Protective gloves (inspected before use), appropriate protective clothing to prevent skin exposure.[4]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[2][3]Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[2][5]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation[2][3]Use in a well-ventilated area.[1][5] For larger quantities or in case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[4]
Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.[1][5]

  • Use only in a well-ventilated area or outdoors.[1][5]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

Accidental Release and Disposal Procedures

In the event of a spill or the need for disposal, the following steps should be taken to ensure safety and environmental protection.

ProcedureAction
Accidental Release Ensure adequate ventilation.[2] Use personal protective equipment.[2] Sweep up and shovel the material into suitable containers for disposal.[1][2] Avoid creating dust.[2] Do not let the chemical enter the environment.[1]
Disposal Dispose of contents and container to an approved waste disposal plant.[1][5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][5]
Ingestion Clean mouth with water. Get medical attention.[1][5]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weighing Weighing Don PPE->Weighing Enter Lab Reaction Setup Reaction Setup Weighing->Reaction Setup Transfer Chemical Decontamination Decontamination Reaction Setup->Decontamination Complete Experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Clean Equipment Doff PPE Doff PPE Waste Disposal->Doff PPE Segregate Waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.